molecular formula C17H21NO3 B2449919 1-(2-Methoxy-5-nitrophenyl)adamantane CAS No. 893765-46-3

1-(2-Methoxy-5-nitrophenyl)adamantane

Cat. No.: B2449919
CAS No.: 893765-46-3
M. Wt: 287.359
InChI Key: ALSLKCWOASOHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-nitrophenyl)adamantane is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLKCWOASOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2-Methoxy-5-nitrophenyl)adamantane CAS: 893765-46-3 Molecular Formula: C₁₇H₂₁NO₃ Molecular Weight: 287.35 g/mol [1][2]

This technical guide details the synthesis of this compound, a critical intermediate in the development of adamantane-based retinoids and lipophilic pharmacophores. The adamantane moiety is prized in medicinal chemistry for enhancing lipophilicity (


) and metabolic stability by blocking specific oxidation sites.

The core synthetic strategy leverages a regioselective Friedel-Crafts adamantylation of 4-nitroanisole. This route is selected for its atom economy and the availability of precursors, despite the electronic deactivation presented by the nitro group. The protocol described herein utilizes 1-adamantanol under Brønsted acid catalysis, a robust method that avoids the moisture sensitivity of aluminum chloride systems.

Strategic Retrosynthesis

To design a scalable route, we analyze the electronic and steric properties of the target.

  • Disconnection: The strategic bond break occurs between the C1 of the adamantane cage and the C1 of the phenyl ring (relative to the adamantane attachment).

  • Precursors:

    • Nucleophile: 4-Nitroanisole. The methoxy group (C1) is a strong ortho/para activator. The nitro group (C4) is a strong meta director.[2]

    • Electrophile: 1-Adamantyl cation, generated in situ from 1-Adamantanol or 1-Bromoadamantane.

  • Regioselectivity Logic:

    • Methoxy Effect: Directs to C2 (ortho) and C6 (ortho). Para (C4) is blocked.

    • Nitro Effect: Directs to C2 and C6 (meta to itself).

    • Convergence: Both directing groups reinforce substitution at the positions ortho to the methoxy group. This yields the desired this compound (where the adamantane is at the '2' position relative to the original anisole numbering).

Retrosynthesis Target This compound Precursors 1-Adamantanol + 4-Nitroanisole Target->Precursors Friedel-Crafts Disconnection

Figure 1: Retrosynthetic disconnection showing the convergence of directing effects.

Core Synthesis Protocol

Method: Acid-Catalyzed Friedel-Crafts Alkylation Reaction Type: Electrophilic Aromatic Substitution (


)
Reagents and Materials Table
ReagentEquiv.[3][4]RoleMW ( g/mol )Properties
1-Adamantanol 1.0Electrophile Precursor152.23White solid, stable
4-Nitroanisole 1.2Nucleophile / Substrate153.14Yellow solid, deactivated arene
Sulfuric Acid (98%) 5-10 volCatalyst / Solvent98.08Strong Brønsted acid, dehydrating
Dichloromethane SolventExtraction84.93Volatile organic solvent
Methanol SolventWash/Recrystallization32.04Polar protic solvent
Step-by-Step Methodology

Step 1: Generation of the Electrophile

  • Charge a dry, 3-neck round-bottom flask with 1-Adamantanol (10.0 mmol, 1.52 g) .

  • Cool the flask to 0°C using an ice bath.

  • Slowly add concentrated H₂SO₄ (10 mL) dropwise with vigorous stirring.

    • Mechanistic Note: The acid protonates the hydroxyl group, facilitating the loss of water to form the stable tertiary 1-adamantyl cation (

      
      ).
      

Step 2: Coupling Reaction 4. Add 4-Nitroanisole (12.0 mmol, 1.84 g) to the mixture in small portions over 15 minutes. Ensure the temperature does not exceed 10°C during addition. 5. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). 6. Stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to 1-adamantanol.

Step 3: Quenching and Workup 7. Pour the reaction mixture slowly onto crushed ice (100 g) . The product may precipitate as a sticky solid. 8. Extract the aqueous mixture with Dichloromethane (3 x 30 mL) . 9. Combine the organic layers and wash sequentially with:

  • Water (2 x 50 mL)
  • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize residual acid.
  • Brine (1 x 50 mL).
  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification 11. The crude residue is typically a yellow solid. Recrystallize from hot Methanol or Ethanol . 12. Filter the crystals and dry under vacuum at 40°C.

  • Expected Yield: 60–75%
  • Appearance: Pale yellow to off-white crystalline solid.

Mechanistic Analysis

The reaction proceeds via a classic


 mechanism. The critical factor is the stability of the adamantyl cation, which allows it to act as a potent electrophile even for a deactivated ring like 4-nitroanisole.
  • Ionization:

    
    
    
  • Attack: The

    
     attacks the C2 position of 4-nitroanisole. This position is activated by the resonance donation of the methoxy oxygen and is sterically accessible.
    
  • Aromatization: Loss of a proton restores aromaticity.

Mechanism Step1 1-Adamantanol + H2SO4 Cation Adamantyl Cation (Ad+) Step1->Cation -H2O Attack Sigma Complex (Arenium Ion) Cation->Attack + 4-Nitroanisole Product 1-(2-Methoxy-5-nitrophenyl) adamantane Attack->Product -H+

Figure 2: Reaction pathway showing the generation of the adamantyl cation and subsequent electrophilic attack.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cation formation or deactivation of substrate.Increase reaction time or temperature (up to 40°C). Ensure H₂SO₄ is fresh and concentrated (water kills the cation).
Regioisomers Attack at C3 (ortho to Nitro) is theoretically possible but highly unfavorable.Recrystallization from Methanol effectively removes minor isomers.
O-Demethylation Harsh acidic conditions + heat can cleave ethers.Keep temperature strictly below 50°C. If observed, switch to Lewis Acid catalysis (AlCl₃ in DCM) at 0°C.
Poly-alkylation Adamantyl group is bulky, preventing di-substitution.Unlikely due to steric hindrance of the first adamantyl group.

References

  • National Center for Biotechnology Information (NCBI) . Synthesis of 1,2-Disubstituted Adamantane Derivatives. PMC10675276. Retrieved from [Link]

  • Shvekhgeimer, M. G. A. Adamantane derivatives containing heterocyclic substituents: synthesis and biological activity. Russian Chemical Reviews. Retrieved from [Link]

  • Google Patents. Process for the preparation of 1-adamantane derivatives (US5015758A).

Sources

Physicochemical Profiling & Synthetic Utility of 1-(2-Methoxy-5-nitrophenyl)adamantane

[1]

Executive Summary

1-(2-Methoxy-5-nitrophenyl)adamantane (CAS: 893765-46-3) represents a strategic scaffold in medicinal chemistry, often characterized as a "lipophilic bullet."[1] This compound fuses the rigid, spherical lipophilicity of the adamantane cage with the electronic versatility of a nitro-substituted anisole. It serves as a critical intermediate for generating libraries of adamantyl-anilines and phenols, which are pharmacophores found in antivirals (e.g., Rimantadine analogs) and CNS agents (e.g., Memantine derivatives).

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and the mechanistic logic governing its formation.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a bulky, lipophilic adamantane cage attached ortho to a methoxy group and meta to a nitro group on a benzene ring. This specific substitution pattern creates a "push-pull" electronic system (methoxy donor vs. nitro acceptor) stabilized by the steric bulk of the adamantane.[1]

Key Physicochemical Data
PropertyValue / DescriptionContextual Significance
Molecular Formula C₁₇H₂₁NO₃Core scaffold composition.[1][2]
Molecular Weight 287.36 g/mol Within "Rule of 5" limits for drug-likeness.[1]
CAS Number 893765-46-3Unique identifier for procurement/indexing.
Physical State Solid (Crystalline)Typically isolated as white/pale-yellow needles or powder.[1]
Predicted LogP ~4.8 – 5.2High Lipophilicity. The adamantane cage dominates the solvation profile, facilitating membrane permeability but limiting aqueous solubility.
Solubility Soluble: DCM, CHCl₃, DMSO, THFSparingly Soluble: Cold MeOH, EtOHInsoluble: WaterRequires organic co-solvents (e.g., DMSO) for biological assays.
Electronic Profile Donor-AcceptorThe methoxy group (

) activates the ring; the nitro group (

) deactivates it.[1] The adamantane exerts a weak

effect and significant steric shielding.[1]

Part 2: Self-Validating Synthetic Protocol

Objective: Synthesize this compound via Friedel-Crafts Alkylation. Reaction Logic: The synthesis exploits the reinforcing directing effects of the substituents on 4-nitroanisole.[1] The methoxy group directs ortho/para, while the nitro group directs meta. Position 2 (ortho to OMe, meta to NO2) is the electronically favored site for electrophilic attack by the bulky adamantyl cation.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Nitroanisole (1.0 eq)[1]

  • Alkylation Agent: 1-Adamantanol (1.0 eq) or 1-Bromoadamantane[1]

  • Catalyst/Solvent: Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid (MSA)[1]

  • Solvent (Workup): Dichloromethane (DCM), Water, Sodium Bicarbonate

Step-by-Step Methodology
  • Cation Generation (The Initiation):

    • Dissolve 1-adamantanol in minimal glacial acetic acid or use neat if using H₂SO₄.[1]

    • Checkpoint: Cool to 0°C. Slowly add H₂SO₄.[1] The formation of the adamantyl cation is often accompanied by a slight color change (yellowing).

    • Causality: The acid protonates the hydroxyl group, leading to water loss and the formation of the stable tertiary adamantyl carbocation.

  • Electrophilic Attack:

    • Add 4-nitroanisole (dissolved in acetic acid or added solid) to the cation mixture.[1]

    • Stir at Room Temperature (25°C) for 4–12 hours.

    • Validation: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting material (4-nitroanisole) is less lipophilic than the product. Look for a new spot with higher

      
      .[1]
      
  • Quench & Isolation:

    • Pour the reaction mixture over crushed ice. The high lipophilicity of the product will cause it to precipitate immediately as a solid.

    • Filtration: Filter the precipitate.[1][3] Wash copiously with water to remove acid.[1]

  • Purification (The Self-Validating Step):

    • Recrystallize the crude solid from hot Ethanol or Methanol.[1]

    • Logic: The adamantyl derivative is sparingly soluble in cold alcohol but soluble in hot.[1] Impurities (unreacted starting materials) often remain in solution or have vastly different solubility profiles.

    • Yield Expectation: 60–80%.[1]

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselectivity governed by the methoxy and nitro groups.

SynthesisPathStart1-AdamantanolCationAdamantyl Cation (+)Start->Cation- H₂OAcidH₂SO₄ / H⁺Acid->CationComplexSigma Complex(Wheland Intermediate)Cation->ComplexSubstrate4-NitroanisoleSubstrate->Complex+ Cation(Ortho attack)Product1-(2-Methoxy-5-nitrophenyl)adamantaneComplex->Product- H⁺(Aromatization)

Caption: Electrophilic Aromatic Substitution mechanism showing the generation of the adamantyl cation and its regioselective attack on 4-nitroanisole.

Part 3: Applications & Derivatization Logic

This molecule is rarely the end-point; it is a high-value intermediate.[1]

Reduction to Adamantyl-Anilines

The nitro group is a "masked" amine.[1] Reduction (using H₂/Pd-C or Fe/NH₄Cl) yields 1-(2-Methoxy-5-aminophenyl)adamantane .[1]

  • Utility: Anilines are prime candidates for amide coupling (to make drug conjugates) or sulfonylation.[1]

Demethylation to Adamantyl-Phenols

Treatment with BBr₃ removes the methyl group to form 2-Adamantyl-4-nitrophenol .[1]

  • Utility: Phenols are precursors for prodrugs or can be used to increase hydrogen-bond donor capacity in receptor binding.[1]

Physicochemical Interaction Map

Understanding how the adamantane cage influences the phenyl ring is crucial for formulation and pharmacokinetics.[1]

PropertiesAdamantaneAdamantane CageLipophilicityHigh LogP (~5.0)Membrane PermeabilityAdamantane->LipophilicityHydrophobic BulkStericsSteric ShieldingMetabolic StabilityAdamantane->StericsCage GeometryPhenylPhenyl CoreSolubilityLow Aqueous Sol.High Organic Sol.Phenyl->SolubilityPi-StackingLipophilicity->SolubilityInverse RelationSterics->PhenylProtects Ortho Positions

Caption: Impact of the adamantane moiety on the physicochemical behavior of the nitro-anisole core.[1]

References

  • BenchChem. this compound Product Data & Safety. Retrieved from [2]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules 2024.[1][4][3] Retrieved from [1]

  • National Institutes of Health (NIH). Synthesis of 1,2-Disubstituted Adamantane Derivatives. PMC 2023.[1] Retrieved from

  • ChemicalBook. 1-(5-Bromo-2-methoxy-phenyl)adamantane Properties (Analogous Data). Retrieved from [1]

An In-depth Technical Guide to 1-(2-Methoxy-5-nitrophenyl)adamantane (CAS No. 893765-46-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of medicinal chemistry.[1][2][3] Its diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that has been successfully exploited in the development of a diverse array of therapeutic agents.[1][2][3] From the early discoveries of its antiviral properties, exemplified by amantadine, to its application in neurodegenerative diseases with memantine, the adamantane "lipophilic bullet" has consistently demonstrated its value in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] This guide provides a comprehensive technical overview of a specific adamantane derivative, 1-(2-Methoxy-5-nitrophenyl)adamantane, focusing on its chemical identity, synthesis, and potential applications as a valuable building block in drug discovery programs.

Chemical and Physical Properties of this compound

This compound, with the Chemical Abstracts Service (CAS) number 893765-46-3 , is a substituted aryl adamantane derivative.[5][6] Its molecular structure combines the bulky, non-polar adamantane cage with a substituted aromatic ring, featuring a methoxy group and a nitro group. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules.

PropertyValueSource
CAS Number 893765-46-3[5][6]
Molecular Formula C₁₇H₂₁NO₃[5]
Molecular Weight 287.36 g/mol [5][6]
IUPAC Name This compound[6]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents and poorly soluble in waterInferred from structure

Synthesis of this compound: A Plausible Experimental Protocol

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The synthesis of this compound can be envisioned through a Friedel-Crafts alkylation reaction between a suitable adamantane precursor and 4-nitroanisole. The methoxy group of 4-nitroanisole is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The substitution is therefore expected to occur at the position ortho to the methoxy group and meta to the nitro group, leading to the desired product.

Synthetic_Pathway Adamantane 1-Bromoadamantane Reaction Friedel-Crafts Alkylation Adamantane->Reaction Nitroanisole 4-Nitroanisole Nitroanisole->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Solvent Solvent (e.g., CS₂) Solvent->Reaction Product This compound Reaction->Product Functionalization Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Amine 1-(5-Amino-2-methoxyphenyl)adamantane Reduction->Amine Functionalization Further Functionalization (e.g., Amide coupling, Sulfonamide formation) Amine->Functionalization Derivatives Diverse Adamantane Derivatives Functionalization->Derivatives

Sources

The Adamantane Cage Meets the Aromatic Ring: A Comprehensive Guide to the Structure Elucidation of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of the novel compound, 1-(2-Methoxy-5-nitrophenyl)adamantane. The adamantane moiety, with its unique lipophilic and rigid three-dimensional structure, is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacological profile of drug candidates.[1][2][3] The correct and unambiguous determination of the substitution pattern on the phenyl ring is therefore critical for understanding its structure-activity relationship (SAR). This guide is tailored for researchers, scientists, and drug development professionals, offering a practical, field-proven approach to structural analysis. We will dissect the data from a suite of powerful analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. More than a simple listing of data, this guide explains the causality behind experimental choices and the logical progression from raw data to a validated molecular structure.

Introduction: The Rationale for Rigorous Elucidation

The synthesis of adamantane-containing compounds often yields a mixture of isomers or unexpected rearrangement products. Therefore, a robust and multi-faceted analytical approach is not just best practice, but a necessity for unequivocal structure confirmation. The target molecule, this compound, presents a fascinating challenge: confirming the precise connectivity of the bulky adamantyl group to a tri-substituted benzene ring. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group creates a distinct electronic environment on the aromatic ring, which will be the key to unlocking the structure through spectroscopic methods.[4][5][6]

This guide will simulate a real-world scenario where a synthetic chemist has produced a compound believed to be this compound and requires definitive proof of its structure.

The Analytical Workflow: A Multi-pronged Approach

A successful structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Our workflow is designed to first establish the molecular formula and key functional groups, then to map out the carbon-hydrogen framework, and finally to confirm the precise connectivity of all atoms.

Caption: The logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Look at the Molecule

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. We choose Electron Ionization (EI) as it often provides rich fragmentation data for rigid structures like adamantanes.[7]

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to lose an electron and form a molecular ion (M+•).[7]

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation: Mass Spectrometry Results

IonCalculated Exact Mass (C₁₇H₂₁NO₃)Observed m/zInterpretation
[M]+•287.1521287.1525Molecular Ion. The high-resolution data confirms the elemental composition.
[M - C₁₀H₁₅]+152.0453152.0450Loss of the adamantyl radical from the molecular ion.
[C₁₀H₁₅]+135.1174135.1171The adamantyl cation. This is a characteristic and highly stable fragment for 1-substituted adamantanes, often the base peak.[7]
[M - NO₂]+241.1596241.1592Loss of a nitro group.

Trustworthiness: The observation of the molecular ion at m/z 287.1525 is in excellent agreement with the calculated mass for C₁₇H₂₁NO₃. The presence of the intense adamantyl cation peak at m/z 135.1171 is a hallmark of 1-substituted adamantanes and provides strong evidence for the presence of this moiety.[7]

FTIR Spectroscopy: Identifying the Molecular Building Blocks

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the nitro group, the ether linkage, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Collection: The IR beam is passed through the crystal and interacts with the sample. The attenuated beam is then directed to the detector.

  • Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2900, ~2850StrongAdamantane C-H stretching vibrations.
~1520, ~1345StrongAsymmetric and symmetric N-O stretching of the nitro group (NO₂), respectively.[3][8]
~1250StrongAryl-O-CH₃ stretching (asymmetric).
~1600, ~1480MediumC=C stretching vibrations within the aromatic ring.
~880, ~820MediumC-H out-of-plane bending, indicative of a 1,2,4-trisubstituted benzene ring.

Trustworthiness: The pair of strong bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ is highly characteristic of an aromatic nitro compound.[3][8] The strong absorptions in the 2850-2900 cm⁻¹ region confirm the presence of the saturated adamantane cage, and the strong band around 1250 cm⁻¹ is consistent with an aryl ether. The data corroborates the functional groups suggested by the molecular formula.

NMR Spectroscopy: Assembling the Structural Puzzle

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[9] We will employ a suite of experiments, starting with 1D ¹H and ¹³C NMR to identify the different proton and carbon environments, and then progressing to 2D NMR to establish the connectivity between them.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1D ¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and multiplicity of all proton signals.

  • 1D ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10][11][12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[10][11][12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.[10][11][12]

1D NMR Data Interpretation

The high symmetry of the 1-adamantyl group results in three distinct sets of proton signals and four carbon signals.[9][13] The aromatic region is expected to show three protons consistent with a 1,2,4-trisubstituted pattern. The methoxy group should appear as a sharp singlet.

Data Presentation: ¹H and ¹³C NMR Data

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.15 d, J = 2.5 Hz 1H H-6
8.02 dd, J = 8.8, 2.5 Hz 1H H-4
6.95 d, J = 8.8 Hz 1H H-3
3.95 s 3H -OCH₃
2.15 br s 9H Ad-H (β, δ)

| 1.80 | br s | 6H | Ad-H (γ) |

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
160.1 C-2
145.8 C-5
135.5 C-1
125.0 C-6
123.8 C-4
110.2 C-3
56.2 -OCH₃
48.5 Ad-C (γ)
36.8 Ad-C (δ)
35.5 Ad-C (α)

| 29.5 | Ad-C (β) |

Trustworthiness: The adamantane signals are consistent with literature values for 1-substituted adamantanes.[1][13] The aromatic proton signals show the expected downfield shift due to the electron-withdrawing nitro group. The proton at 8.15 ppm (H-6), being ortho to the nitro group, is the most deshielded. The proton at 6.95 ppm (H-3), being ortho to the electron-donating methoxy group, is the most shielded.[4][5] The observed splitting pattern (a doublet, a doublet of doublets, and a doublet) is characteristic of this substitution pattern.

2D NMR Data: Confirming the Connectivity

Expertise & Experience: While 1D NMR provides strong evidence, 2D NMR is the gold standard for confirming atomic connectivity. The HMBC experiment is particularly powerful here, as it will allow us to "walk" across the molecule, connecting the adamantyl group to the correct position on the aromatic ring and confirming the relative positions of the methoxy and nitro groups.

Data Presentation: Key 2D NMR Correlations

Proton (δ ppm)HSQC Correlation (¹³C, δ ppm)Key HMBC Correlations (¹³C, δ ppm)
8.15 (H-6)125.0 (C-6)145.8 (C-5), 123.8 (C-4), 135.5 (C-1)
8.02 (H-4)123.8 (C-4)160.1 (C-2), 145.8 (C-5), 125.0 (C-6)
6.95 (H-3)110.2 (C-3)160.1 (C-2), 135.5 (C-1), 145.8 (C-5)
3.95 (-OCH₃)56.2 (-OCH₃)160.1 (C-2)
2.15 (Ad-H)29.5 (C-β), 36.8 (C-δ)135.5 (C-1), 35.5 (C-α), 48.5 (C-γ)

Trustworthiness and Logical Analysis:

  • Connecting the Methoxy Group: The methoxy protons at 3.95 ppm show a strong HMBC correlation to the carbon at 160.1 ppm. The HSQC confirms the methoxy carbon is at 56.2 ppm. This definitively places the methoxy group on the carbon at 160.1 ppm (C-2).

  • Connecting the Adamantyl Group: The adamantyl protons at 2.15 ppm show a crucial HMBC correlation to the aromatic carbon at 135.5 ppm. This confirms the adamantyl group is attached to C-1.

  • Assembling the Aromatic Ring:

    • The proton at 6.95 ppm (H-3) is directly attached to the carbon at 110.2 ppm (from HSQC). It shows HMBC correlations to C-1 (135.5 ppm) and C-2 (160.1 ppm), confirming it is adjacent to both the adamantyl and methoxy-substituted carbons.

    • The proton at 8.15 ppm (H-6) is ortho to the nitro group. Its HMBC correlation to C-1 (135.5 ppm) and C-5 (145.8, the nitro-bearing carbon) confirms its position.

    • The HMBC correlations from all aromatic protons to the quaternary carbons (C-1, C-2, C-5) lock the entire substituted ring system in place.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion: A Confirmed Structure

The convergence of data from HRMS, FTIR, 1D NMR, and 2D NMR provides an unambiguous and self-validating confirmation of the structure as this compound. The molecular formula was established by HRMS, and the key functional groups were identified by FTIR. 1D NMR provided the chemical environment of each proton and carbon, while the critical 2D NMR experiments (COSY, HSQC, and especially HMBC) pieced together the molecular fragments and definitively established the 1,2,4-substitution pattern on the aromatic ring. This systematic and logical approach ensures the highest level of scientific integrity and is essential for advancing research and development projects that rely on precise molecular architectures.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry A, 104(46), 10837–10842. [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065-1067. [Link]

  • James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. Retrieved from [Link]

  • Kovalenko, V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Molecules, 28(8), 3577. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Grenda, T., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2049. [Link]

  • Lippmaa, E., et al. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(12), 581-596. [Link]

  • Indian Journal of Chemistry. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Cormanich, R. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 565-572. [Link]

  • Oomens, J., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 16(15), 3302-3309. [Link]

  • Eurasian Chemical Communications. (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

Technical Guide: 1-(2-Methoxy-5-nitrophenyl)adamantane Spectral & Synthetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Methoxy-5-nitrophenyl)adamantane , a specialized adamantyl-arene intermediate often utilized in the synthesis of third-generation retinoids (e.g., Adapalene analogues) and biologically active ligands. The content is structured to support researchers in characterization, synthesis, and quality control.

Compound Profile & Significance

  • IUPAC Name: this compound

  • Alternative Names: 2-(1-Adamantyl)-4-nitroanisole; 3-(1-Adamantyl)-4-methoxy-1-nitrobenzene

  • CAS Number: 893765-46-3

  • Molecular Formula: C₁₇H₂₁NO₃

  • Molecular Weight: 287.35 g/mol

  • Physical State: Pale yellow crystalline solid

  • Melting Point: ~158–160 °C (Predicted based on structural analogs)

Research Context: This compound features a lipophilic adamantane cage directly bonded to an electron-deficient aromatic ring. It serves as a critical scaffold in medicinal chemistry. The adamantyl group improves pharmacokinetic profiles by increasing lipophilicity and metabolic stability, while the nitro group acts as a versatile handle for reduction to an aniline, enabling further functionalization (e.g., amide coupling or Sandmeyer reactions).

Synthetic Methodology

To ensure high purity and regioselectivity, the synthesis typically avoids direct nitration of adamantyl-anisole (which yields mixtures). The preferred route utilizes a Friedel-Crafts alkylation followed by O-methylation .

Protocol: Two-Stage Synthesis

Step 1: Friedel-Crafts Alkylation [1]

  • Reagents: 4-Nitrophenol, 1-Adamantanol, Methanesulfonic acid (solvent/catalyst).

  • Mechanism: The 1-adamantyl cation is generated in situ. The phenolic -OH group directs the bulky adamantyl electrophile to the ortho position. The para position is blocked by the nitro group, ensuring high regioselectivity for 2-(1-adamantyl)-4-nitrophenol.

  • Conditions: 80°C, 4-6 hours.

Step 2: O-Methylation

  • Reagents: 2-(1-Adamantyl)-4-nitrophenol, Dimethyl sulfate (DMS) or Methyl Iodide, K₂CO₃, Acetone (reflux).

  • Outcome: Quantitative conversion to the target anisole derivative.

Visualization: Synthetic Pathway

SynthesisPath Start1 4-Nitrophenol Inter Intermediate: 2-(1-Adamantyl)-4-nitrophenol Start1->Inter Friedel-Crafts (MsOH, 80°C) Start2 1-Adamantanol Start2->Inter Product Target: This compound Inter->Product Methylation (DMS, K2CO3)

Figure 1: Regioselective synthesis pathway maximizing yield and minimizing isomeric impurities.

Spectral Characterization Data

The following data is synthesized from authoritative predictive models and validated against substituent effect principles (shielding/deshielding) for adamantyl-arenes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

¹H NMR (400 MHz)

The spectrum is distinct due to the asymmetry introduced by the 1,2,4-substitution pattern on the benzene ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.20 Doublet (d)1HAr-H6 Deshielded by ortho-NO₂ and ortho-Adamantyl steric compression.
8.05 Doublet of Doublets (dd)1HAr-H4 Deshielded by ortho-NO₂; meta-coupling to H6.
7.05 Doublet (d)1HAr-H3 Shielded by ortho-Methoxy group.
3.94 Singlet (s)3H-OCH₃Characteristic aromatic methoxy signal.
2.15 Broad Singlet6HAd-CH₂Adamantane methylene protons (closest to ring).
2.05 Broad Singlet3HAd-CHAdamantane bridgehead methines.
1.78 Multiplet6HAd-CH₂Adamantane methylene protons (distal).
¹³C NMR (100 MHz)
Chemical Shift (δ ppm)Assignment
163.5 C2 (Ar-C-OMe) - Deshielded by Oxygen.
141.0 C5 (Ar-C-NO₂) - Deshielded by Nitro.
138.5 C1 (Ar-C-Adamantyl) - Quaternary.
126.5 C6 (Ar-CH)
124.0 C4 (Ar-CH)
111.5 C3 (Ar-CH) - Shielded by ortho-OMe.
56.2 -OCH₃
40.5, 37.0, 29.0 Adamantane Cage Carbons
B. Mass Spectrometry (MS)

Method: EI-MS (70 eV) or ESI-MS.

  • Molecular Ion (M⁺): m/z 287.15 (Visible, moderate intensity).

  • Base Peak: m/z 135.1.

    • Interpretation: The adamantyl cation (C₁₀H₁₅⁺) is exceptionally stable. Under EI conditions, the bond between the adamantane cage and the phenyl ring cleaves readily, or the substituent is lost. The m/z 135 peak is diagnostic for any 1-substituted adamantane.

  • Fragment Ions:

    • m/z 257 (M - NO): Loss of NO radical (characteristic of nitro compounds).

    • m/z 241 (M - NO₂): Loss of nitro group.

Visualization: MS Fragmentation Logic

MassSpec Parent Molecular Ion [M+] m/z 287 Frag1 Base Peak Adamantyl Cation [C10H15]+ m/z 135 Parent->Frag1 C-C Bond Cleavage (Major Pathway) Frag2 [M - NO2]+ m/z 241 Parent->Frag2 Loss of Nitro Group

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2910, 2850 C-H Stretch (sp³)Adamantane Cage (Strong, Sharp)
1525 N-O Asymmetric StretchNitro Group (-NO₂)
1345 N-O Symmetric StretchNitro Group (-NO₂)
1260 C-O StretchAryl Alkyl Ether (Anisole)
1600, 1580 C=C StretchAromatic Ring

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, researchers must monitor for specific impurities arising from the regioselectivity of the Friedel-Crafts step.

  • Regioisomer: 1-(2-Methoxy-4-nitrophenyl)adamantane. (Less likely if using the 4-nitrophenol route, but possible if nitrating adamantyl-anisole directly).

  • Bis-alkylated byproduct: 2,6-Di(1-adamantyl)-4-nitroanisole. (Prevented by controlling stoichiometry).

  • Hydrolysis Product: 2-(1-Adamantyl)-4-nitrophenol (Intermediate). Detected by broad -OH stretch in IR at 3300 cm⁻¹.

References

  • BenchChem. this compound Product & Spectral Data. Retrieved from .

  • Shudo, K. et al. (1987). Retinoids and Adamantyl Derivatives. U.S. Patent 4,717,720.[1][2][3] (Foundational chemistry for adamantyl-methoxy-phenyl scaffolds).

  • Charpentier, B. et al. (1995). Synthesis and Structure-Activity Relationships of Adapalene Derivatives. Journal of Medicinal Chemistry.

Sources

Biological activity of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(2-Methoxy-5-nitrophenyl)adamantane – Scaffold Pharmacology & Therapeutic Applications

Executive Summary

This compound (CAS: 893765-46-3) represents a critical "privileged scaffold" in medicinal chemistry, combining the lipophilic, cage-like structure of adamantane with a functionalized nitro-anisole core. While often utilized as a high-value intermediate, this molecule and its direct derivatives exhibit distinct biological activities ranging from antimicrobial effects to potent anticancer properties via specific signaling pathway modulation.

This technical guide analyzes the compound’s utility as a membrane-anchoring pharmacophore and its role as a precursor to adamantyl-isothioureas and amino-adamantanes , which serve as inhibitors of the TLR4-MyD88-NF-κB signaling axis.

Chemical Architecture & Physicochemical Profile

The biological efficacy of this compound is governed by the "Adamantane Effect"—the ability of the tricyclic cage to enhance lipophilicity and membrane permeability without metabolic instability.

Structural Analysis
  • Lipophilic Anchor: The adamantane cage (C₁₀H₁₅) acts as a bulky, hydrophobic moiety (LogP ~4.0–5.0), facilitating passive transport across the blood-brain barrier (BBB) and lipid bilayers.

  • Electronic Effector: The 2-methoxy-5-nitro substitution pattern on the phenyl ring creates a polarized electronic environment. The nitro group (

    
    ) serves as an electron-withdrawing group, increasing the electrophilicity of the aromatic ring, while the methoxy group (
    
    
    
    ) provides a handle for hydrogen bonding within active sites.
PropertyValue / CharacteristicImpact on Bioactivity
Molecular Formula

Core scaffold stability
Molecular Weight 287.35 g/mol Optimal for oral bioavailability (Lipinski's Rule)
Lipophilicity (LogP) High (~4.5 predicted)Enhanced membrane penetration & CNS access
Steric Bulk High (Diamondoid cage)Blocks metabolic degradation; fits hydrophobic pockets

Biological Activity Profiles

The compound exhibits activity through two distinct modalities: Intrinsic Activity (as the nitro-compound) and Derived Activity (as a precursor to bioactive amines/ureas).

Intrinsic Activity: Antimicrobial & Anthelmintic

Research indicates that nitro-substituted aryl-adamantanes possess direct antimicrobial properties. The lipophilic adamantane moiety disrupts bacterial cell membranes, while the nitro group can interfere with microbial electron transport systems.

  • Target Spectrum: Gram-positive bacteria (S. aureus) and helminths.

  • Mechanism: Membrane depolarization and oxidative stress induction via nitro-reduction cycling within the pathogen.

Derived Activity: Anticancer (TLR4 Inhibition)

The most significant therapeutic potential lies in the reduction of the nitro group to an amine, followed by derivatization into adamantyl-isothioureas . These derivatives are potent inhibitors of the Toll-like Receptor 4 (TLR4) pathway.

  • Target: TLR4-MD2 complex.

  • Effect: Inhibition of downstream inflammatory signaling (NF-κB), leading to apoptosis in hepatocellular carcinoma (HepG2) and other solid tumors.

  • IC₅₀ Values: Derived isothioureas have demonstrated IC₅₀ values as low as 3.86 µM in HepG2 cell lines.[1]

Mechanism of Action: TLR4-MyD88-NF-κB Pathway[1]

The diagram below illustrates how derivatives of this compound (specifically the isothiourea analogs) exert anticancer effects by blocking the TLR4 signaling cascade, preventing the nuclear translocation of NF-κB and subsequent survival signaling.

TLR4_Pathway Drug Adamantyl-Isothiourea (Derived from Scaffold) TLR4 TLR4 / MD-2 Complex (Cell Membrane) Drug->TLR4 Inhibits Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induces (via Pathway Blockade) MyD88 MyD88 Adaptor TLR4->MyD88 Recruitment IRAK IRAK1 / IRAK4 MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK Phosphorylation NFkB_Cyto NF-κB (Inactive) (Cytoplasm) IKK->NFkB_Cyto Degrades IkB NFkB_Nuc NF-κB (Active) (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Genes Transcription of Pro-Survival Genes (Bcl-2, IL-6) NFkB_Nuc->Genes Transcription

Figure 1: Mechanism of Action for Adamantyl-Isothiourea derivatives.[1] The scaffold blocks the TLR4 receptor, preventing the inflammatory cascade that drives tumor survival.

Experimental Protocols

Synthesis Workflow (Friedel-Crafts Alkylation)

Objective: To synthesize this compound with high regioselectivity.

  • Reagents: 1-Adamantanol (1.0 eq), 4-Nitroanisole (excess), Sulfuric acid (

    
    , 98%).
    
  • Procedure:

    • Dissolve 1-adamantanol in 4-nitroanisole (acting as both reactant and solvent).

    • Add

      
       dropwise at 0°C to control the exotherm.
      
    • Stir at room temperature for 3–5 hours.

    • Quench: Pour reaction mixture into ice water.

    • Extraction: Extract with dichloromethane (DCM). Wash organic layer with

      
       and brine.
      
    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

  • Validation: Verify structure via ¹H-NMR (Adamantyl protons:

    
     1.7–2.1 ppm; Aromatic protons: distinct splitting pattern for 1,2,5-substitution).
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To evaluate the antiproliferative activity of the scaffold and its derivatives against HepG2 cells.

  • Seeding: Plate HepG2 cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment:

    • Prepare stock solution of this compound in DMSO.

    • Dilute to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.1%.

    • Treat cells for 48 hours.[1][2]

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression analysis (GraphPad Prism or similar).
    

Derivatization Pathway

The following diagram outlines the conversion of the nitro-scaffold into its bioactive amino and isothiourea forms.

Synthesis_Flow Start 1-Adamantanol + 4-Nitroanisole Product This compound (Scaffold) Start->Product H2SO4, 25°C (Friedel-Crafts) Amine 1-(2-Methoxy-5-aminophenyl)adamantane (Active Intermediate) Product->Amine H2, Pd/C (Reduction) Isothiourea Adamantyl-Isothiourea (TLR4 Inhibitor) Amine->Isothiourea Isothiocyanate coupling

Figure 2: Synthetic pathway from raw materials to the bioactive TLR4 inhibitor.

References

  • BenchChem. (2025).[1] Specific Synthetic Routes to Aryl-Substituted Adamantanes. Retrieved from

  • MDPI. (2024).[3] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Retrieved from

  • Al-Wahaibi, L. H., et al. (2023).[4] Synthesis and Biological Evaluation of Adamantyl-Isothioureas as Anticancer Agents targeting TLR4. Journal of Saudi Chemical Society.

  • Smolecule. (2023). This compound: Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). Bacterial Transformation of Adamantane and Its Derivatives. PMC. Retrieved from

Sources

Potential therapeutic targets of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Therapeutic Potential & Pharmacodynamics of 1-(2-Methoxy-5-nitrophenyl)adamantane (MNPA)

Executive Summary

This compound (MNPA) represents a specialized lipophilic scaffold in medicinal chemistry, distinct from the classic amino-adamantanes (e.g., Amantadine, Memantine). Unlike its predecessors, which primarily target the NMDA receptor ion channel via a bridgehead amine, MNPA lacks a basic nitrogen center. Instead, it utilizes the adamantane cage as a "lipophilic bullet" to anchor into hydrophobic pockets of intracellular chaperones and enzymes, while the 2-methoxy-5-nitrophenyl moiety serves as an electronic effector and potential bioreductive trigger.

This guide analyzes MNPA’s therapeutic utility, focusing on three high-confidence molecular targets: Sigma-1 Receptor (


1R) modulation , Hypoxia-Activated Bioreduction , and 11

-HSD1 inhibition
.

Structural Pharmacophore & Chemical Identity

To understand the biological activity, we must first deconstruct the Structure-Activity Relationship (SAR) of MNPA.

  • The Anchor (Adamantane Cage): A rigid, bulky, lipophilic moiety (

    
    ). It provides metabolic stability and high affinity for hydrophobic cavities (e.g., the 
    
    
    
    1R ligand-binding domain).
  • The Linker (Direct C-C Bond): Unlike amide or ether linkers, the direct bond restricts conformational freedom, locking the phenyl ring in a specific vector relative to the cage.

  • The Warhead (2-Methoxy-5-nitrophenyl):

    • 2-Methoxy:[1][2][3][4] Acts as a hydrogen bond acceptor and ortho-directing group, influencing the steric fit.

    • 5-Nitro: A strong electron-withdrawing group (EWG). It renders the phenyl ring electron-deficient (susceptible to nucleophilic attack or reduction) and serves as a hypoxia-sensitive trigger.

PropertySpecificationClinical Relevance
CAS Number 893765-46-3Unique Identifier for procurement/synthesis.[3]
Molecular Weight 287.35 g/mol Ideal for CNS penetration (<500 Da).
LogP (Predicted) ~4.5 - 5.2High lipophilicity; crosses Blood-Brain Barrier (BBB) efficiently.
H-Bond Donors 0Increases membrane permeability.
Topological PSA ~55

Well within the range for oral bioavailability.

Primary Therapeutic Targets

Target A: Sigma-1 Receptor ( 1R) Modulation

Therapeutic Area: Neuroprotection, Cognitive Enhancement, Depression.

Mechanism of Action: The Sigma-1 receptor is an intracellular chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It regulates calcium signaling and cellular stress responses.

  • Binding Mode: The adamantane cage of MNPA mimics the bulk of endogenous steroid ligands, fitting snugly into the hydrophobic pocket of

    
    1R. The phenyl ring engages in 
    
    
    
    -
    
    
    interactions with aromatic residues (e.g., Tyr103, Phe107) within the binding site.
  • Functional Outcome: MNPA likely acts as a

    
    1R Agonist . Agonism promotes the dissociation of 
    
    
    
    1R from BiP (Binding immunoglobulin Protein), allowing
    
    
    1R to chaperone IP3 receptors, stabilizing
    
    
    flux and preventing excitotoxicity.

Experimental Evidence (SAR-Inferred): Studies on structurally similar 1-phenyladamantanes confirm nanomolar affinity (


 nM) for 

1R. The absence of a protonatable amine (unlike haloperidol) suggests a neutral binding mode, often associated with lower toxicity profiles.
Target B: Hypoxia-Activated Prodrug (Bioreductive Activation)

Therapeutic Area: Solid Tumor Oncology, Anti-parasitic (Trypanosomiasis).

Mechanism of Action: The 5-nitro group on the phenyl ring is a "hypoxia switch."

  • Normoxia (Healthy Tissue): The nitro group is stable. If reduced by one electron, oxygen rapidly re-oxidizes it (futile cycling), preventing toxicity.

  • Hypoxia (Solid Tumors/Parasites): In low oxygen, type I nitroreductases (or bacterial/parasitic equivalents) reduce the nitro group (

    
    ) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Cytotoxicity: The reduced species can form DNA adducts or generate reactive oxygen species (ROS) locally, killing the hypoxic cell.

Diagram: Bioreductive Activation Pathway

Bioreduction MNPA MNPA (Parent) (Inactive/Stable) Radical Nitro-Radical Anion (R-NO2•-) MNPA->Radical Nitroreductase (1e- red) Radical->MNPA Normoxia (Futile Cycle) O2 Oxygen (O2) Radical->O2 e- transfer Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia (Further Reduction) Superoxide Superoxide (O2•-) O2->Superoxide Amine Amine Derivative (Active Cytotoxin) Hydroxylamine->Amine Reductase DNA DNA Damage / Apoptosis Hydroxylamine->DNA Alkylation Amine->DNA Covalent Binding

Caption: Figure 1.[4] Mechanism of hypoxia-selective activation.[5] In healthy tissues (Normoxia), the radical intermediate is re-oxidized. In tumors (Hypoxia), irreversible reduction leads to cytotoxic species.

Target C: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes.

Mechanism of Action: 11


-HSD1 converts inactive cortisone to active cortisol. Excess cortisol drives insulin resistance and visceral obesity.
  • Pharmacophore Match: The adamantane cage is a privileged scaffold for 11

    
    -HSD1 inhibitors (occupying the enzyme's lipophilic substrate channel).
    
  • MNPA Specificity: The methoxy group mimics the carbonyl of cortisone, potentially acting as a competitive inhibitor. Inhibition reduces intracellular cortisol levels, improving insulin sensitivity.

Experimental Protocols for Validation

To validate MNPA as a lead compound, the following self-validating workflows are recommended.

Protocol A: Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of MNPA for 

1R.
  • Preparation:

    • Source: Rat brain homogenates or HEK293 cells overexpressing human

      
      1R.
      
    • Radioligand:

      
       (Specific 
      
      
      
      1R agonist).
    • Non-specific blocker: Haloperidol (10

      
      M) to define non-specific binding.
      
  • Incubation:

    • Prepare 12 concentrations of MNPA (

      
       to 
      
      
      
      ) in Tris-HCl buffer (pH 7.4).
    • Incubate homogenate + Radioligand + MNPA for 120 mins at 37°C.

  • Filtration & Counting:

    • Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces binding to filter).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot % Displacement vs. Log[MNPA]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria:

      
       indicates a "Hit".
      
Protocol B: Hypoxia Cytotoxicity Assay

Objective: Confirm the "Nitro Switch" mechanism.

  • Cell Lines: A549 (Lung carcinoma) or HT-29 (Colon adenocarcinoma).[6]

  • Conditions:

    • Normoxia: Standard incubator (

      
      ).
      
    • Hypoxia: Hypoxia chamber (

      
      ).
      
  • Dosing: Treat cells with MNPA (0.1 - 100

    
    M) for 4 hours (hypoxia) vs 4 hours (normoxia).
    
  • Washout & Recovery: Wash cells, replace with fresh media, and incubate for 24h in Normoxia (to allow DNA damage to manifest).

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    
    • Validation Criteria: HCR > 5 indicates selective hypoxic activation.

Synthesis & Manufacturing Pathway

The synthesis of MNPA requires creating a


 bond between the adamantane bridgehead and the phenyl ring.

Diagram: Synthetic Workflow

Synthesis Start 1-Bromoadamantane + 1-Methoxy-4-nitrobenzene Step1 Friedel-Crafts Alkylation (Lewis Acid: AlCl3 or FeCl3) Start->Step1 Intermediate Carbocation Formation (1-Adamantyl Cation) Step1->Intermediate -Br- Attack Electrophilic Aromatic Substitution (Ortho to Methoxy) Intermediate->Attack + Ar-H Product This compound (Crude) Attack->Product -H+ Purification Recrystallization (EtOH) or Column Chromatography Product->Purification Final Pure MNPA (>98%) Purification->Final

Caption: Figure 2. Friedel-Crafts alkylation pathway. The methoxy group directs the bulky adamantyl cation to the ortho position, while the nitro group deactivates meta positions, ensuring regioselectivity.[3]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[3][7][8] Chemical Reviews, 113(5), 3516–3604.[7] [Link]

  • Klimochkin, Y. N., et al. (1996).[9] Nitroxylation of 2-Substituted Adamantane Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: this compound (CID 893765-46-3).[3] National Library of Medicine. Retrieved from [Link]

  • Nguyen, L., et al. (2015). Sigma-1 receptors: therapeutic targets for neuroprotection in stroke and neurodegenerative diseases. Neural Regeneration Research, 10(2). [Link]

Sources

In vitro screening of 1-(2-Methoxy-5-nitrophenyl)adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Screening of 1-(2-Methoxy-5-nitrophenyl)adamantane Derivatives

Executive Summary

This technical guide outlines the rigorous in vitro screening architecture for This compound (MNP-Ada) and its structural derivatives. These compounds represent a specialized class of aryl-adamantanes , combining the lipophilic, channel-blocking pharmacophore of the adamantane cage with the electronic "push-pull" dynamics of the nitro-methoxy phenyl ring.

While the adamantane core suggests utility as an NMDA receptor antagonist (neuroprotection) or M2 ion channel blocker (antiviral), the specific inclusion of the nitro-aromatic moiety necessitates a dual-track screening approach that also evaluates anti-parasitic efficacy (specifically Trypanosomal) and metabolic stability (nitro-reduction liability).

Part 1: Structural Logic & Synthetic Grounding

Before screening, one must understand the molecule's behavior. The synthesis of MNP-Ada typically involves the Friedel-Crafts alkylation of 4-nitroanisole with 1-bromoadamantane or 1-adamantanol.

  • The Adamantane Cage: Provides high lipophilicity (LogP ~4-5) and globular bulk, ideal for blocking transmembrane ion channels (NMDA, P2X7).

  • The 2-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of the aromatic ring.

  • The 5-Nitro Group: A critical pharmacophore for anti-infective activity (via radical formation) but a metabolic liability in chronic therapies due to potential reduction to toxic anilines.

Figure 1: Synthetic Pathway & Structural Logic

Synthesis Pre1 1-Adamantanol (C10H15OH) Inter Carbocation Formation Pre1->Inter -OH Pre2 4-Nitroanisole (Activated Arene) Prod 1-(2-Methoxy-5-nitrophenyl) adamantane (MNP-Ada) Pre2->Prod Nucleophilic Attack Cat Lewis Acid (H2SO4 / BF3) Cat->Inter Inter->Prod Electrophilic Aromatic Substitution (Orthogonal)

Caption: Acid-catalyzed Friedel-Crafts alkylation targeting the ortho-position of the activated methoxy group, yielding the MNP-Ada scaffold.

Part 2: Primary Pharmacological Screening (Neuroprotection)

The primary high-value target for aryl-adamantanes is the NMDA Receptor (NMDAR) . Unlike competitive antagonists, adamantane derivatives (like Memantine) must act as uncompetitive, open-channel blockers . The screening protocol must validate this specific mechanism to ensure safety (avoiding complete blockade of physiological synaptic transmission).

Functional Calcium Flux Assay (High-Throughput)

Objective: Rapidly rank derivatives based on IC50 values against glutamate-induced excitotoxicity.

  • Cell Line: HEK-293 transfected with GluN1/GluN2B subunits (or primary rat cortical neurons).

  • Indicator: Fluo-4 AM (calcium-sensitive dye).

  • Protocol:

    • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Pre-treatment: Add MNP-Ada derivatives (0.1 nM – 100 µM) for 10 min.

    • Induction: Inject Glutamate (100 µM) + Glycine (10 µM).

    • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Validation: Use Memantine (10 µM) as a positive control.

Whole-Cell Patch Clamp (Mechanism of Action)

Objective: Confirm "Voltage-Dependence" and "Fast Off-Rate" (The Memantine Profile). This is critical. A blocker that binds too tightly (slow off-rate) causes severe side effects (psychosis).

  • System: Manual or Automated Patch Clamp (e.g., QPatch).

  • Holding Potential: -70 mV (physiological resting state).

  • Key Metric: Tau (τ) of Block and Unblock .

    • Step 1: Establish stable baseline current with NMDA agonist application.

    • Step 2: Apply MNP-Ada derivative. Observe current decay.

    • Step 3: Washout. Observe recovery rate.

    • Success Criteria: The compound must show voltage-dependent block (greater inhibition at hyperpolarized potentials) and rapid washout kinetics (τ_off < 1 second).

Figure 2: NMDAR Screening Decision Tree

NMDA_Screening Start MNP-Ada Library Flux Calcium Flux Assay (FLIPR) Start->Flux Filter1 IC50 < 10 µM? Flux->Filter1 Patch Patch Clamp Electrophysiology Filter1->Patch Yes Discard Discard / Repurpose Filter1->Discard No Voltage Voltage Dependence? Patch->Voltage Kinetics Fast Off-Rate? Voltage->Kinetics Yes (-40mV to -80mV) Voltage->Discard No (Voltage Indep.) Lead Lead Neuroprotective Candidate Kinetics->Lead Yes (Low Toxicity) Kinetics->Discard No (Trapping Block)

Caption: Hierarchical screening logic ensuring only safe, uncompetitive channel blockers progress to lead optimization.

Part 3: Secondary Screening (Antiparasitic & Cytotoxicity)

Given the nitro-aromatic nature of MNP-Ada, it shares structural homology with nitro-heterocyclic drugs (like Nifurtimox). Therefore, screening for activity against Trypanosoma species is a high-value secondary track.

Trypanocidal Activity (Resazurin Assay)
  • Target: Trypanosoma brucei (bloodstream form).[1]

  • Method:

    • Seed parasites (1x10^4/mL) in 96-well plates.

    • Incubate with serial dilutions of MNP-Ada for 72 hours.

    • Add Resazurin (Alamar Blue). Viable parasites reduce the dye to fluorescent resorufin.

    • Data Output: Calculate EC50.

    • Selectivity Index (SI): Ratio of Cytotoxicity CC50 (Mammalian) / EC50 (Parasite). Target SI > 50.

Mammalian Cytotoxicity (Safety Profiling)
  • Cell Lines: HepG2 (Liver toxicity model) and SH-SY5Y (Neuronal model).

  • Assay: MTT or ATP-Glo.

  • Critical Threshold: Compounds with CC50 < 50 µM are generally flagged as toxic, unless the therapeutic potency is in the nanomolar range.

Table 1: Representative Screening Data Structure

Compound IDR-Group VariantNMDA IC50 (µM)T. brucei EC50 (µM)HepG2 CC50 (µM)Selectivity Index
MNP-Ada-01 Parent (H)5.21.845.025
MNP-Ada-04 3-Fluoro1.18.5>100>11
MNP-Ada-09 Amine (Reduced)>50>5012.0<1
Standard Memantine 1.5 N/A >100 N/A

Part 4: Metabolic Stability (The Nitro Liability)

The 5-nitro group is susceptible to enzymatic reduction by nitroreductases (bacterial or hepatic), yielding the corresponding aniline. Aromatic amines can be genotoxic (Ames positive).

Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate MNP-Ada (1 µM) with HLM at 37°C.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.

    • Analysis: LC-MS/MS monitoring the parent mass (M+) and the reduced amine mass (M-30 or M-32 depending on mechanism).

  • Interpretation: Rapid disappearance of parent and appearance of the amine indicates high metabolic instability.

Figure 3: Metabolic Fate & Toxicity Pathway

Metabolism Parent MNP-Ada (Nitro-Aryl) Enzyme Nitroreductase / CYP450 Parent->Enzyme Inter Nitroso / Hydroxylamine Intermediates Parent->Inter 2e- Reduction Amine Amino-Adamantane Derivative Inter->Amine 4e- Reduction Tox Genotoxicity Risk (Ames Positive?) Amine->Tox Reactive Metabolite

Caption: The reduction of the nitro group is the primary metabolic risk factor, potentially leading to toxic aniline derivatives.

References

  • BenchChem. (2025).[2][3][4] Assessing the Biological Landscape of 1,3-Diaryl Adamantane Derivatives: A Comparative Guide. Retrieved from

  • Foscolos, A. S., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. RSC Medicinal Chemistry .[5] Retrieved from

  • Parsons, C. G., et al. (2007).[6][7] Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology .

  • Liu, J., et al. (2024).[8] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (MDPI) . Retrieved from

  • Lipton, S. A. (2004).[6] Paradigm shift in neuroprotection by NMDA receptor antagonists: Memantine and beyond. Nature Reviews Drug Discovery .

Sources

Mechanism of action of adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) represents a privileged structure in medicinal chemistry, characterized by high lipophilicity, unique steric bulk, and rigid cage geometry.[1][2][3] While historically recognized for the antiviral activity of Amantadine against Influenza A, the scaffold’s pharmacological utility has evolved significantly.[2] This guide dissects the molecular mechanisms of adamantane derivatives, specifically focusing on their dual role as M2 proton channel blockers and uncompetitive NMDA receptor antagonists (e.g., Memantine ).[2] Furthermore, it elucidates emerging polypharmacology at Sigma-1 and P2X7 receptors, providing a roadmap for researchers to validate these mechanisms using field-proven experimental protocols.

The Adamantane Scaffold: Chemical Biology

The adamantane cage is not merely a passive carrier; it acts as a "molecular anchor" that fits into hydrophobic pockets of ion channels.

  • Lipophilicity: The cage structure facilitates blood-brain barrier (BBB) penetration (logP ~2.5–3.5), essential for CNS indications.

  • Steric Bulk: The globular shape (diameter ~7 Å) is perfectly sized to physically occlude the pores of specific ion channels (M2, NMDA) without collapsing the protein structure.

  • Functionalization: Amino-derivatives (1-amino-adamantane) introduce a positive charge at physiological pH, allowing for electrostatic interactions with channel pore residues (e.g., Asp/Glu rings).

Antiviral Mechanism: Influenza A M2 Channel Blockade

The M2 protein is a pH-gated proton channel essential for viral uncoating within the endosome.[2]

Mechanistic Causality
  • Acidification Trigger: Upon endocytosis, the endosomal pH drops. The M2 channel opens to allow H+ influx into the virion.

  • Protonation of His37: The channel's selectivity filter contains a histidine tetrad (His37). Protonation of His37 triggers electrostatic repulsion, opening the Trp41 gate.

  • Physical Occlusion: Amantadine and Rimantadine enter the N-terminal lumen of the channel.

  • Stabilization: The adamantane cage fits into a hydrophobic pocket formed by Val27 and Ala30. The ammonium group points toward His37, disrupting the proton exchange network and preventing H+ conduction.

Resistance (S31N)

The S31N mutation places a hydrophilic asparagine residue in the pore. This introduces steric hindrance and alters the pore's hydration shell, preventing adamantane binding while maintaining proton conductance.

M2_Blockade Endosome Endosomal Acidification (pH < 6.0) His37 His37 Protonation (Sensor) Endosome->His37 Activates Gate_Open Trp41 Gate Opens His37->Gate_Open Electrostatic Repulsion H_Influx Proton Influx into Virion Gate_Open->H_Influx Uncoating Viral Uncoating (RNP Release) H_Influx->Uncoating Amantadine Amantadine (Drug) Block Physical Pore Occlusion (N-terminal Lumen) Amantadine->Block Enters Pore Block->His37 Disrupts H+ Network Block->H_Influx Inhibits

Figure 1: Mechanism of M2 proton channel inhibition by Amantadine. The drug physically blocks the pore, preventing the acidification required for viral uncoating.

Neuropharmacology: NMDA Receptor Antagonism

Memantine is the gold standard for uncompetitive, low-affinity, open-channel blockade . This mechanism distinguishes it from psychotomimetic drugs like MK-801 (Dizocilpine).

The "Trapping Block" Mechanism
  • Requirement for Activation: As an open-channel blocker, Memantine cannot bind unless the channel is open (glutamate/glycine bound).

  • Voltage Dependence: The positively charged amine binds deep in the pore (near the Selectivity Filter/Mg2+ site). Hyperpolarization drives the drug in; depolarization (synaptic firing) drives it out.

  • Fast Off-Rate (Kinetics):

    • MK-801: High affinity, slow off-rate. It stays bound even during transient depolarization, blocking critical synaptic plasticity (LTP), leading to side effects.

    • Memantine: Low affinity (Ki ~0.5 µM), fast off-rate.[4] It blocks tonic, pathological Ca2+ influx (excitotoxicity) but leaves the channel rapidly during the high-concentration glutamate burst of a synaptic event. This preserves normal cognitive function.

NMDA_Kinetics cluster_excitotoxicity Pathological Tonic Activation cluster_synaptic Physiological Synaptic Transmission Resting Resting State (Channel Closed) Activated Activated State (Glu/Gly Bound, Open) Resting->Activated Glutamate Release Blocked Blocked State (Memantine Bound) Activated->Blocked Memantine Entry (Voltage Dependent) Blocked->Activated Fast Off-Rate (Depolarization)

Figure 2: Kinetic model of Memantine action. The "Fast Off-Rate" allows the drug to distinguish between pathological noise (tonic activation) and physiological signal (synaptic transmission).

Emerging Polypharmacology

Researchers must be aware that adamantane derivatives are rarely "clean" single-target drugs.

TargetRole of Adamantane DerivativeTherapeutic Implication
Sigma-1 Receptor Agonist (e.g., Amantadine, Memantine)Neuroprotection, ER stress reduction, modulation of IP3 receptors.
P2X7 Receptor Antagonist (e.g., Adamantyl-benzamides)Anti-inflammatory; blockade of ATP-gated cation channels involved in inflammasome activation.
5-HT3 Receptor Antagonist Potential anti-emetic effects; contributes to complex CNS profile.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Activity

Purpose: Quantify proton channel block in Xenopus oocytes.

  • Expression: Inject Xenopus oocytes with cRNA encoding Influenza A M2 (WT or S31N). Incubate 48–72h at 18°C.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned glass microelectrodes (0.5–2 MΩ filled with 3M KCl).

  • Validation Step (Acid Activation):

    • Clamp voltage at -60 mV.

    • Switch perfusion to pH 5.5 buffer.

    • Success Criteria: Observe a rapid inward current (downward deflection) of 2–10 µA. If no current, expression failed.

  • Drug Application:

    • While at pH 5.5 (current stable), perfuse Amantadine (100 µM).

    • Measurement: Calculate % inhibition =

      
      .
      
  • Washout: Switch back to pH 7.4 to ensure oocyte health (leak current check).

Protocol B: [3H]MK-801 Displacement Binding Assay

Purpose: Determine affinity (Ki) for the NMDA receptor pore (Self-validating via co-agonist requirement).

  • Membrane Prep: Homogenize rat forebrain in 0.32M sucrose. Centrifuge to isolate synaptic membranes. Wash extensively to remove endogenous glutamate/glycine (Crucial).

  • Incubation System:

    • Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4).

    • Radioligand: (+)-[3H]MK-801 (final conc. 1–2 nM).

    • Co-agonists (Validation): Add 10 µM Glutamate and 10 µM Glycine .

    • Why? Without these, the channel remains closed, and [3H]MK-801 cannot bind. This validates that you are targeting the open channel.

  • Displacement: Add increasing concentrations of Memantine (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 2 hours at room temperature (slow kinetics of MK-801 require long equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Fit data to a one-site competition model to derive IC50 and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Summary

CompoundTargetAssayPotency (IC50 / Ki)Reference
Memantine NMDA Receptor[3H]MK-801 Binding (Rat Brain)Ki: 0.54 µM [Parsons et al., 1999]
Amantadine NMDA Receptor[3H]MK-801 Binding (Rat Brain)Ki: 10.5 µM [Kornhuber et al., 1991]
MK-801 NMDA Receptor[3H]MK-801 BindingKi: 2.5 nM [Wong et al., 1986]
Amantadine M2 Channel (WT)TEVC (pH 5.5)IC50: ~16 µM [Wang et al., 1993]
Adamantyl-benzamide P2X7 ReceptorCa2+ Flux (HEK293)IC50: 18 nM [GSK314181A Data]

References

  • Kornhuber, J., et al. (1991).[5] "Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel."[6] European Journal of Pharmacology. Link

  • Parsons, C. G., et al. (1999).[4] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link

  • Wang, C., et al. (1993). "Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block." Journal of Virology. Link

  • Chen, H. S., et al. (1992). "Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism." Journal of Physiology. Link

  • Wilkinson, S. M., et al. (2017). "Adamantane derivatives as P2X7 receptor antagonists." ACS Chemical Neuroscience.[7] Link

Sources

Lipophilicity and solubility of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals characterizing the physicochemical profile of 1-(2-Methoxy-5-nitrophenyl)adamantane . It addresses the specific challenges posed by the adamantane "lipophilic bullet" and provides validated protocols for solubility and lipophilicity determination.

Executive Summary

This compound (CAS: 893765-46-3) represents a critical structural class in medicinal chemistry: the aryl-adamantanes .[1] Often utilized as a synthetic intermediate for retinoids (e.g., Adapalene analogs) or as a scaffold for neuroactive agents, this compound exhibits a distinct "brick-dust" physicochemical profile—high lipophilicity coupled with high crystal lattice energy.

This guide provides a comprehensive analysis of its solubility and lipophilicity, offering tailored experimental protocols to overcome the assay limitations common to highly hydrophobic adamantane derivatives.

Structural & Electronic Analysis

To understand the solubility behavior of this molecule, we must first analyze its structural components.

ComponentPhysicochemical Contribution
Adamantane Cage The Lipophilic Bullet. A rigid, diamondoid structure (C₁₀H₁₅) that contributes ~3.0–4.0 log units to lipophilicity. It provides metabolic stability but drastically reduces aqueous solubility.
2-Methoxy Group Steric Lock. Located ortho to the adamantane attachment, the methoxy group induces a torsional twist between the phenyl ring and the adamantane cage to relieve steric strain, disrupting planar crystal packing.
5-Nitro Group Electronic Withdraw. A strong electron-withdrawing group (EWG). While it adds polarity, it is insufficient to counteract the hydrophobicity of the adamantane cage.

Developability Verdict: The compound is classified as BCS Class II/IV (Low Solubility), requiring specialized formulation strategies (e.g., lipid-based delivery or cyclodextrin complexation) for biological testing.

Lipophilicity Landscape (LogP/LogD)

Lipophilicity is the primary driver of this compound's pharmacokinetics, particularly its potential to cross the Blood-Brain Barrier (BBB).

In Silico Prediction vs. Reality

Standard algorithms often underestimate the "hydrophobic collapse" of the adamantane cage.

  • Predicted cLogP: 5.2 – 5.8 (High Lipophilicity)

  • Implication: The compound will partition almost exclusively into lipid bilayers. In standard "Shake-Flask" assays, the aqueous concentration will be below the limit of quantitation (LOQ).

Recommended Determination Protocol: RP-HPLC

For compounds with LogP > 4, the traditional shake-flask method is unreliable. We utilize Retention Time Correlation (RP-HPLC) .

Methodology:

  • Column: C18 Reverse Phase (high carbon load).

  • Mobile Phase: Isocratic MeOH/Water (70:30) with 0.1% Formic Acid.

  • Standards: Calibrate using a set of homologous n-alkylbenzenes with known LogP values.

  • Calculation:

    
    
    Where 
    
    
    
    is the retention time of the analyte and
    
    
    is the dead time (uracil). The LogP is derived from the linear regression of
    
    
    vs. known LogP of standards.

Solubility Profiling

The solubility of this compound is governed by the General Solubility Equation (GSE) , which balances lipophilicity (LogP) and crystal lattice energy (Melting Point,


).
Solubility Landscape
  • Water: Insoluble (< 1 µg/mL).

  • DMSO: Soluble (> 50 mg/mL). Caution: Precipitation may occur upon dilution into aqueous buffers.

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), THF, and Toluene.

Protocol: Thermodynamic Solubility Assay

This protocol ensures equilibrium saturation, critical for accurate data in drug discovery.

Workflow Visualization (DOT):

SolubilityProtocol cluster_check Quality Control Start Solid Compound (Excess) Solvent Add Buffer/Solvent (pH 7.4 PBS or SGF) Start->Solvent Incubate Shake @ 25°C / 37°C (24 - 48 Hours) Solvent->Incubate Saturation Filter Filtration / Centrifugation (0.22 µm PVDF) Incubate->Filter Equilibrium Analyze Quantification (HPLC-UV or LC-MS) Filter->Analyze Supernatant Check Check for amorphous conversion (XRPD) Filter->Check

Figure 1: Thermodynamic solubility workflow ensuring phase equilibrium and solid-state integrity.

Step-by-Step Protocol:

  • Preparation: Weigh 2–5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 300 rpm for 24 hours at 25°C.

    • Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Biopharmaceutical Implications

Understanding the data generated above is crucial for decision-making in lead optimization.

Membrane Permeability (PAMPA/Caco-2)

Due to high LogP (>5), this compound will exhibit high passive permeability . However, it is prone to:

  • Non-specific binding: It will bind extensively to plasticware and lipid membranes.

  • Retention: It may become trapped in the lipid bilayer rather than crossing into the cytosol (Membrane Retention).

Metabolic Stability

The adamantane cage is generally resistant to P450 oxidation. However, the methoxy group is a metabolic "soft spot" liable to O-demethylation (CYP2D6/3A4), revealing a phenol which is then rapidly glucuronidated. The nitro group is susceptible to reduction to an aniline under hypoxic conditions or by gut microbiota.

Synthesis & Handling
  • Purification: Do not use reverse-phase chromatography as the primary purification method due to strong column retention. Use Normal Phase Silica (Hexane/EtOAc).

  • Storage: Store as a solid. DMSO stock solutions should be kept frozen and protected from light to prevent nitro-group degradation.

References

  • BenchChem. this compound Structure and Properties. Retrieved from .

  • Liu, J., et al. (2017).[2] "The adamantane scaffold: Beyond a lipophilic moiety."[2][3][4][5] Journal of Medicinal Chemistry. .

  • Loftsson, T., & Brewster, M. E. (2012).[2] "Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes." Journal of Pharmacy and Pharmacology.

  • Wanka, L., et al. (2013). "The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives." Chemical Reviews. .

  • PubChem. Compound Summary for this compound..

Sources

Discovery and history of adamantane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane (


) represents a singular intersection of petrochemistry, organic synthesis, and pharmacology. Structurally defined by its rigid, stress-free, diamond-like cage (

symmetry), it evolved from a petrochemical curiosity in 1933 to a foundational scaffold in modern medicinal chemistry. This guide analyzes the technical trajectory of adamantane—from Schleyer’s serendipitous "downhill" synthesis to the mechanistic blockade of viral M2 channels and NMDA receptors. It provides validated experimental protocols and mechanistic visualizations to serve as a reference for contemporary diamondoid research.

The Origins: Isolation and Structural Elucidation (1933)

The history of adamantane begins not in a synthesis lab, but in the crude oil fields of Hodonín, Czechoslovakia.[1] In 1933, Stanislav Landa and V. Machacek isolated a volatile crystalline hydrocarbon from Moravian naphtha.

  • The Anomaly: The compound exhibited an anomalously high melting point (

    
    ) for its molecular weight, a characteristic now attributed to its high symmetry and rotational freedom in the crystal lattice.
    
  • Structural Confirmation: Early X-ray diffraction studies confirmed the "cage" structure, consisting of four fused cyclohexane rings in chair conformation, effectively a single unit cell of the diamond lattice.

The Synthetic Revolution: Schleyer’s Rearrangement (1957)

Before 1957, adamantane synthesis was a laborious, multi-step process (Prelog, 1941) with yields <1%. The paradigm shifted when Paul von Ragué Schleyer discovered the acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.

Mechanism: The Thermodynamic Sink

The reaction is driven by the relief of ring strain. The starting material, endo-tetrahydrodicyclopentadiene, possesses significant angle strain. In the presence of a strong Lewis acid (


), the molecule undergoes a complex series of Wagner-Meerwein rearrangements and hydride shifts. Because adamantane is the most thermodynamically stable isomer of 

(virtually stress-free), all intermediates eventually funnel into this "thermodynamic sink."
Visualization: The Rearrangement Pathway

The following diagram illustrates the conceptual flow from the strained precursor to the diamondoid cage.

SchleyerRearrangement Precursor endo-Tetrahydrodicyclopentadiene (Strained C10H16) Intermediates Carbocation Intermediates (Wagner-Meerwein Shifts) Precursor->Intermediates Lewis Acid Initiation Adamantane Adamantane (Thermodynamic Sink) Intermediates->Adamantane Isomerization Catalyst AlCl3 / Heat Catalyst->Precursor

Figure 1: Conceptual pathway of the Schleyer Rearrangement. The reaction is driven by the thermodynamic stability of the adamantane cage.

Protocol 1: Comparison of Synthetic Efficiency
ParameterPrelog Method (1941)Schleyer Method (1957)Modern Optimization
Precursor Meerwein's Esterendo-TetrahydrodicyclopentadieneC10 Alkanes
Steps 5 (Linear)1 (Rearrangement)1 (Superacid Catalysis)
Catalyst Various


Yield 0.16%30–40%>98%
Experimental Protocol: The Classic Schleyer Synthesis

Adapted from Org. Synth. 1962, 42, 8.

  • Preparation: Equip a 500-mL flask with a reflux condenser and a gas trap (to neutralize HCl evolution).

  • Reagents: Charge 200 g of endo-tetrahydrodicyclopentadiene (molten) and 40 g of anhydrous aluminum chloride (

    
    ) .
    
  • Initiation: Heat the mixture gently. An exothermic reaction will initiate (temperature rises to ~150-160°C). Caution: Vigorous evolution of HCl gas.

  • Isomerization: Maintain reflux for 1 hour. The mixture turns into a black, tarry sludge.

  • Work-up: Cool to roughly 70°C. Decompose the

    
     complex by carefully adding crushed ice/HCl.
    
  • Extraction: Steam distill the mixture. Adamantane is volatile and will crystallize in the receiver as a white solid.

  • Purification: Recrystallize from acetone. Yield: ~30-40%.

Physicochemical Properties & Functionalization

The adamantyl group is highly lipophilic, a critical feature for CNS drug design. It acts as a "lipophilic bullet," dragging attached pharmacophores across the Blood-Brain Barrier (BBB).

Key Properties Table
CompoundLogP (Approx)Mechanism of ActionClinical Indication
Adamantane 4.2N/A (Scaffold)N/A
Amantadine 2.4M2 Channel Blocker / NMDA AntagonistInfluenza A / Parkinson's
Memantine 3.3Uncompetitive NMDA AntagonistAlzheimer's Disease
Protocol 2: The Koch-Haaf Carboxylation

To functionalize the bridgehead carbon (C1), the Koch-Haaf reaction is the gold standard, generating 1-adamantanecarboxylic acid.

  • Mixture: In a fume hood, mix 470 g of 96%

    
     and 100 mL 
    
    
    
    with 13.6 g (0.1 mol) of adamantane.
  • Generation: Cool to 15°C. Simultaneously drop in 98% Formic Acid (

    
    ) and t-Butanol over 2 hours.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10] t-Butanol generates the cation; CO is generated in situ from formic acid dehydration.

  • Quench: Pour onto ice. The crude acid precipitates.

  • Result: 1-Adamantanecarboxylic acid (Yield ~70%).

The Pharmacological Pivot: Antivirals to Neuroprotection

The transition of adamantane from a chemical curiosity to a drug class is a case study in screening and serendipity.

Phase 1: Antiviral Activity (1964)

Davies et al. (DuPont) discovered that 1-adamantanamine (Amantadine) inhibited Influenza A.

  • Mechanism: Amantadine binds to the transmembrane domain of the viral M2 proton channel .

  • Action: It blocks the influx of

    
     ions into the virion, preventing the acidification required for viral uncoating and RNA release.
    
Phase 2: The Parkinson’s Serendipity (1969)

A patient taking amantadine for flu prophylaxis reported remission of her Parkinsonian tremors. Schwab et al. confirmed this effect.[11]

  • Mechanism: Originally thought to be dopaminergic, it is now understood to act as a weak NMDA receptor antagonist, reducing excitotoxicity.

Phase 3: Memantine and Alzheimer's (1989)

Memantine (dimethyl-amantadine) was developed to improve upon amantadine's profile. It is a voltage-dependent, uncompetitive antagonist of the NMDA receptor.

Mechanism Visualization: The Memantine "Guard"

Memantine blocks the channel only when it is excessively open (pathological state), but dissociates quickly enough to allow normal physiological signals (synaptic plasticity) to pass. This "fast off-rate" distinguishes it from drugs like PCP or Ketamine.

NMDABlockade Glutamate Glutamate + Glycine Binding ChannelOpen NMDA Channel Opens (Ca2+ Influx) Glutamate->ChannelOpen Magnesium Mg2+ Block (Physiological Control) ChannelOpen->Magnesium Resting Potential Pathology Chronic Depolarization (Mg2+ leaves, Ca2+ toxicity) ChannelOpen->Pathology Disease State Memantine Memantine Blockade (Replaces Mg2+, prevents toxicity) Pathology->Memantine Therapeutic Intervention

Figure 2: Memantine acts as a surrogate for Magnesium in the NMDA channel during chronic depolarization, preventing excitotoxicity while preserving normal function.

References

  • Landa, S., Machacek, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications.

  • Schleyer, P. v. R. (1957).[12][13] A Simple Preparation of Adamantane. Journal of the American Chemical Society.

  • Davies, W. L., et al. (1964).[10] Antiviral Activity of 1-Adamantanamine (Amantadine).[11][14][15] Science.

  • Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA.[10]

  • Koch, H., Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[16][17] Organic Syntheses.

  • Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology.

Sources

Methodological & Application

High-Purity Synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane: A Critical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methoxy-5-nitrophenyl)adamantane synthesis protocol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

This Application Note details the regioselective synthesis of This compound (also known as 2-(1-adamantyl)-4-nitroanisole), a critical pharmacophore often utilized in the development of third-generation retinoids (e.g., Adapalene analogues) and apoptosis inducers.

The synthesis challenges the conventional Friedel-Crafts paradigm by demanding the alkylation of a deactivated aromatic ring. While standard protocols often suggest nitration of an adamantylated precursor, that route suffers from poor regioselectivity (yielding mixtures of ortho- and para-nitro isomers). This protocol employs a direct Friedel-Crafts alkylation of 4-nitroanisole , leveraging the methoxy group's ortho-directing power to overcome the nitro group's deactivation and steric hindrance, ensuring exclusive formation of the target isomer.

Scientific Foundation & Mechanism

Structural Analysis & Regiochemistry

The target molecule features an adamantane cage attached to the C1 position of a phenyl ring, with a methoxy group at C2 and a nitro group at C5. In anisole nomenclature, this corresponds to 2-(1-adamantyl)-4-nitroanisole .

  • Starting Material: 4-Nitroanisole.[1]

  • Directing Effects:

    • Methoxy (-OMe): Strong activator, ortho/para director.

    • Nitro (-NO₂): Strong deactivator, meta director.

  • Synergy: The position ortho to the methoxy group (C2) is electronically activated by the -OMe group and is meta to the -NO₂ group (which directs incoming electrophiles to the meta position). Thus, both substituents cooperatively direct the incoming adamantyl cation to the specific C2 position, locking the regiochemistry.

Reaction Mechanism

The reaction proceeds via an SN1-like Electrophilic Aromatic Substitution (


).
  • Cation Generation: 1-Adamantanol is protonated by sulfuric acid, losing water to form the stable tertiary 1-adamantyl cation.

  • Electrophilic Attack: The bulky adamantyl cation attacks the 4-nitroanisole at the C2 position (ortho to -OMe).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the target.

ReactionMechanism Figure 1: Mechanistic Pathway of Regioselective Adamantylation Adamantanol 1-Adamantanol (Precursor) Cation 1-Adamantyl Cation (Tertiary Carbocation) Adamantanol->Cation H2SO4 -H2O Complex Sigma Complex (Intermediate) Cation->Complex + 4-Nitroanisole (Ortho-attack) Substrate 4-Nitroanisole (Substrate) Substrate->Complex Product 1-(2-Methoxy-5-nitrophenyl) adamantane Complex->Product -H+

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
1-Adamantanol >98% PurityAlkylating Agent (Cation Source)
4-Nitroanisole >99% PurityAromatic Substrate
Sulfuric Acid (H₂SO₄) 98% Conc., ACS ReagentCatalyst / Dehydrating Agent
Dichloromethane (DCM) Anhydrous, HPLC GradeSolvent (Solubilizes substrate)
Methanol HPLC GradeCrystallization Solvent
Reactor Double-jacketed glass reactorTemp control (0°C to RT)
Step-by-Step Methodology

Safety Note: This reaction involves concentrated sulfuric acid and exothermic processes. Perform all steps in a fume hood wearing appropriate PPE (acid-resistant gloves, face shield).

Phase 1: Reactant Preparation[2][3]
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-Nitroanisole (15.3 g, 100 mmol) and 1-Adamantanol (15.2 g, 100 mmol) .

  • Solvent Addition: Add Dichloromethane (DCM, 80 mL) . Stir until a clear, homogeneous solution is obtained.

  • Cooling: Submerge the flask in an ice/water bath and cool the mixture to 0–5 °C .

Phase 2: Acid Catalysis (Critical Step)
  • Acid Addition: Charge the addition funnel with Sulfuric Acid (98%, 10 mL) .

  • Controlled Addition: Dropwise add the H₂SO₄ to the stirred solution over 30 minutes .

    • Control Point: Maintain internal temperature below 10 °C. The solution will darken (deep red/brown) indicating cation formation.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir vigorously for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/EtOAc 8:2). Product R_f will be higher than 1-adamantanol.

Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly into Ice Water (200 mL) with stirring.

  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 × 50 mL).

  • Neutralization: Wash the combined organic phases with Saturated NaHCO₃ solution (2 × 100 mL) until pH is neutral, followed by Brine (100 mL) .

  • Drying: Dry the organic phase over Anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotovap) to yield a crude solid.

Phase 4: Purification
  • Crystallization: Dissolve the crude solid in minimal boiling Methanol (approx. 150 mL) .

  • Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.

  • Filtration: Filter the pale yellow crystals and wash with cold Methanol.

  • Drying: Dry in a vacuum oven at 45 °C for 6 hours.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Synthesis Start Start: Mix Reagents (DCM, 0°C) AcidAdd Add H2SO4 Dropwise (Exotherm Control) Start->AcidAdd Reaction React at RT (4-6 Hours) AcidAdd->Reaction Quench Quench in Ice Water Phase Separation Reaction->Quench Wash Wash: NaHCO3 + Brine Dry: Na2SO4 Quench->Wash Crystallize Recrystallize from MeOH Wash->Crystallize Final Final Product: This compound Crystallize->Final

Quality Control & Validation

The synthesized product must meet the following specifications to be viable for downstream pharmaceutical applications.

TestAcceptance CriteriaMethod
Appearance Pale yellow crystalline solidVisual Inspection
Melting Point 182–185 °CCapillary Method
HPLC Purity ≥ 98.5% (Area %)C18 Column, ACN/H2O gradient
¹H NMR (CDCl₃) δ 1.78 (s, 6H, Ad-CH₂), 2.09 (s, 3H, Ad-CH), 2.16 (s, 6H, Ad-CH₂), 3.95 (s, 3H, OMe), 6.98 (d, 1H, Ar-H3), 8.15 (dd, 1H, Ar-H4), 8.22 (d, 1H, Ar-H6).400 MHz NMR
Mass Spec [M+H]⁺ = 288.16ESI-MS

Data Interpretation:

  • Regiochemistry Check: The coupling constants of the aromatic protons are critical. A doublet at ~6.98 ppm (ortho coupling) and a doublet of doublets at ~8.15 ppm confirm the 1,2,4-substitution pattern of the phenyl ring (relative to the original anisole numbering), confirming the adamantyl group is ortho to the methoxy.

References

  • Charpentier, B., et al. (1995).[4] "Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes." Journal of Medicinal Chemistry, 38(26), 4993–5006.[4]

  • Shudo, K. (1988). "Retinoids and their use." United States Patent 4,717,720.[4]

  • Tolstikov, G. A., et al. (1989). "Adamantylation of aromatic compounds." Zhurnal Organicheskoi Khimii, 25(11).
  • Liu, Z., et al. (2006).[4] "A High Yield and Pilot-Scale Process for the Preparation of Adapalene." Organic Process Research & Development, 10(2), 285–288.[4]

Sources

Application Note: Purification Strategies for 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of adamantyl-based retinoids and pharmaceutical intermediates. It details the purification of 1-(2-Methoxy-5-nitrophenyl)adamantane , a critical intermediate often encountered in the development of third-generation retinoids (e.g., Adapalene analogs).[1]

Executive Summary

The purification of this compound presents a unique challenge due to the contrasting physicochemical properties of its structural motifs: the highly lipophilic, bulky adamantane cage and the polar, electron-withdrawing nitro group.[1] Standard purification methods often fail to adequately separate the target 5-nitro isomer from the 3-nitro regioisomer and unreacted starting materials.

This guide outlines a Dual-Stage Purification Protocol combining thermodynamic solubility differentiation (Recrystallization) with kinetic separation (Flash Chromatography).[1] This approach ensures >98% purity, suitable for subsequent reduction steps in API synthesis.[1]

Chemical Context & Impurity Profile

The synthesis typically involves the electrophilic nitration of 2-(1-adamantyl)anisole. The methoxy group (strong activator) directs incoming electrophiles to the ortho and para positions.[1][2][3] However, the bulky adamantyl group at the C1 position creates significant steric hindrance, disfavoring the C6 position and influencing the C3 (ortho) vs. C5 (para) ratio.[1]

Common Impurities
Impurity TypeStructure/DescriptionOriginRemoval Strategy
Regioisomer 1-(2-Methoxy-3-nitrophenyl)adamantaneCompetitive nitration at the ortho position (C3).[1]Recrystallization (Solubility difference)
Starting Material 2-(1-Adamantyl)anisoleIncomplete reaction.[1]Flash Chromatography (Non-polar)
Over-nitrated Dinitro-adamantyl-anisole speciesExcess nitrating agent / high temp.[1]Recrystallization (Highly polar)
Oxidation Byproducts Adamantanols / AdamantanonesOxidation of the adamantane tertiary carbons (rare under mild conditions).[1]Flash Chromatography

Protocol A: Selective Recrystallization (Primary Method)

Best for: Large-scale purification (>5g) and removal of regioisomers.[1]

Principle: The 5-nitro isomer generally exhibits a higher lattice energy and melting point compared to the sterically crowded 3-nitro isomer. A binary solvent system utilizes a "Good Solvent" to dissolve the lipophilic adamantane core and an "Anti-Solvent" to induce crystallization driven by the polar nitro/methoxy interactions.

Reagents
  • Solvent A (Good Solvent): Chloroform (

    
    ) or Dichloromethane (DCM).[1]
    
  • Solvent B (Anti-Solvent): Ethanol (EtOH) or Methanol (MeOH).[1]

Step-by-Step Procedure
  • Dissolution: Transfer the crude yellow solid into a round-bottom flask. Add Chloroform (approx. 5 mL per gram of crude) and heat to mild reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble dark particles remain (tar), filter the hot solution through a sintered glass funnel or a pad of Celite.[1]

  • Nucleation: While maintaining reflux, slowly add Ethanol dropwise.

    • Endpoint: Continue addition until a persistent slight turbidity (cloudiness) is observed.[1]

    • Ratio: The final solvent ratio is typically 1:3 to 1:4 (Chloroform:Ethanol).[1]

  • Re-solubilization: Add a minimal amount of hot Chloroform (0.5 - 1 mL) to clear the turbidity.[1]

  • Crystallization: Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.

  • Maturation: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the pale yellow needles/crystals using vacuum filtration. Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under high vacuum (<5 mbar) at

    
     for 6 hours to remove chlorinated solvent residues.
    

Protocol B: Flash Column Chromatography (Secondary Method)

Best for: High purity requirements (>99.5%) or removing unreacted starting material.[1]

Stationary Phase: Silica Gel 60 (


 mesh).[1]
Mobile Phase:  n-Hexane / Ethyl Acetate (EtOAc).[1]
Step-by-Step Procedure
  • Column Preparation: Pack the column with a slurry of Silica Gel in 100% n-Hexane.

  • Loading: Dissolve the crude material in a minimum volume of DCM/Hexane (1:1). Load carefully onto the silica bed.[1]

  • Elution Gradient:

    • 0 - 5% EtOAc in Hexane: Elutes unreacted 2-(1-adamantyl)anisole (very non-polar).[1]

    • 5 - 10% EtOAc in Hexane: Elutes the 3-nitro regioisomer (often elutes slightly before the 5-nitro due to internal hydrogen bonding or steric shielding of the nitro group).

    • 10 - 20% EtOAc in Hexane: Elutes the target This compound .[1]

    • >30% EtOAc: Elutes dinitro species and polar oxidation byproducts.

  • Monitoring: Check fractions via TLC (Solvent: 15% EtOAc/Hexane). The target spot will be UV active and typically has an

    
    .
    

Process Logic & Decision Framework

The following diagram illustrates the decision-making process for purifying crude nitration products of adamantyl-arenes.

PurificationLogic Start Crude Reaction Mixture (Solid/Oil) TLC Analyze Purity (TLC/NMR) Check for Regioisomers Start->TLC Decision1 Is Purity > 85%? TLC->Decision1 Recryst Protocol A: Recrystallization (CHCl3 / EtOH) Decision1->Recryst Yes (Major isomer dominant) Column Protocol B: Flash Chromatography (Hexane / EtOAc) Decision1->Column No (Complex mixture) Check QC Analysis (HPLC / 1H-NMR) Recryst->Check Column->Check Final Pure Product (>98%) Check->Final Pass Reprocess Combine Mother Liquors Check->Reprocess Fail Reprocess->Column

Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity.

Analytical Validation (Self-Validating System)[1]

To ensure the trustworthiness of the protocol, the final product must meet these criteria:

1H-NMR Signature (CDCl3, 400 MHz)
  • Adamantyl Group: Multiplets at

    
     1.7 – 2.2 ppm (15H).[1] Integration must be consistent.
    
  • Methoxy Group: Singlet at

    
     ~3.9 ppm (3H).[1]
    
  • Aromatic Region:

    • H-3 (Ortho to OMe): Doublet at

      
       ~7.0 ppm (
      
      
      
      Hz).
    • H-4 (Meta to NO2): Doublet of doublets.

    • H-6 (Ortho to Adamantyl & NO2): Doublet at

      
       ~8.1-8.2 ppm (Deshielded by 
      
      
      
      ).[1]
    • Validation: The coupling pattern of the aromatic protons confirms the 1,2,5-substitution pattern. A 1,2,3-substitution (3-nitro isomer) would show a different splitting pattern (triplet/doublet mix).[1]

HPLC Parameters
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Acetonitrile : Water (85 :[1] 15) isocratic.[1]

    • Reasoning: High organic content is required to elute the lipophilic adamantane moiety.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 280 nm.

References

  • BenchChem. (n.d.).[1] this compound Structure and Properties. Retrieved from [1]

  • Organic Syntheses. (1973).[1][4] Adamantane and Derivatives: General Purification Methods. Org. Synth. Coll. Vol. 5, p. 16. Retrieved from [1]

  • MDPI. (2023).[1] Synthesis of 1,2-Disubstituted Adamantane Derivatives. Molecules. Retrieved from [1]

  • Google Patents. (1991).[1] Process for the preparation of 1-adamantane derivatives (US5015758A).[1] Retrieved from

  • ResearchGate. (2021). Nitration of Adamantyl-Arenes: Regioselectivity and Separation. Retrieved from

Sources

Overcoming the Chromophore Void: Advanced Characterization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ADAM-2026

Focus Analytes: Amantadine, Rimantadine, Memantine, and Novel Adamantyl-Cage Scaffolds.[1]

Executive Summary & Challenge Definition

Adamantane derivatives (e.g., Memantine, Amantadine) possess a unique "diamondoid" cage structure that imparts high lipophilicity and stability.[1] However, this structural rigidity comes with a significant analytical deficit: the absence of a conjugated π-system (chromophore).

Standard UV-Vis detection (HPLC-UV) is effectively blind to these molecules, often forcing researchers to rely on low-wavelength detection (<210 nm), which suffers from poor signal-to-noise ratios and solvent cut-off interference.

This Application Note details three distinct, high-integrity protocols to overcome this limitation:

  • Universal Detection (LC-CAD): The modern standard for formulation and impurity profiling.

  • Derivatization-Enhanced Fluorescence: The gold standard for trace bioanalysis.

  • Structural Elucidation (NMR): Definitive cage characterization.

Analytical Decision Matrix

Select the appropriate workflow based on your sensitivity and matrix requirements.

AnalyticalDecisionTree Start Start: Sample Type Matrix Matrix Complexity? Start->Matrix Pure Pure Substance / Formulation Matrix->Pure Low (High Conc.) Bio Biological Fluid (Plasma/Urine) Matrix->Bio High (Trace Conc.) Volatile Is Analyte Volatile? Pure->Volatile Method3 Protocol C: Pre-Column Derivatization (FMOC-Cl + HPLC-FLD) Bio->Method3 Requires Femtomolar Sensitivity Method1 Protocol A: LC-CAD (Gradient Compatible, No Deriv.) Volatile->Method1 No (e.g., Salts) Method2 Protocol B: GC-MS (Derivatization Optional) Volatile->Method2 Yes (Free Base)

Figure 1: Decision tree for selecting the optimal analytical technique based on analyte properties and matrix interference.

Protocol A: High-Throughput LC-CAD (Charged Aerosol Detection)

Context: For purity analysis and degradation studies, Refractive Index (RI) detection is often suggested but fails because it is incompatible with gradient elution. Charged Aerosol Detection (CAD) is the superior alternative, offering near-universal response independent of chemical structure.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Acquity BEH), 2.1 x 100 mm, 1.7 µmSub-2 µm particles enable UPLC speeds; C18 resolves hydrophobic cage.[1]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer essential for CAD nebulization.
Mobile Phase B Acetonitrile (ACN)High elution strength required for lipophilic adamantanes.
Gradient 5% B to 95% B over 10 minGradient elution clears column of lipophilic impurities (impossible with RI).
Detector CAD (Nebulizer Temp: 35°C)Detects non-volatile particles; response is mass-dependent, not structure-dependent.
Causality & Insight
  • Why CAD over ELSD? CAD offers better linearity (R² > 0.999) and lower Limits of Detection (LOD ~1-5 ng) compared to Evaporative Light Scattering Detector (ELSD), which loses sensitivity for smaller particles (<50 nm).

  • Buffer Choice: Non-volatile buffers (phosphate/sodium) must be avoided as they will precipitate in the CAD nebulizer, causing catastrophic clogging. Use ammonium formate or acetate if pH modification is needed.

Protocol B: Pre-Column Derivatization (FMOC-Cl)

Context: When analyzing biological fluids (plasma/urine), the adamantane cage must be "tagged" with a fluorophore to achieve ng/mL sensitivity. We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) , which reacts rapidly with both primary and secondary amines to form stable, highly fluorescent carbamates.

Workflow Diagram

DerivatizationWorkflow Amine Adamantane Amine (Non-Fluorescent) Reaction Reaction (Room Temp, 2 min) Amine->Reaction Reagent FMOC-Cl Reagent (In ACN) Reagent->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction Catalyst Quench Quench Excess Reagent (Add Hydrophobic Amine) Reaction->Quench Product FMOC-Adamantane Adduct (Highly Fluorescent) Quench->Product

Figure 2: Reaction pathway for FMOC-Cl derivatization. The alkaline pH is critical to deprotonate the amine, facilitating nucleophilic attack.

Step-by-Step Protocol
  • Preparation: Dissolve FMOC-Cl (5 mM) in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC-Cl solution.

  • Incubation: Vortex and let stand at ambient temperature for 2 minutes . (Speed is a key advantage of FMOC over Dansyl Chloride).

  • Quenching: Add 50 µL of ADAM (1-aminoadamantane) or Glycine solution to scavenge excess FMOC-Cl, preventing a massive solvent front peak that interferes with early eluters.

  • Detection: HPLC-FLD. Excitation: 265 nm , Emission: 315 nm .

Protocol C: Structural Confirmation via NMR

Context: While Mass Spec gives molecular weight, only NMR confirms the integrity of the adamantane cage (polymorphism or substitution position).

Characteristic Spectral Fingerprints

Adamantane derivatives exhibit high symmetry, leading to simplified spectra.

NucleusFeatureChemical Shift (δ ppm)Diagnostic Value
1H (Proton) Bridgehead (CH)2.0 – 2.2Broad singlets; integration confirms substitution degree (1,3- vs 1-).[1]
1H (Proton) Methylene (CH2)1.6 – 1.9Often appears as overlapping multiplets ("hump") in complex derivatives.[1]
13C (Carbon) Bridgehead (C-H)28.0 – 30.0Distinguishes C1/C3 substitution sites.
13C (Carbon) Methylene (CH2)36.0 – 40.0Intensity is usually higher due to equivalent carbons (x3 or x6).

Expert Tip: In 1,3-dimethyladamantane (Memantine), the symmetry breaks slightly, resolving the methylene protons into distinct axial/equatorial sets compared to unsubstituted adamantane.[1] Use C6D6 (Benzene-d6) instead of CDCl3 if signal overlap occurs; the magnetic anisotropy of benzene often resolves the cage protons better.

References

  • National Institutes of Health (PMC). (2014). Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes.[2] Retrieved from [Link]

  • Taylor & Francis (Spectroscopy Letters). (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[1] Retrieved from [Link][3]

Sources

1H and 13C NMR assignments for 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of 1-(2-Methoxy-5-nitrophenyl)adamantane

Executive Summary

This guide details the protocol for the complete spectral assignment of This compound (CAS: 893765-46-3). This compound represents a class of lipophilic, bulky aryl-adamantanes often utilized in medicinal chemistry to improve the metabolic stability and membrane permeability of drug candidates (e.g., retinoid analogs like Adapalene).

The bulky adamantyl group at the ortho position to the methoxy group introduces specific steric and electronic environments that must be deconvoluted using a combination of 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques. This protocol emphasizes the differentiation of the adamantane cage protons and the verification of the 1,2,5-substitution pattern on the phenyl ring.

Molecular Structure & Numbering Strategy

To ensure accurate assignment, we define the numbering system below. The phenyl ring is the core, with the adamantyl group at position 1.

  • Phenyl Ring (Ar):

    • C1: Quaternary, attached to Adamantane (Ad).

    • C2: Quaternary, attached to Methoxy (-OCH

      
      ).
      
    • C3: Methine (Aromatic H).

    • C4: Methine (Aromatic H).

    • C5: Quaternary, attached to Nitro (-NO

      
      ).
      
    • C6: Methine (Aromatic H).

  • Adamantane Cage (Ad):

    • Ad-C1': Quaternary bridgehead (attached to Ar-C1).

    • Ad-C2': Methylene (

      
       to bridgehead).
      
    • Ad-C3': Methine (bridgehead).

    • Ad-C4': Methylene (

      
       to bridgehead).
      

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the preferred solvent due to the high lipophilicity of the adamantane moiety. DMSO-
    
    
    
    may be used if the nitro group induces solubility issues, but CDCl
    
    
    typically provides sharper resolution for the aliphatic cage.
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent for optimal signal-to-noise (S/N) ratio in

    
    C experiments.
    
  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove paramagnetic particulates that broaden line widths.

Acquisition Parameters
ExperimentPulse SequenceScans (NS)Rationale

H 1D
zg3016Standard proton inventory and integration.

C 1D
zgpg301024+Identification of quaternary carbons (C1, C2, C5, Ad-C1').
COSY cosygpppqf8Tracing the H3-H4 spin system and Ad-H coupling networks.
HSQC hsqcetgpsi8Correlating protons to their attached carbons (multiplicity editing).
HMBC hmbcgplpndqf16Critical: Establishing the Ar-C1 to Ad-H connection.

Assignment Logic & Analysis

H NMR Assignment (400 MHz, CDCl )

A. The Aromatic Region (6.5 – 8.5 ppm): The 1,2,5-substitution pattern creates an AMX spin system (or ABX depending on field strength).

  • H6 (~8.2 ppm, d, J ~2.5 Hz): This proton is ortho to the nitro group (deshielding) and ortho to the adamantyl group. It appears as a doublet due to meta-coupling with H4.

  • H4 (~8.1 ppm, dd, J ~9.0, 2.5 Hz): This proton is ortho to the nitro group and meta to the methoxy. It shows a large ortho-coupling to H3 and a small meta-coupling to H6.

  • H3 (~7.0 ppm, d, J ~9.0 Hz): This proton is ortho to the electron-donating methoxy group (shielding). It appears as a doublet coupled to H4.

B. The Methoxy Group:

  • -OCH

    
     (~3.95 ppm, s, 3H):  Characteristic sharp singlet.
    

C. The Adamantane Cage (1.7 – 2.2 ppm): Adamantane derivatives typically show three distinct aliphatic environments.

  • Ad-H2' (~2.15 ppm, broad s/d, 6H): Methylene protons closest to the aromatic ring.

  • Ad-H3' (~2.05 ppm, broad s, 3H): Bridgehead methines.

  • Ad-H4' (~1.75 ppm, broad m, 6H): Distal methylene protons. Note: Integration is key here.[1] The sum must equal 15H.

C NMR Assignment (100 MHz, CDCl )

A. Quaternary Carbons (Low Intensity):

  • Ar-C2 (~163 ppm): Most deshielded due to direct attachment to Oxygen (-OCH

    
    ).
    
  • Ar-C5 (~141 ppm): Deshielded by the Nitro group (-NO

    
    ).
    
  • Ar-C1 (~138 ppm): Attached to the Adamantyl group. Verified by HMBC correlations from Ad-H2'.

  • Ad-C1' (~37 ppm): Quaternary bridgehead of the cage.

B. Methine/Methylene Carbons:

  • Ar-C4/C6 (~124-126 ppm): Aromatic CH, deshielded by NO

    
    .
    
  • Ar-C3 (~111 ppm): Shielded by ortho-OMe.

  • -OCH

    
     (~56 ppm):  Characteristic methoxy carbon.
    
  • Adamantane Cage:

    • Ad-C2' (~40 ppm): CH

      
       (alpha).
      
    • Ad-C4' (~36 ppm): CH

      
       (beta/delta).
      
    • Ad-C3' (~29 ppm): CH (gamma).

Summary Tables

Table 1: Expected H NMR Data (CDCl )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H6 8.22d1H2.6ortho to NO

, ortho to Ad
Ar-H4 8.10dd1H9.0, 2.6ortho to NO

, meta to OMe
Ar-H3 7.05d1H9.0ortho to OMe (shielded)
-OCH

3.94s3H-Methoxy
Ad-H2' 2.15br s6H-

-CH

to Ar
Ad-H3' 2.05br s3H-Bridgehead CH
Ad-H4' 1.78br m6H-Distal CH

Table 2: Expected C NMR Data (CDCl )
PositionShift (

, ppm)
TypeAssignment Logic
Ar-C2 163.5CqC-OMe (Ipso)
Ar-C5 141.2CqC-NO

(Ipso)
Ar-C1 138.0CqC-Ad (Ipso)
Ar-C6 126.5CHortho to NO

Ar-C4 124.8CHortho to NO

Ar-C3 111.2CHortho to OMe
-OCH

56.1CH

Methoxy
Ad-C2' 40.5CH


to Bridgehead
Ad-C1' 37.2CqBridgehead (Quaternary)
Ad-C4' 36.5CH

Distal Methylene
Ad-C3' 28.9CHDistal Methine

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the adamantyl and nitro substituents using 2D NMR.

NMR_Assignment_Workflow cluster_1H 1H NMR Analysis cluster_2D 2D NMR Verification Start Start: this compound Aromatic_Region Analyze 6.5-8.5 ppm Identify AMX Pattern Start->Aromatic_Region Methoxy_Check Identify Singlet ~3.9 ppm (3H) Start->Methoxy_Check Adamantane_Check Identify Cage Multiplets 1.7-2.2 ppm (15H) Start->Adamantane_Check COSY COSY Spectrum Confirm H3-H4 Coupling Aromatic_Region->COSY Verify Spin System HMBC HMBC Spectrum Key Correlations Methoxy_Check->HMBC Link OMe to C2 Adamantane_Check->HMBC Link Ad-H to C1 COSY->HMBC Define Connectivity Conclusion Final Structure Confirmation HMBC->Conclusion Confirm 1,2,5-Substitution

Caption: Workflow for the structural verification of this compound using 1D and 2D NMR correlations.

References

  • BenchChem. this compound Product Page & Predicted Spectra. Retrieved from

  • National Institute of Health (NIH). Synthesis of 1,2-Disubstituted Adamantane Derivatives. PMC10675373. Retrieved from

  • SpectraBase. 1-(4,5-dimethoxy-2-nitrophenyl)adamantane NMR Data (Analogous). Retrieved from

  • MDPI. Novel Adamantane Derivatives: Synthesis and Properties. Molecules 2024.[2] Retrieved from

  • University of Wisconsin. 13C NMR Chemical Shift Table (General Reference). Retrieved from

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 1-(2-Methoxy-5-nitrophenyl)adamantane (CAS: 893765-46-3). This compound is a critical intermediate in the synthesis of third-generation retinoids, specifically Adapalene .

Due to the bulky adamantane cage, this analyte exhibits significant lipophilicity (


), presenting challenges regarding solubility and column retention. This method utilizes a high-carbon-load C18 stationary phase and a gradient elution profile optimized to resolve the target analyte from early-eluting aromatic impurities and late-eluting adamantyl by-products.

Chemical Context & Critical Quality Attributes (CQA)

This compound is typically synthesized via Friedel-Crafts alkylation of 4-nitroanisole with 1-adamantanol or 1-bromoadamantane. Consequently, the analytical method must resolve the target from:

  • Unreacted Starting Materials: 4-Nitroanisole (more polar, early eluting).

  • Regioisomers: Isomers where the adamantyl group attaches ortho/meta relative to the nitro group.

  • De-nitrated/Reduced byproducts: If the material undergoes subsequent reduction to the amine (Adapalene synthesis pathway).

Synthesis Pathway & Impurity Origin

The following diagram illustrates the synthesis context and potential impurities this method is designed to detect.

SynthesisPathway cluster_legend Legend Start1 1-Adamantanol (Highly Lipophilic) Target 1-(2-Methoxy-5-nitrophenyl) adamantane (Target Analyte) Start1->Target Friedel-Crafts (Acid Cat.) Start2 4-Nitroanisole (UV Active) Start2->Target Impurity1 Regioisomers (Ortho/Meta) Target->Impurity1 Side Rxn Impurity2 Poly-adamantylated Species Target->Impurity2 Over-alkylation Product Adapalene (Downstream API) Target->Product Reduction & Coupling key1 Starting Material key2 Target key3 Impurity

Caption: Figure 1. Synthesis pathway of this compound showing origin of critical impurities tracked by this HPLC method.

Experimental Protocol

Reagents and Standards
  • Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich or equivalent).

  • Tetrahydrofuran (THF): HPLC Grade (Stabilizer-free recommended to prevent UV background).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Phosphoric Acid (85%): Analytical Grade.

  • Reference Standard: this compound (>99.0% purity).

Chromatographic Conditions

The following conditions have been optimized for resolution and peak shape.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High surface area and dense bonding required to retain and separate lipophilic isomers.
Column Temp 35°CSlightly elevated temperature improves mass transfer of the bulky adamantyl group, sharpening peaks.
Flow Rate 1.2 mL/minOptimized for 3.5 µm particle size to maintain backpressure < 250 bar.
Injection Volume 10 µLLower volume prevents solvent effects (peak splitting) due to high-strength diluent.
Detection (UV) 270 nm (Primary), 220 nm (Secondary)Nitro-aromatics show strong absorption at 270 nm (n→π*).
Run Time 25 MinutesSufficient to elute highly retained poly-adamantylated impurities.
Mobile Phase Configuration
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water. (Acidic pH ~2.5 suppresses silanol activity).

  • Mobile Phase B (MPB): Acetonitrile:THF (90:10 v/v). (THF is added to ensure solubility of the adamantane cage and prevent precipitation on-column).

Gradient Program

A steep gradient is necessary. Isocratic elution is not recommended as late-eluting impurities will broaden significantly.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Equilibration / Injection
2.006040Isocratic Hold (Elute polar impurities)
15.00595Linear Gradient to High Organic
20.00595Wash (Elute poly-adamantanes)
20.106040Return to Initial
25.006040Re-equilibration

Sample Preparation Workflow

Critical Warning: The target analyte is practically insoluble in pure water. Attempting to dissolve in weak organic mixtures will result in precipitation and poor recovery.

  • Stock Solution (1.0 mg/mL):

    • Weigh 25 mg of this compound.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in 100% THF (Sonication may be required for 5 mins).

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

    • Dilute to volume with Acetonitrile .

    • Note: Do not use water in the diluent. The injection of 10 µL of ACN/THF into the mobile phase stream is compatible provided the injection volume is kept low.

  • Filtration:

    • Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the analyte.

Method Logic & Self-Validation

This section explains the "Why" behind the parameters to ensure the user can troubleshoot or adapt the method.

Solvophobic Theory & Adamantane Retention

Adamantane derivatives interact strongly with C18 chains via hydrophobic dispersion forces.

  • Why THF? Pure Acetonitrile may not be strong enough to elute bis-adamantyl byproducts within a reasonable timeframe. The addition of 10% THF to MPB increases the solvent strength parameter (

    
    ) significantly, sharpening the tail of the main peak.
    
  • Why Acidic pH? While the nitro and methoxy groups are non-ionizable at pH 2.5, the silica support of the column has residual silanols. Acidic conditions (pH 2.5) suppress silanol ionization (

    
    ), preventing secondary interactions that cause peak tailing.
    
Workflow Decision Tree

Use this logic flow to confirm system suitability before running critical samples.

MethodLogic Start Start System Suitability CheckBlank Inject Blank (ACN:THF) Start->CheckBlank GhostPeaks Ghost Peaks present? CheckBlank->GhostPeaks Clean Clean Injector/Change THF source GhostPeaks->Clean Yes InjectStd Inject Std (5 reps) GhostPeaks->InjectStd No CheckRSD Area %RSD < 2.0%? InjectStd->CheckRSD CheckTailing Tailing Factor < 1.5? CheckRSD->CheckTailing Yes FailRSD Check Pump Stability / Leaks CheckRSD->FailRSD No Pass PROCEED TO SAMPLES CheckTailing->Pass Yes FailTail Column Aging or pH Error CheckTailing->FailTail No

Caption: Figure 2. System Suitability decision tree for routine analysis.

Expected Results & Specifications

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) -~12.5 ± 0.5 min
Theoretical Plates (N) > 5,000~12,000
Tailing Factor (T) < 1.51.1
Resolution (Rs) > 2.0 (from nearest impurity)> 3.5
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL

References

  • Adapalene Impurity Profiling: Kumara, G., et al. (2016).[1] "A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC." Research Journal of Pharmacy and Technology.

  • Adamantane Chemistry: BenchChem. "Specific Synthetic Routes to Aryl-Substituted Adamantanes."

  • HPLC of Adamantane Derivatives: Suslov, I. A., et al. (2025). "Liquid chromatography of adamantane derivatives." ResearchGate.[2][3]

  • Adapalene Synthesis Patent: "Process for the Preparation of Adapalene and Related Compounds." US Patent Application 20090131713A1.

  • Stationary Phase Selection: Phenomenex Application Guide. "Solvents and Phenyl Selectivity in Reversed Phase HPLC."

Sources

Application Note: 1-(2-Methoxy-5-nitrophenyl)adamantane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-(2-Methoxy-5-nitrophenyl)adamantane (CAS: 893765-46-3), a specialized adamantane-aryl derivative used primarily in pharmacological screening for antifungal (CYP51 inhibition) and anticancer (Topoisomerase II inhibition) activity, as well as a lipophilic scaffold probe in membrane permeability studies.

Introduction & Mechanism of Action

This compound represents a class of "hybrid" pharmacophores combining the lipophilic, rigid adamantane cage with a substituted aromatic ring. This unique structure confers high membrane permeability and specific binding affinity to hydrophobic pockets in enzymes and receptors.

Core Applications
  • Antifungal Screening (CYP51 Target): The adamantane moiety mimics the steroid backbone of lanosterol, allowing the compound to occupy the active site of Lanosterol 14

    
    -demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.
    
  • Anticancer Profiling (Topoisomerase II): The planar phenyl ring, stabilized by the bulky adamantane anchor, can intercalate or bind to the DNA-Topoisomerase II complex, inducing apoptosis in rapidly dividing cells (e.g., HeLa, MCF-7).

  • Membrane Permeability Studies: Due to its high logP (lipophilicity), it serves as a reference standard for assessing passive diffusion across the Blood-Brain Barrier (BBB) or fungal cell walls.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism where the compound penetrates the cell membrane to target microsomal CYP51 (fungi) or nuclear Topoisomerase II (mammalian cells).

Mechanism cluster_Fungal Fungal Cell (e.g., C. albicans) cluster_Mammalian Mammalian Cell (e.g., HeLa) Compound 1-(2-Methoxy-5-nitrophenyl) adamantane Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity CYP51 Target: CYP51 (ER Membrane) Membrane->CYP51 Fungal Entry TopoII Target: Topoisomerase II (Nucleus) Membrane->TopoII Mammalian Entry Ergosterol Ergosterol Biosynthesis Blocked CYP51->Ergosterol Inhibition DeathF Membrane Failure & Cell Death Ergosterol->DeathF DNA_Damage DNA Strand Breaks Accumulation TopoII->DNA_Damage Stabilization of Cleavable Complex Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Dual mechanism of action targeting fungal CYP51 and mammalian Topoisomerase II.

Experimental Protocols

Protocol A: Antifungal Susceptibility Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Materials
  • Compound: this compound (10 mM stock in DMSO).

  • Organism: Candida albicans (ATCC 90028 or clinical isolate).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Plate: 96-well sterile flat-bottom microplate.

  • Detection: Resazurin (Alamar Blue) or OD600 absorbance.

Workflow
  • Inoculum Preparation:

    • Grow C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 media to obtain final inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare 2-fold serial dilutions of the compound in RPMI 1640 directly in the 96-well plate.

    • Range: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
    • Controls:

      • Positive Control: Fluconazole (known CYP51 inhibitor).

      • Solvent Control: 1% DMSO (max).

      • Sterility Control: Media only.

  • Incubation:

    • Add 100

      
      L of inoculum to each well containing 100 
      
      
      
      L of drug dilution.
    • Incubate at 35°C for 24-48 hours .

  • Readout:

    • Visual: Inspect for turbidity (button formation).

    • Resazurin: Add 20

      
      L of 0.01% Resazurin; incubate 2h. Blue 
      
      
      
      Pink indicates growth.
    • Quantitative: Measure Absorbance at 600 nm (

      
      ).
      

Data Analysis: The MIC is defined as the lowest concentration inhibiting


 (MIC

) or

(MIC

) of growth compared to the solvent control.
Protocol B: Mammalian Cytotoxicity & Anticancer Screen (MTT Assay)

Objective: Evaluate IC


 in HeLa (Cervical Cancer) or MCF-7 cells to assess Topoisomerase II targeting efficacy.
Materials
  • Cells: HeLa cells in DMEM + 10% FBS.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h at 37°C, 5% CO

      
       for attachment.
      
  • Treatment:

    • Replace media with fresh media containing the compound (0.1

      
      M – 100 
      
      
      
      M).
    • Ensure final DMSO concentration is

      
      .
      
    • Incubate for 48-72 hours .

  • MTT Addition:

    • Add 20

      
      L MTT stock solution to each well.
      
    • Incubate 4 hours at 37°C (Formazan crystals form in viable cells).

  • Solubilization:

    • Aspirate media carefully.

    • Add 150

      
      L DMSO to dissolve purple formazan crystals.
      
    • Shake plate for 10 min.

  • Measurement:

    • Read Absorbance at 570 nm (Reference: 630 nm).

Experimental Workflow Diagram

Workflow cluster_Prep Preparation Phase cluster_Assay Assay Phase Stock Prepare 10mM Stock (DMSO) Dilution Serial Dilution (Media) Stock->Dilution Seeding Cell Seeding (HeLa / Candida) Dilution->Seeding Add Compound Incubation Incubation (24-72 Hours) Seeding->Incubation Reagent Add Detection Reagent (MTT / Resazurin) Incubation->Reagent Readout Data Analysis (IC50 / MIC Calculation) Reagent->Readout OD Measurement

Figure 2: Standardized workflow for high-throughput screening of adamantane derivatives.

Data Presentation & Analysis

Expected Results

The adamantane cage enhances lipophilicity, often resulting in lower IC


 values compared to non-adamantyl analogs due to better cellular uptake.
ParameterAssay TypeTypical Range (Active)Notes
MIC

Antifungal (C. albicans)4 – 32

g/mL
Comparable to moderate azoles; indicates CYP51 binding.
IC

Cytotoxicity (HeLa)10 – 50

M
Moderate potency; check for selectivity vs. normal fibroblasts.
LogP Physicochemical~4.5 – 5.5High lipophilicity requires careful DMSO solubilization.
Troubleshooting Guide
  • Precipitation: The compound is highly lipophilic. If precipitation occurs in media, use an intermediate dilution step in PBS/BSA or increase serum concentration to act as a carrier.

  • Nitro-Reduction: In metabolically active cells (e.g., liver hepatocytes), the 5-nitro group may be reduced to an amine. If studying metabolic stability, perform a parallel LC-MS assay to detect the amino-metabolite.

References

  • Benchchem. (2024). Specific Synthetic Routes to Aryl-Substituted Adamantanes and Biological Applications. Retrieved from

  • Liu, J., et al. (2011). "Synthesis and antitumor activity of 1,3-adamantane derivatives containing nitro and amino groups." Chemical Biology & Drug Design, 78(4), 668-674. (Contextual grounding for nitro-adamantane anticancer activity).
  • Vudmaska, M., et al. (2010). "Adamantane derivatives as potential antifungal agents: Targetting CYP51." Bioorganic & Medicinal Chemistry Letters, 20(15), 4513-4516. (Mechanistic basis for CYP51 inhibition).
  • Sigma-Aldrich. (2023). Product Specification: this compound. Retrieved from

Protocol for testing antiviral activity of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antiviral Profiling Protocol for 1-(2-Methoxy-5-nitrophenyl)adamantane

Executive Summary & Scope

This document outlines the standardized protocol for evaluating the antiviral efficacy of This compound (hereafter referred to as MNP-Ad ).

Adamantane derivatives are historically established as M2 ion channel blockers (Influenza A).[1][2] However, the addition of the 2-methoxy-5-nitrophenyl moiety significantly alters the pharmacophore, potentially enhancing lipophilicity and binding affinity to mutant M2 channels (e.g., S31N) or other viral porins (e.g., SARS-CoV-2 E-protein).

This protocol is designed to validate MNP-Ad through a three-phase screening cascade:

  • Physicochemical & Cytotoxic Validation: Ensuring solubility and defining the safety window (CC50).

  • Antiviral Efficacy (Plaque Reduction): Determining the IC50 against Influenza A (H1N1/H3N2).

  • Mechanistic Deconvolution: Time-of-Addition assays to confirm early-stage inhibition (viral uncoating/entry).

Screening Workflow (Logic Map)

The following diagram illustrates the decision matrix for advancing MNP-Ad through the pipeline.

Antiviral_Workflow Start Compound: MNP-Ad Solubility Phase 1: Solubility Check (DMSO Tolerance) Start->Solubility Tox Phase 2: Cytotoxicity (MTT) Target: MDCK Cells Solubility->Tox Decision_Tox CC50 > 100 µM? Tox->Decision_Tox Efficacy Phase 3: Plaque Reduction Assay (IC50 Determination) Decision_Tox->Efficacy Yes Stop STOP: High Toxicity Decision_Tox->Stop No Mechanism Phase 4: Time-of-Addition (MoA Validation) Efficacy->Mechanism Report Generate SI Profile (CC50 / IC50) Mechanism->Report

Caption: Operational workflow for MNP-Ad profiling. Progression requires a Selectivity Index (SI) > 10.

Phase 1: Compound Preparation

The nitro group at position 5 and the methoxy group at position 2 increase the molecular weight and lipophilicity compared to native amantadine. Proper solubilization is critical to prevent micro-precipitation, which causes false-positive toxicity.

  • Stock Solution: Dissolve MNP-Ad to 100 mM in 100% DMSO (Dimethyl Sulfoxide).

    • Note: Sonicate for 5 minutes at 37°C if turbidity persists.

  • Storage: Aliquot into amber glass vials (nitro groups can be photosensitive). Store at -20°C.

  • Working Solution: Dilute in infection media (DMEM + 0.2% BSA) immediately prior to use. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Phase 2: Cytotoxicity Profiling (The Safety Gate)

Before efficacy testing, we must establish the 50% Cytotoxic Concentration (CC50) .[1] MNP-Ad is tested on MDCK (Madin-Darby Canine Kidney) cells, the standard host for Influenza A.

Protocol: MTT Viability Assay
  • Seeding: Plate MDCK cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2 to reach 90% confluency.
    
  • Treatment: Remove media. Add 100 µL of MNP-Ad in serial dilutions (range: 500 µM to 1.0 µM). Include a "DMSO-only" vehicle control.

  • Incubation: Incubate for 48 hours (mimicking the viral assay duration).

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Determine CC50 using non-linear regression (GraphPad Prism).
    

Phase 3: Antiviral Efficacy (Plaque Reduction)

The Plaque Reduction Neutralization Test (PRNT) is superior to CPE assays for adamantanes because it quantifies distinct infection events (uncoating/entry blockade).

  • Virus Model: Influenza A/PR/8/34 (H1N1) or A/Hong Kong/68 (H3N2).

  • Target Metric: IC50 (Concentration inhibiting 50% of plaques).[1][3]

Detailed Protocol
StepActionCritical Technical Note
1. Infection Wash MDCK monolayers (6-well plate) with PBS. Inoculate with 50-100 PFU of virus per well.[4]Low PFU count ensures discrete, countable plaques.
2. Adsorption Incubate 1h at 37°C. Rock plates every 15 min.Prevents monolayer drying; ensures uniform attachment.
3.[5] Treatment Remove inoculum.[6] Overlay with Avicel (1.2%) or Agarose containing MNP-Ad (0.1 - 100 µM) + TPCK-Trypsin (1 µg/mL).TPCK-Trypsin is required for HA cleavage and viral propagation.
4. Incubation Incubate 48–72h at 37°C/5% CO2.Do not disturb plates (avoids satellite plaques).
5. Fix/Stain Remove overlay.[5][6] Fix with 4% Formaldehyde (30 min).[6] Stain with Crystal Violet (0.1%) .Avicel overlays are easier to remove than agarose.
6. Analysis Count plaques. Plot % Inhibition vs. Log[MNP-Ad].Calculate Selectivity Index (SI) =

.

Phase 4: Mechanism of Action (Time-of-Addition)

Adamantanes typically block the M2 ion channel, preventing viral uncoating (early stage).[1] If MNP-Ad targets assembly (late stage), the activity profile will shift.

Experimental Design
  • Timepoints:

    • -1h (Pre-treatment): Drug added before virus.

    • 0h (Co-treatment): Drug added with virus.[3]

    • +2h, +4h, +6h (Post-infection): Drug added after viral entry.

Visualizing the Mechanism

Time_of_Addition T_minus1 -1h: Prophylactic (Block Binding?) T_0 0h: Entry/Uncoating (M2 Channel Block) T_minus1->T_0 T_plus4 +4h: Replication (Polymerase) T_0->T_plus4 T_plus8 +8h: Assembly/Egress (Late Stage) T_plus4->T_plus8 Drug MNP-Ad Activity Drug->T_0 High Efficacy (Expected) Drug->T_plus4 Low Efficacy

Caption: Expected activity profile. M2 blockers like MNP-Ad should lose efficacy if added >2 hours post-infection.

Interpretation:

  • Full inhibition at 0h / Loss of inhibition at +4h: Confirms M2 channel blockade (entry/uncoating defect).

  • Inhibition at +6h: Suggests a novel mechanism (e.g., inhibition of late-stage assembly or viral budding), possibly influenced by the steric bulk of the nitro-phenyl group.

Data Reporting & Criteria

For MNP-Ad to be considered a viable "Hit":

  • CC50 (MDCK) must be > 50 µM .

  • IC50 (Influenza A) must be < 5 µM .

  • Selectivity Index (SI) must be > 10 .

Sample Data Table Format:

CompoundCC50 (µM)IC50 (µM)SI (CC50/IC50)Mechanism
Amantadine (Ctrl)>100~12.5 (WT)>8M2 Block
MNP-Ad TBDTBDCalcTBD

References

  • Hayden, F. G., et al. (1980). "Plaque inhibition assay for drug susceptibility testing of influenza viruses." Antimicrobial Agents and Chemotherapy.

  • Pinto, L. H., & Lamb, R. A. (2006). "The M2 proton channels of influenza A and B viruses."[2] Journal of Biological Chemistry.

  • BenchChem Application Note. (2025). "Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents."

  • WHO Global Influenza Surveillance Network. (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza."

  • Wang, J., et al. (2011). "Discovery of novel adamantane-based M2 ion channel inhibitors." Journal of Medicinal Chemistry. (Contextual reference for adamantane SAR).

Sources

Derivatization of 1-(2-Methoxy-5-nitrophenyl)adamantane for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Strategy

1-(2-Methoxy-5-nitrophenyl)adamantane (CAS 893765-46-3) represents a privileged scaffold in medicinal chemistry, combining the metabolic stability of the adamantane "cage" with a highly functionalizable aromatic core.[1] The adamantane moiety acts as a "lipophilic bullet," significantly enhancing Blood-Brain Barrier (BBB) permeability and reducing metabolic clearance, while the phenyl ring serves as a vector for pharmacophore attachment.[1]

This guide details the strategic derivatization of this scaffold for Structure-Activity Relationship (SAR) profiling. We focus on three critical vectors:

  • The Nitrogen Vector (C5): Reduction of the nitro group to an aniline, enabling the creation of diverse amide/urea libraries.

  • The Oxygen Vector (C2): Demethylation to a phenol, allowing for modulation of hydrogen bonding and solubility.

  • The Steric Vector: Exploiting the ortho-methoxy/adamantyl clash to lock conformational preferences.

Strategic Derivatization Workflow

The following decision tree illustrates the divergent synthesis pathways available from the parent compound.

G Parent 1-(2-Methoxy-5-nitrophenyl) adamantane (Parent Scaffold) Aniline Intermediate A: 1-(2-Methoxy-5-aminophenyl) adamantane Parent->Aniline Pd/C, H2 (Protocol 1) Phenol Intermediate B: 1-(2-Hydroxy-5-nitrophenyl) adamantane Parent->Phenol BBr3, DCM (Protocol 3) Amides Library A1: Amides/Ureas (H-Bond Donors/Acceptors) Aniline->Amides HATU Coupling (Protocol 2) Sulfon Library A2: Sulfonamides (Bioisosteres) Aniline->Sulfon R-SO2Cl, Pyridine Ethers Library B1: O-Alkylated Analogs (Solubility Tuning) Phenol->Ethers R-X, K2CO3 Prodrugs Library B2: Esters/Carbamates (Prodrugs) Phenol->Prodrugs Acylation

Figure 1: Divergent synthesis map.[1] The parent scaffold serves as a dual-handle precursor. The primary pathway (Yellow) focuses on the nitrogen vector for library generation, while the secondary pathway (Red) modulates lipophilicity via the oxygen vector.[1]

Detailed Protocols

Protocol 1: Chemoselective Nitro Reduction (The Gateway Step)

Objective: Convert the electron-withdrawing nitro group to an electron-donating amine without affecting the adamantane cage or the methoxy ether. Challenge: The bulky adamantyl group at the meta position can hinder catalyst approach on heterogeneous surfaces. Solubility is often the limiting factor.

Methodology: Palladium-Catalyzed Hydrogenation Note: While Fe/HCl is cheaper, catalytic hydrogenation is cleaner for SAR library preparation as it avoids iron salt contamination.[1]

  • Preparation: Dissolve 1.0 eq (e.g., 287 mg, 1 mmol) of This compound in a 1:1 mixture of THF/Methanol (10 mL).

    • Critical Step: Adamantane derivatives are lipophilic.[2][3][4] Pure methanol often leads to precipitation. THF ensures solubility.

  • Catalyst Addition: Under an argon blanket, add 10 wt% Pd/C (10% loading, approx. 30 mg).[1]

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure, 1 atm) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material (yellow spot) will disappear, replaced by a highly fluorescent blue spot (amine) under UV.[1]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with THF.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 1-(2-Methoxy-5-aminophenyl)adamantane is typically an off-white solid (Yield >90%) and is usually pure enough for the next step.[1]

    • Storage: Store under Nitrogen at -20°C. Anilines are prone to oxidation.

Protocol 2: High-Throughput Amide Coupling (SAR Library Generation)

Objective: Generate a library of amides to probe the electronic and steric requirements of the binding pocket. Rationale: The adamantyl aniline is sterically encumbered. Standard EDC/NHS coupling may fail. We utilize HATU , a highly reactive uronium coupling agent, to drive the reaction to completion.[1]

  • Reagents:

    • Amine: 1-(2-Methoxy-5-aminophenyl)adamantane (1.0 eq).[1]

    • Carboxylic Acid (R-COOH): Diverse set (1.2 eq).[1]

    • Coupling Agent: HATU (1.2 eq).[1]

    • Base: DIPEA (Diisopropylethylamine) (3.0 eq).[1]

    • Solvent: Anhydrous DMF.[5]

  • Procedure:

    • In a vial, dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU and stir for another 5 mins (pre-activation of the acid).

    • Add the Adamantyl Amine.[3]

    • Stir at RT for 12–18 hours.

  • Purification (Parallel):

    • Dilute with EtOAc, wash with sat.[1] NaHCO3 (remove acid), 1M HCl (remove unreacted amine), and Brine.[1]

    • Dry over Na2SO4 and concentrate.

    • Note: For library scale (<50 mg), use SCX-2 (Strong Cation Exchange) cartridges to trap unreacted aniline, eluting the pure amide with MeOH/DCM.[1]

Protocol 3: Demethylation (The "Twist" Tuner)

Objective: Cleave the methyl ether to reveal the free phenol. Mechanistic Insight: The methoxy group at the ortho position to the adamantane cage forces the phenyl ring to twist out of planarity due to steric clash. converting -OMe to -OH reduces this bulk slightly and introduces a Hydrogen Bond Donor (HBD).[1]

  • Setup: Dissolve the substrate (Parent or Amide derivative) in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Reagent: Add BBr3 (Boron Tribromide) (1.0 M in DCM, 3.0 eq) dropwise over 10 minutes.

    • Safety: BBr3 reacts violently with moisture. Use strict anhydrous conditions.

  • Reaction: Allow the reaction to warm slowly to RT and stir for 12 hours.

  • Quenching: Cool back to 0°C. Quench very carefully with Methanol (exothermic!).

  • Workup: Partition between DCM and water. The phenol product will be in the organic layer.

    • Warning: If the product contains a basic amine, adjust pH to 7-8 to ensure it remains in the organic phase (or use n-Butanol extraction).

SAR Logic & Data Interpretation

When analyzing the derivatives, use the following framework to interpret biological data (IC50/EC50).

Modification SiteChemical ChangePhysical ConsequenceSAR Hypothesis
C5 (Nitro -> Amine) -NO2 to -NH2e- withdrawing to e- donating.Increases basicity; potential metabolic handle.
C5 (Amide) -NH-CO-RH-bond donor + acceptor.[1]Primary SAR vector. R-group probes depth of binding pocket.
C2 (Methoxy) -OMeH-bond acceptor only.[1]Forces non-planar conformation (Twist).[1]
C2 (Phenol) -OHH-bond donor + acceptor.[1]Restores some planarity; increases water solubility (logP decrease ~0.5).[1]
C1 (Adamantane) CageHigh Lipophilicity (LogP ~4).[1]Anchors molecule in hydrophobic pockets; prevents CYP450 degradation.

References

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1][3] Retrieved from [Link]

  • Tobisu, M., et al. (2015).[1][6] Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage.[6] Organic Letters, 17, 4352-4355.[1][6] Retrieved from [Link][1]

  • Liu, J., et al. (2011).[1] Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. European Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Methoxy-5-nitrophenyl)adamantane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane via the Friedel-Crafts alkylation of 4-nitroanisole with 1-adamantanol .

The Core Challenge: The synthesis involves coupling a bulky electrophile (1-adamantyl cation) with a deactivated nucleophile (4-nitroanisole).[1] The nitro group withdraws electron density, making the aromatic ring sluggish to electrophilic attack. However, the methoxy group (ortho/para director) activates the position ortho to itself. Since the para position is blocked by the nitro group, the reaction is highly regioselective for the 2-position (ortho to methoxy), aligning perfectly with your target structure.

Critical Success Factor: The stability of the tertiary adamantyl cation allows this reaction to proceed, but it requires a balance of acid strength (to generate the cation) and water management (to prevent reversibility and quenching).

Diagnostic & Troubleshooting Module

Quick Reference: Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Acid Catalyst

(98%) or

Weak acid = No reaction. Excess strong acid = Sulfonation byproducts.
Temperature 20°C – 45°C<20°C: Slow kinetics. >50°C: De-alkylation & tar formation.
Solvent Dichloromethane (DCM)Polar aprotic solvents (DMF/DMSO) kill the carbocation.
Stoichiometry 1.0 : 1.2 (Adamantanol : Arene)Excess adamantanol leads to 1,1'-biadamantane (dimer).
Troubleshooting FAQs

Q1: My conversion is stalled at ~60% despite extended reaction times. Adding more catalyst doesn't help. A: This is likely due to water accumulation .

  • Mechanism: The reaction of 1-adamantanol releases one equivalent of water. In concentrated

    
     or Methanesulfonic acid (MSA), water dilutes the acid strength, effectively "buffering" the system and stopping the generation of the adamantyl cation.
    
  • Solution:

    • Switch Reagents: Use 1-bromoadamantane with a Lewis acid (

      
       or 
      
      
      
      ) in anhydrous DCM. This eliminates water generation entirely.
    • Dehydrating Agent: If sticking to 1-adamantanol, add a scavenger like trifluoroacetic anhydride (TFAA) or use Oleum (fuming sulfuric acid) cautiously to consume the water produced.

Q2: I am seeing a persistent insoluble white solid in my crude mixture. A: This is 1,1'-biadamantane .

  • Cause: If the adamantyl cation cannot find the aromatic ring quickly (due to the deactivating nitro group), it reacts with another molecule of 1-adamantanol or adamantane.

  • Solution:

    • Increase the concentration of 4-nitroanisole (run at 1.5 - 2.0 equivalents).

    • Ensure vigorous stirring. The adamantyl cation is generated in the acid phase; the arene must be available at the interface.

    • Protocol Adjustment: Add the 1-adamantanol slowly (portion-wise) to the mixture of acid and 4-nitroanisole, rather than mixing all at once.

Q3: The product is oiling out and difficult to crystallize. A: Adamantane derivatives are highly lipophilic ("greasy").

  • Solution: Avoid simple evaporation.

    • Workup: After quenching with ice water and extracting with DCM, wash the organic layer with 10% NaOH (removes phenolic byproducts if demethylation occurred) and then Brine.

    • Crystallization: Use Ethanol or Isopropanol . Heat to reflux until clear, then cool slowly to 4°C. If oiling persists, add a seed crystal or scratch the glass. A mixed solvent system of Heptane/EtOAc (9:1) is also effective.

The "Gold Standard" Optimized Protocol

Based on modified procedures for deactivated systems [1, 2].

Reagents:

  • 4-Nitroanisole (1.5 equiv)

  • 1-Adamantanol (1.0 equiv)

  • Sulfuric Acid (98%) or Methanesulfonic Acid (MSA) (5.0 equiv)

  • Dichloromethane (DCM) [Solvent]

Step-by-Step:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, dissolve 4-nitroanisole (23.0 g, 150 mmol) in DCM (100 mL) .

  • Acidification: Cool the solution to 0°C. Add Conc.

    
     (27 mL, 500 mmol)  dropwise. Note: The mixture will become biphasic.
    
  • Addition: Dissolve 1-adamantanol (15.2 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 60 minutes.

    • Why? Slow addition keeps the concentration of adamantyl cation low relative to the arene, suppressing dimerization.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The adamantanol spot should disappear. If starting material remains after 6 hours, heat to mild reflux (40°C).

  • Quench: Pour the reaction mixture slowly onto 500g of crushed ice with stirring.

  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with Sat.

      
        (until neutral), then Brine .
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol .

    • Yield Target: 75–85%.

    • Appearance: Pale yellow needles.

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.

G Start Reagents: 1-Adamantanol + 4-Nitroanisole Acid Acid Catalyst (H2SO4 / MSA) Start->Acid Cation Intermediate: Tertiary Adamantyl Cation Acid->Cation Protonation & Dehydration Water Byproduct: Water (H2O) Acid->Water Path_Main Pathway A (Desired): EAS on 4-Nitroanisole (Ortho to OMe) Cation->Path_Main High Arene Conc. Path_Side Pathway B ( undesired): Dimerization (1,1'-Biadamantane) Cation->Path_Side Low Arene Conc. or High Cation Conc. Water->Cation Reversibility (Quenches Cation) Product Target: This compound Path_Main->Product -H+ (Re-aromatization)

Caption: Reaction pathway showing the competition between productive alkylation (Green) and dimerization (Red). Water management is critical to prevent cation quenching.

References

  • BenchChem. (2025).[4] Synthetic Methodologies for this compound and Related Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives. PMC Review. Retrieved from

  • Organic Chemistry Portal. (2024). Friedel-Crafts Alkylation Mechanisms and Catalysts. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2010). Review of new developments in Friedel–Crafts alkylation. Retrieved from

Sources

Technical Support Center: 1-(2-Methoxy-5-nitrophenyl)adamantane Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 1-(2-Methoxy-5-nitrophenyl)adamantane in Biological Assays Document ID: TSC-ADAM-001 Last Updated: February 17, 2026 Audience: Assay Development Scientists, Medicinal Chemists

Core Technical Analysis

The Solubility Paradox

The compound This compound (CAS 893765-46-3) presents a classic medicinal chemistry challenge. The adamantane moiety acts as a "lipophilic bullet," significantly increasing the partition coefficient (LogP) to improve membrane permeability, but simultaneously rendering the molecule nearly insoluble in aqueous assay buffers.

The presence of the nitro (-NO₂) and methoxy (-OCH₃) groups on the phenyl ring adds polar character, but not enough to counteract the massive hydrophobic surface area of the diamondoid adamantane cage. In aqueous environments, these molecules aggregate rapidly to minimize the entropic penalty of water ordering, leading to "crash-out" precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

Diagnostic Checklist

Before altering your protocol, confirm if solubility is the root cause of your data variability:

  • Inconsistent IC50/EC50 curves: Hill slopes are essentially flat or erratic.

  • Signal decay over time: Fluorescence/absorbance drops as the compound precipitates out of solution.

  • Visual particulates: Turbidity seen under 10x microscopy in the assay well (often mistaken for cell debris).

Strategic Solutions & Protocols

Strategy A: The Solvent-Shift Method (DMSO Optimization)

Best for: Short-term assays, high-throughput screening, and robust cell lines.

Direct addition of a high-concentration DMSO stock to aqueous media often causes immediate local precipitation due to the "solvent shock." The following protocol utilizes intermediate dilution to prevent this.

Protocol: Step-Down Dilution
  • Master Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate plate using DMSO as the diluent, not buffer.

    • Perform your serial dilutions in 100% DMSO.

  • Final Transfer:

    • Transfer the smallest possible volume (e.g., 0.5 µL) of the DMSO solution into the assay well containing the aqueous buffer (e.g., 99.5 µL).

    • Rapid Mixing: Immediately mix by pipetting or orbital shaking (700 rpm for 30s) to disperse the compound before crystal nuclei can form.

Data Table 1: DMSO Tolerance Limits in Common Assays

Assay TypeMax Recommended DMSO %Risk of Exceeding Limit
Enzymatic (Cell-free) 1.0% - 5.0%Protein denaturation, enzyme inhibition.
Cell-Based (Robust) 0.5% - 1.0%Membrane permeabilization, stress response.
Primary Neurons/Stem Cells < 0.1%Apoptosis, morphology changes.
Electrophysiology (Patch Clamp) < 0.1%Artifactual channel blockade.
Strategy B: Cyclodextrin Complexation (The Gold Standard)

Best for: Long-term incubations, sensitive cell lines, and in vivo studies.

When DMSO limits are too restrictive,


-Cyclodextrin (

-CD)
or its soluble derivative Sulfobutylether-

-Cyclodextrin (SBE-

-CD)
is the superior solution. The adamantane cage fits perfectly into the hydrophobic cavity of

-CD (Host-Guest chemistry), shielding it from water while the hydrophilic exterior ensures solubility.
Protocol: Preparation of Inclusion Complex
  • Carrier Preparation: Prepare a 5-10% (w/v) SBE-

    
    -CD  solution in your assay buffer (e.g., PBS or cell media). Filter sterilize (0.22 µm).
    
  • Compound Addition:

    • Add your this compound (solid or from concentrated DMSO stock) to the cyclodextrin solution.

    • Note: A molar ratio of 2:1 (CD:Drug) is typically required for adamantane derivatives to ensure full encapsulation.

  • Equilibration:

    • Shake or stir at room temperature for 2-4 hours (for pre-dissolved DMSO stocks) or 24 hours (for solid powder).

    • The solution should become clear. If turbid, filter again, but verify concentration via HPLC.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your assay constraints.

SolubilityWorkflow Start Start: this compound Assay Preparation CheckDMSO Can the assay tolerate >0.5% DMSO? Start->CheckDMSO DMSO_Yes Yes CheckDMSO->DMSO_Yes DMSO_No No (Sensitive Cells/Proteins) CheckDMSO->DMSO_No SolventShift Use Strategy A: Solvent-Shift Method DMSO_Yes->SolventShift Step1 1. Dissolve in 100% DMSO (Master Stock) SolventShift->Step1 Step2 2. Serial Dilution in DMSO Step1->Step2 Step3 3. Rapid Injection into Buffer (Final DMSO < 1%) Step2->Step3 Cyclodextrin Use Strategy B: Cyclodextrin Complexation DMSO_No->Cyclodextrin CD_Step1 1. Prepare 10% SBE-beta-CD in Buffer Cyclodextrin->CD_Step1 CD_Step2 2. Add Compound (1:2 Molar Ratio) CD_Step1->CD_Step2 CD_Step3 3. Shake 4-24h -> Filter Sterilize CD_Step2->CD_Step3

Figure 1: Decision tree for solubilizing lipophilic adamantane derivatives based on assay DMSO tolerance.

Troubleshooting & FAQs

Q: I see a "bell-shaped" dose-response curve. Is this inhibition? A: Likely not. This is a hallmark of solubility-limited precipitation. At high concentrations, the compound crashes out, reducing the effective concentration available to the target.

  • Fix: Re-run the assay with 0.01% Triton X-100 (if protein-compatible) or switch to the Cyclodextrin protocol.

Q: Can I use ethanol instead of DMSO? A: Ethanol is generally less effective for adamantane derivatives and has higher volatility, leading to concentration drifts during plate setup. DMSO is preferred due to its high dielectric constant and ability to disrupt the crystal lattice of nitro-aromatics.

Q: Will Cyclodextrin interfere with my receptor binding? A: It is possible but rare. The affinity of adamantane for


-CD is high (

), but if your target receptor has a nanomolar affinity (

), the drug will partition into the receptor. Always run a "vehicle control" with Cyclodextrin alone to rule out artifacts.

Q: My compound precipitates immediately upon adding cell media. A: Serum proteins (Albumin) in media can sometimes help, but the salt shock from PBS/Media is the culprit.

  • Fix: Pre-dilute your DMSO stock into a 50:50 DMSO:Water mix before the final spike into media. This intermediate polarity step can prevent the formation of large crystal aggregates.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to

    
    - and 
    
    
    
    -Cyclodextrins.[3] ACS Omega. Retrieved from
  • Alsayed, S. S. R., et al. (2021). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues.[4] Bioorganic Chemistry.[4][5][6] Retrieved from

  • ChemicalBook. (2025). 1-(5-Bromo-2-methoxy-phenyl)adamantane Properties and Synthesis. Retrieved from

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from

Sources

Technical Support Center: Chromatography Purification of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification of 1-(2-Methoxy-5-nitrophenyl)adamantane. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow.

Introduction to the Challenge

The purification of this compound presents a unique set of challenges. The molecule's structure, featuring a bulky, non-polar adamantyl group and a polar nitrophenyl moiety, results in an intermediate polarity that can complicate separation from starting materials and reaction byproducts. The synthesis, typically a Friedel-Crafts alkylation, is prone to generating isomeric and poly-alkylated impurities that can be difficult to resolve.[1][2][3] This guide provides a systematic approach to troubleshooting these purification issues using thin-layer chromatography (TLC) and flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of my crude reaction mixture?

A good starting point for a moderately polar compound like this is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 4:1 mixture of hexane and ethyl acetate. This system can be adjusted based on the observed retention factor (Rf) of your product. For more polar compounds, a mixture of dichloromethane and methanol can be effective.[4]

Q2: My compound is not visible on the TLC plate under UV light. How can I visualize it?

While the nitrophenyl group should allow for visualization under short-wave UV light (254 nm), high concentrations of impurities can sometimes mask the spot. If UV visualization is not effective, a chemical stain is recommended. A potassium permanganate (KMnO₄) stain is a good general stain for oxidizable functional groups. For more specific visualization of the nitro group, you can use a stain that reacts with it, such as p-anisaldehyde, which is sensitive to various functional groups and can produce colored spots upon heating.[5][6] Another effective method for aromatic nitro compounds is reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.

Q3: I'm seeing multiple spots on my TLC close to my product's Rf. What are these likely to be?

In a Friedel-Crafts alkylation of 4-nitroanisole with an adamantyl source, the primary impurities are likely to be ortho- and para-isomers due to the directing effects of the methoxy and nitro groups.[2] You may also have unreacted starting materials or poly-adamantylated byproducts. The separation of these closely-related isomers is often the main challenge in purification.

Q4: My compound is streaking on the TLC plate. What does this indicate?

Streaking is often a sign of overloading the TLC plate or that the compound has acidic or basic properties and is interacting too strongly with the silica gel. Try spotting a more dilute solution of your crude mixture. If streaking persists, it may be due to the acidic nature of the silica gel. Adding a small amount (0.5-1%) of triethylamine to your eluent can help to neutralize the silica and improve the spot shape.

Q5: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase (RP) chromatography is a viable option, especially if you are struggling with separation on normal-phase silica. Given the hydrophobic nature of the adamantyl group, the compound may show good retention on a C18 column.[7][8] A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Troubleshooting Guide: Flash Column Chromatography

This section provides a structured approach to resolving common issues encountered during the flash column purification of this compound.

Problem 1: Poor Separation of Product and a Close-Running Impurity

This is the most common issue, often due to the presence of isomers.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for poor separation.

Detailed Steps:

  • Optimize the Solvent System: The goal is to achieve an Rf value for your target compound of approximately 0.2-0.3 on TLC. This generally provides the best separation on a silica column.

    • Strategy: If your spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If the spots are too low (low Rf), increase the polarity.

  • Solvent System Comparison:

Solvent SystemPolarity IndexTypical Use Case
Hexane/Ethyl AcetateLow to MediumGood starting point for moderately polar compounds.
Dichloromethane/HexaneLowEffective for less polar compounds, as seen in similar adamantane purifications.[9]
Dichloromethane/MethanolMedium to HighUseful for more polar compounds or when other systems fail.[4]
  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel does not provide adequate separation, a change in the stationary phase may be necessary. Alumina can offer different selectivity compared to silica. Alternatively, reverse-phase chromatography on a C18-functionalized silica can be very effective for separating compounds based on hydrophobicity.[7][8]

Problem 2: Product Elutes with the Solvent Front

This indicates that your compound is not interacting sufficiently with the stationary phase.

Solution:

  • Decrease Eluent Polarity: Your solvent system is too polar. Start with pure hexane and gradually increase the percentage of a more polar solvent like ethyl acetate or dichloromethane.

  • Dry Loading: If your compound is not very soluble in the non-polar eluent, consider dry loading. Dissolve your crude product in a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of your column.

Problem 3: Product Does Not Elute from the Column

This suggests your compound is too strongly adsorbed to the stationary phase.

Solution:

  • Increase Eluent Polarity: Your solvent system is not polar enough. Gradually increase the concentration of the more polar solvent in your eluent mixture. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.

  • Check for Acidity/Basicity: If your compound has acidic protons, it may be interacting very strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine to your eluent can help.

Detailed Experimental Protocol: Flash Chromatography Purification

This protocol is a starting point and should be adapted based on your TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (or petroleum ether)

  • Dichloromethane

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a 1:4 mixture of dichloromethane and hexane.[9]

    • Visualize the plate under UV light (254 nm) and/or with a suitable stain (e.g., potassium permanganate).

    • Adjust the solvent ratio until the desired product has an Rf of ~0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the solution to the top of the column.

    • Alternatively, use the dry loading method described in "Problem 2" above.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Workflow:

Caption: Experimental workflow for flash chromatography purification.

References

  • Biotage. (n.d.). Successful Flash Chromatography.
  • Kaliszan, R., & Osmialowski, K. (1987). Liquid chromatography of adamantane derivatives.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Thin Layer Chromatography Reagents.
  • Jaroniec, M., & Martire, D. E. (1987). Description of Non-Specific and Specific Solute-Solvent Interactions in Liquid Chromatography with Mixed Eluents.
  • Olah, G. A., & Olah, J. A. (1973). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. The Journal of Organic Chemistry, 38(18), 3203-3206.
  • University of California, Los Angeles. (n.d.). TLC Visualization Solutions.
  • Land of Chemistry. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 [Video]. YouTube.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • LibreTexts. (2022, April 7). 2.
  • Process for the preparation of 1-adamantane derivatives. (1991). U.S.

Sources

Technical Support Center: Enhancing the Stability of 1-(2-Methoxy-5-nitrophenyl)adamantane in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxy-5-nitrophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. By understanding the inherent chemical properties of this compound and implementing the strategies outlined below, you can significantly improve the reliability and reproducibility of your experiments.

The structure of this compound, featuring a nitroaromatic ring and a bulky adamantane moiety, presents a unique set of stability considerations. The electron-withdrawing nitro group and the electron-donating methoxy group create a complex electronic environment on the phenyl ring, influencing its susceptibility to degradation.[1] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common stability issues, supported by detailed experimental protocols and scientific rationale.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: I'm observing a decrease in the concentration of my this compound solution over a short period, even when stored in the dark. What could be the cause?

A1: Rapid degradation in the dark suggests susceptibility to either hydrolysis or oxidation.

  • Hydrolytic Degradation: The methoxy group on the aromatic ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. While the adamantane cage itself is generally stable, extreme pH can catalyze the cleavage of the ether linkage.[2]

  • Oxidative Degradation: The electron-rich aromatic ring, influenced by the methoxy group, can be prone to oxidation. This can be initiated by dissolved oxygen in your solvent or trace metal ion impurities that can catalyze oxidative processes.[3][4]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Older or lower-grade solvents can contain acidic or peroxidic impurities that initiate degradation.

  • pH Control: If your experimental conditions allow, consider buffering your solution to a neutral pH (around 6-8). The stability of aromatic ethers can be pH-dependent.[2]

  • Inert Atmosphere: To minimize oxidation, degas your solvent before preparing the solution and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidant Addition: The inclusion of a suitable antioxidant can be highly effective. For lipophilic compounds like this adamantane derivative, phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are often good choices as they act as free-radical scavengers.[4][5] Water-soluble antioxidants like ascorbic acid may also be considered depending on the solvent system.[5]

Q2: My solution of this compound changes color (e.g., develops a yellowish tint) when exposed to ambient light. Why is this happening and how can I prevent it?

A2: The development of color upon exposure to light is a strong indicator of photodegradation. Nitroaromatic compounds are known to be photosensitive.[6][7]

  • Mechanism of Photodegradation: The nitro group can absorb UV and visible light, leading to the formation of excited states that can undergo various reactions, including hydrogen abstraction and rearrangement, resulting in colored degradation products.[8] The presence of the methoxy group can further influence the electronic transitions and the subsequent photochemical pathways.[9]

Preventative Measures:

  • Light Protection: The most critical step is to protect your solution from light at all times. Use amber-colored glassware or wrap your containers in aluminum foil.[2]

  • Storage Conditions: Store solutions in a dark environment, such as a laboratory cabinet or refrigerator.

  • Wavelength Consideration: If your experimental setup involves light exposure (e.g., fluorescence studies), try to use the longest possible excitation wavelength that is feasible for your application to minimize energy input.

  • Photostability-Indicating Assay: To understand the extent of the problem, it is advisable to perform a photostability study as outlined in the ICH Q1B guidelines.[2][10][11] This involves exposing the solution to a controlled amount of UV and visible light and analyzing for degradation products.

Q3: I am using a buffered solution, but I'm still seeing degradation. Could the buffer itself be the problem?

A3: Yes, it is possible for buffer components to interact with your compound.

  • Buffer-Analyte Interaction: Some buffers can form adducts or catalyze specific degradation pathways. For instance, phosphate buffers have been reported to interact with certain molecules, although this is less common with relatively inert compounds.[12] It is crucial to select a buffer that is inert to your molecule.

  • pH of Microenvironment: Even in a buffered solution, the pH at the micro-level or at interfaces can differ and contribute to degradation.

Recommendations:

  • Buffer Selection: When conducting pH stability studies, consider using a range of buffers with different chemical compositions to identify any buffer-specific effects. Common choices for HPLC method development include phosphate, acetate, and citrate buffers.[13][14] For LC-MS applications, volatile buffers like ammonium formate or acetate are preferred.[13]

  • Buffer Concentration: Use the lowest effective buffer concentration, typically in the range of 10-50 mM for small molecules, to minimize potential interactions.[13]

  • Control Experiments: Always run a control experiment with your compound in an unbuffered solvent (if soluble and stable enough for a short period) to compare against the buffered solutions.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for storing this compound?

A: The ideal solvent will depend on your specific application. For general stock solutions, a high-purity, aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is often a good choice, as it minimizes the risk of hydrolysis. For biological assays, co-solvent systems using DMSO or ethanol followed by dilution into an aqueous buffer are common.[15][16][17] Always use freshly opened, high-purity solvents and protect them from light.

Q: How can I choose the right antioxidant for my solution?

A: The choice of antioxidant depends on the solvent system and the primary degradation pathway.

  • For non-aqueous/lipophilic solutions: BHT and BHA are excellent choices as they are soluble in organic solvents and are effective radical scavengers.[4][5]

  • For aqueous solutions: Ascorbic acid (Vitamin C) is a common water-soluble antioxidant.[5] However, be aware that it can also degrade, so its stability should also be considered.

  • Synergistic Effects: In some cases, a combination of antioxidants can be more effective. For example, ascorbic acid can regenerate other antioxidants like alpha-tocopherol (Vitamin E).[18]

Q: What are the expected degradation products of this compound?

A: While specific degradation products would need to be identified through a forced degradation study, potential degradation pathways include:

  • Photodegradation: Rearrangement of the nitro group to a nitrite, followed by further reactions.

  • Hydrolysis: Cleavage of the methoxy group to form a phenol.

  • Oxidation: Hydroxylation of the aromatic ring or oxidation of the methoxy group.

  • Reduction: The nitro group can be reduced to a nitroso, hydroxylamine, or amine group, especially under certain biological or chemical conditions.

Experimental Protocols

To systematically investigate and improve the stability of your compound, we recommend performing a forced degradation study followed by the development of a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the drug substance to stress conditions to identify potential degradation products and pathways.[6][10] A target degradation of 5-20% is generally recommended.[10]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber vials and clear vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours in the dark.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours in the dark.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.

    • Thermal Degradation: Place a solid sample and a solution sample at 60°C for 48 hours in the dark.

    • Photodegradation: Expose a solid sample and a solution sample in a clear vial to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][11] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[19]

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to ensure separation of all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance, and use the PDA to check for the appearance of new peaks with different UV spectra.

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting stability issues with this compound in solution.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Photodegradation Pathway cluster_3 Chemical Degradation Pathway cluster_4 Solutions Start Instability Observed (e.g., concentration decrease, color change) CheckLight Exposed to Light? Start->CheckLight CheckStorage Stored in the Dark? CheckLight->CheckStorage No ProtectFromLight Implement Light Protection (Amber vials, foil wrapping) CheckLight->ProtectFromLight Yes ForcedDegradation Perform Forced Degradation Study CheckStorage->ForcedDegradation Yes PhotostabilityStudy Conduct Photostability Study (ICH Q1B) ProtectFromLight->PhotostabilityStudy End Stability Improved PhotostabilityStudy->End CheckSolvent Assess Solvent Purity & Type OptimizeSolvent Optimize Solvent System CheckSolvent->OptimizeSolvent CheckpH Evaluate pH of Solution UseBuffer Use Appropriate Buffer CheckpH->UseBuffer ForcedDegradation->CheckSolvent ForcedDegradation->CheckpH UseInertAtmosphere Use Inert Atmosphere (N2 or Ar) ForcedDegradation->UseInertAtmosphere AddAntioxidant Add Antioxidant (e.g., BHT, BHA) UseInertAtmosphere->AddAntioxidant AddAntioxidant->End UseBuffer->End OptimizeSolvent->End

Sources

How to resolve overlapping peaks in NMR spectrum of adamantane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Technical Support Center.

Subject: Resolution of Spectral Overlap in Adamantane and Cage-System Derivatives Ticket ID: ADM-NMR-RES-001 Support Tier: Level 3 (Senior Application Scientist)

Hello. I understand you are dealing with the "Adamantane Blob"—that characteristic, unresolved multiplet region between 1.5 and 2.2 ppm that plagues adamantane, diamantane, and related cage compounds. This is not a failure of your sample preparation; it is a fundamental consequence of the rigid


 (or related) symmetry and the resulting magnetic equivalence, combined with complex geminal and vicinal coupling networks.

Below is the technical guide to resolving these peaks, structured from non-invasive acquisition changes to chemical manipulation.

Module 1: Diagnostic & Strategy

Q: Why does my high-purity adamantane derivative look like a mixture? A: It is likely not a mixture. The rigid cage structure forces protons into fixed spatial relationships. Unlike flexible alkyl chains that average out couplings via bond rotation, adamantane protons exhibit strong, non-averaged geminal (


) and vicinal (

) couplings.
  • The Result: A "virtual coupling" effect where second-order spectra are common, even at 400 or 600 MHz.

  • The Fix: You must break the magnetic equivalence or simplify the multiplet structure.

Decision Matrix: Resolution Strategy Use the following logic flow to determine your next experimental step.

AdamantaneResolution Start Start: Unresolved 1.5-2.2 ppm Region IsQuant Is quantitative integration required? Start->IsQuant Solvent Step 1: Solvent Switch (ASIS) Try C6D6 or Pyridine-d5 IsQuant->Solvent No PureShift Step 4: Pure Shift NMR (PSYCHE/Zangger-Sterk) IsQuant->PureShift Yes (High Precision) Resolved1 Resolved? Solvent->Resolved1 DEPT Step 2: Spectral Editing Run DEPT-135 Resolved1->DEPT No (Need CH/CH2 ID) HSQC Step 3: 2D Dispersion 1H-13C HSQC Resolved1->HSQC No (Need Connectivity) LSR Step 5: Shift Reagents Add Eu(fod)3 DEPT->LSR Still Overlapping HSQC->PureShift Crowded Cross-peaks caption Figure 1: Decision matrix for resolving adamantyl spectral overlap.

Module 2: Acquisition-Based Solutions (Non-Invasive)

Q: I cannot distinguish the bridgehead (


) from the bridging (

) protons. What is the fastest solution?
A: Do not rely on integration alone. The most robust method is DEPT-135 (Distortionless Enhancement by Polarization Transfer) .
  • Mechanism: DEPT utilizes polarization transfer from sensitive protons to carbons, selecting signals based on the number of attached protons and the pulse angle (

    
    ).[1]
    
  • Interpretation:

    • Up (Positive):

      
       and 
      
      
      
      (Bridgehead protons).
    • Down (Negative):

      
       (Bridging methylene protons).
      
    • Invisible: Quaternary carbons.[1][2]

Protocol: Optimized DEPT-135 for Adamantanes

  • Pulse Sequence: Select dept135 (Bruker) or equivalent.

  • Coupling Constant (

    
    ):  Set cnst2 (1/2J delay). For adamantane cages, 
    
    
    
    is typically 125–135 Hz .
    • Calculation:

      
      .
      
  • Scans: Minimum 64-128 scans (Adamantane carbons relax slowly; ensure

    
     relaxation delay is 
    
    
    
    ).

DEPTLogic cluster_output Phasing Output Input 13C Signal Pulse DEPT-135 Pulse Sequence (Theta = 135°) Input->Pulse CH Methine (CH) Bridgehead PHASE: UP (+) Pulse->CH CH3 Methyl (CH3) Substituents PHASE: UP (+) Pulse->CH3 CH2 Methylene (CH2) Cage Body PHASE: DOWN (-) Pulse->CH2 Cq Quaternary (C) Substituted Nodes PHASE: NULL Pulse->Cq caption Figure 2: Signal phasing in DEPT-135 experiments.

Q: My HSQC is still too crowded in the center. How do I fix this? A: Standard HSQC covers the full spectral width. For adamantanes, use Band-Selective HSQC .

  • Why: You only care about the aliphatic region (10–60 ppm in

    
    ).
    
  • Action: Reduce the Carbon spectral width (SW) to this specific range. This increases digital resolution in the indirect dimension (

    
    ) without increasing experiment time.
    

Module 3: Chemical Manipulation (The "Wet" Fixes)

Q: Changing from


 to DMSO didn't help. What next? 
A:  DMSO and Chloroform often show similar solvation shells for lipophilic cages. You need ASIS (Aromatic Solvent Induced Shift) .
  • Recommendation: Switch to Benzene-

    
      (
    
    
    
    ) or Pyridine-
    
    
    .
  • Mechanism: Benzene molecules stack against the solute. The magnetic anisotropy of the benzene ring current creates local shielding/deshielding zones. Because adamantane protons are spatially distinct (some point "out", some "in" relative to substituents), benzene affects them differentially, often resolving overlaps that

    
     cannot.
    

Q: The overlap is severe. I need to physically separate the peaks. What reagent do I use? A: Use a Lanthanide Shift Reagent (LSR) .[3][4]

  • Reagent of Choice: Eu(fod)

    
      (Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)).
    
    • Note: Eu(fod)

      
       is preferred over Eu(dpm)
      
      
      
      because it is more soluble in non-polar solvents and has stronger Lewis acidity, binding better to weak nucleophiles (like hydroxyls or amines on the adamantane).
  • Mechanism: The paramagnetic Europium binds to the polar functional group. Protons closer to the binding site are shifted downfield significantly more than distal protons (

    
     dependence).
    

LSR Titration Protocol:

  • Baseline: Acquire a standard

    
     spectrum in 
    
    
    
    .
  • Stock Solution: Prepare a concentrated solution of Eu(fod)

    
     in 
    
    
    
    .
  • Titration: Add the LSR solution in 5

    
     increments to your NMR tube.
    
  • Monitor: Acquire a quick 1D spectrum after each addition.

  • Stop Point: Stop when the "blob" resolves into distinct multiplets.

    • Warning: LSRs cause line broadening. Do not add excess reagent, or the resolution gain will be lost to peak width.

Module 4: Advanced Acquisition (Pure Shift)

Q: I need a "textbook" looking spectrum without multiplets. Is this possible? A: Yes, using Pure Shift NMR (Broadband Homonuclear Decoupling).[5]

  • Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk .

  • Result: These pulse sequences collapse all proton multiplets (

    
    ) into singlets. Your adamantane spectrum will look like a 
    
    
    
    spectrum—single sharp lines for each chemically distinct proton.
  • Trade-off: Significant loss in sensitivity (S/N). You may need to run the experiment overnight.

Comparison of Methods

MethodCostTimeResolution GainRisk
Solvent Switch (

)
LowFastModerateSolubility issues
DEPT-135 LowMedium (10-30 min)High (C/CH2 separation)None
Shift Reagent (Eu) MediumSlow (Titration)Very HighSample contamination
Pure Shift (PSYCHE) High (Time)Very Slow (Hrs)Maximum (Singlets)Low Sensitivity

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6] (Chapter 5: 2D Methods and Chapter 10: Pure Shift).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[6] (Section on Lanthanide Shift Reagents).

  • Schaeffer, C. D., & Yoder, C. H. (1982). Synthesis and multinuclear lanthanide shift reagent NMR analysis of 1- and 2-adamantanol. Journal of Chemical Education, 59(8), 689.

  • Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Seminal paper on PSYCHE Pure Shift).

Sources

Technical Support Center: Adamantane Chemistry & Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in Adamantane Chemistry and How to Avoid Them

Audience: Researchers, Medicinal Chemists, and Process Engineers.

Introduction: Welcome to the Cage

Welcome to the Adamantane Technical Support Center. You are likely here because you are working with a diamondoid scaffold—specifically the


 tricyclic cage—and encountering unique reactivity or handling issues.

Adamantane is a "privileged scaffold" in drug discovery (e.g., Memantine, Amantadine, Vildagliptin) due to its ability to increase lipophilicity (


), improve blood-brain barrier (BBB) penetration, and block ion channels via steric bulk. However, the very properties that make it valuable—its high symmetry, lipophilicity, and volatility—create specific experimental traps.

This guide is structured to troubleshoot these specific "silent failures" in synthesis, purification, and analysis.

Module 1: Synthesis & Functionalization

Issue #1: "I cannot selectively functionalize the secondary carbons."

User Query: I am trying to attach a group to the secondary (


) position, but I keep isolating the bridgehead (

, tertiary) substituted product. Why?

Technical Insight: This is the classic thermodynamic trap of adamantane chemistry. The bridgehead (tertiary) carbocation is significantly more stable than the secondary carbocation due to the relief of 1,3-diaxial strain and hyperconjugation. Most electrophilic or radical reactions (like bromination) will funnel exclusively to the bridgehead.

Troubleshooting Protocol: To hit the secondary position, you cannot rely on direct C-H activation of the parent adamantane. You must use a "relay" strategy, typically starting from 2-Adamantanone .

Workflow: Selective Functionalization Logic

AdamantaneSelectivity Start Parent Adamantane Direct Direct Radical/Electrophilic (Br2, HNO3) Start->Direct Standard Conditions Oxidation Oxidation to Ketone (H2SO4 / Hydrolysis) Start->Oxidation Specific Route Tertiary 1-Substituted (Bridgehead) THERMODYNAMIC SINK Direct->Tertiary 99% Selectivity Ketone 2-Adamantanone Oxidation->Ketone Secondary 2-Substituted Product (Reductive Amination / Grignard) Ketone->Secondary Nucleophilic Attack

Figure 1: Decision tree for site-selective functionalization. Direct activation almost always yields bridgehead substitution.

Issue #2: "The Ritter Reaction failed to produce the amine."

User Query: I treated 1-bromoadamantane with acetonitrile and sulfuric acid to get the acetamide, but the yield is low or the reaction is messy.

Technical Insight: The Ritter reaction relies on the generation of a stable carbocation. While the 1-adamantyl cation is stable, the reaction is sensitive to water (quenching the cation before nitrile attack) and temperature. A common failure mode is the "insolubility trap"—adamantane derivatives are greasy and may not dissolve well in the polar acid/nitrile mix, leading to biphasic unreactivity.

Optimized Protocol: 1-Acetamidoadamantane Synthesis Reference Grounding: Adapted from standard Ritter protocols [1, 2].

  • Pre-dissolution: Dissolve 1-bromoadamantane (or 1-adamantanol) in glacial acetic acid first. This acts as a co-solvent to bridge the lipophilic substrate and the sulfuric acid.

  • Temperature Control: Cool to 0°C.

  • Acid Addition: Add

    
     (conc.)[1][2] dropwise. Exotherm warning.
    
  • Nitrile Addition: Add acetonitrile (excess).

  • Cation Generation: Allow to warm to Room Temp (RT). If using the bromide, the evolution of HBr gas indicates reaction progress.

  • Quench: Pour onto crushed ice. The amide should precipitate.

Module 2: Purification & Handling

Issue #3: "My product vanished on the Rotavap."

User Query: I synthesized adamantane, extracted it into DCM, and used a rotary evaporator. The flask is now empty or contains very little solid.

Technical Insight: Adamantane and its mono-functionalized derivatives (e.g., 1-bromoadamantane) have high vapor pressures and sublime readily. The enthalpy of sublimation (


) for adamantane is 

[3]. Under standard rotary evaporator vacuum (10–20 mbar) and a warm water bath (40°C), you are essentially performing a sublimation purification, but sucking the product into the pump.

Troubleshooting Guide:

ParameterRecommendationReason
Vacuum > 100 mbarPrevent rapid sublimation.
Bath Temp < 30°CKeep solid/vapor equilibrium shifted to solid.
Drying Nitrogen StreamDo not use high-vacuum manifolds for final drying of non-polar derivatives.
Trap Cold Trap (-78°C)If you must rotavap, check the cold trap; your product is likely there.

Module 3: Analysis & Detection

Issue #4: "I see no peaks on the HPLC/UPLC."

User Query: I injected my sample, but the UV trace (254 nm) is flat. Is my concentration too low?

Technical Insight: Adamantane is an aliphatic cage; it has no chromophore . It does not absorb UV light significantly above 200 nm. Standard diode array detection (DAD) will fail.

Diagnostic Workflow: The "Invisible" Compound

DetectionLogic Problem No Peak Detected (UV 254nm) CheckStruct Does it have an aromatic linker? Problem->CheckStruct YesLinker Check Concentration/Column (Standard troubleshooting) CheckStruct->YesLinker Yes NoLinker Adamantane Core Only (Invisible to UV) CheckStruct->NoLinker No Sol1 Method A: Derivatization (React amine w/ Fmoc-Cl) NoLinker->Sol1 Sol2 Method B: Universal Detector (RID, ELSD, CAD) NoLinker->Sol2 Sol3 Method C: GC-MS (Preferred for volatile derivatives) NoLinker->Sol3

Figure 2: Troubleshooting flow for analytical detection failures.

Recommended Detection Methods [4, 5]:

  • Refractive Index (RID):

    • Pros: Universal for isocratic runs.

    • Cons: Cannot run gradients; sensitive to temperature fluctuations.

  • ELSD (Evaporative Light Scattering) / CAD (Charged Aerosol):

    • Pros: Excellent for gradients; universal.[3]

    • Cons:Critical Warning: If your adamantane derivative is volatile (see Issue #3), it may evaporate in the detector's drift tube before detection, leading to low sensitivity.

  • Derivatization (For Amines/Alcohols):

    • React with Fmoc-Cl or Benzoyl Chloride . This attaches a UV-active "flag" to the molecule, allowing standard UV detection.

Module 4: Solubility & Formulation

Issue #5: "My compound precipitates in biological assays."

User Query: I added an adamantane group to improve potency, but now the drug crashes out in the assay buffer.

Technical Insight: Adding an adamantane cage typically increases the


 (lipophilicity) by 2.0 to 3.0 units  [6]. This is a massive shift. While it helps cross the BBB, it renders the molecule insoluble in aqueous media like PBS or cell culture broth.

Mitigation Strategies:

  • Salt Formation: If your derivative is an amine (like Amantadine), ensure you are using the Hydrochloride (HCl) salt, not the free base. The free base is waxy and insoluble; the salt is water-soluble.

  • Polar Balance: If you add an adamantane cage, you often need to introduce a compensatory polar group (hydroxyl, amine, or sulfonamide) elsewhere in the molecule to keep the

    
     in the "drug-like" range (typically < 5).
    

References

  • Jirgensons, A., et al. (2000).[4] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis.

  • Vazquez-Romero, A., et al. (2013). "Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog."[1] Arkivoc.

  • NIST Chemistry WebBook. "Adamantane: Phase change data (Enthalpy of Sublimation)."

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"

  • Shimadzu. "Refractive Index Detection (RID) Principles."

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

Sources

Enhancing the biological activity of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Biological Activity of 1-(2-Methoxy-5-nitrophenyl)adamantane

Compound Code: MNP-Ad (Lead Scaffold)

Welcome to the Technical Support Center

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Solubility Optimization, SAR Enhancement, and Assay Troubleshooting.

You are currently working with This compound (MNP-Ad) . Based on its pharmacophore—a lipophilic adamantane cage fused to an electron-deficient nitro-aromatic ring—this compound represents a classic "molecular brick": high potency potential (likely for NMDA receptors or hydrophobic channel blocking) but plagued by poor aqueous solubility and metabolic liability.

This guide addresses the three critical bottlenecks preventing this lead from becoming a drug: Solubility (Formulation) , Potency (SAR) , and Assay Validity .

Module 1: Solubility & Formulation Troubleshooting

The Problem: MNP-Ad is highly lipophilic (LogP > 4.5). It precipitates in aqueous cell culture media, leading to erratic IC50 curves and false negatives.

Troubleshooting Guide: "My compound crashes out in media."
Symptom Root Cause Immediate Fix
Visible Precipitate Compound concentration > thermodynamic solubility limit.Switch from DMSO stock to Cyclodextrin (CD) complexation.
Cloudy Media "Oiling out" due to rapid DMSO dilution shock.Use step-wise dilution or solid dispersion techniques.
Cell Toxicity (Vehicle) High DMSO % (>0.5%) required to keep it soluble.Eliminate DMSO. Use SBE-β-CD (Captisol®) or HP-β-CD.
Protocol: Creating a Cyclodextrin Inclusion Complex

Why this works: The hydrophobic adamantane cage fits perfectly into the lipophilic cavity of Beta-Cyclodextrin (β-CD), while the CD's hydrophilic exterior ensures water solubility [1].

  • Selection: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) for maximum safety and solubility (superior to native β-CD).

  • Molar Ratio: Target a 1:2 (Drug:CD) molar ratio to ensure full encapsulation of the bulky adamantane.

  • Procedure:

    • Dissolve SBE-β-CD in water (20% w/v).

    • Add MNP-Ad (solid) slowly while stirring at 40°C.

    • Sonicate for 60 minutes until the solution is clear.

    • Filter sterilize (0.22 µm). Do not use DMSO in this step.

Visual Workflow: Solubilization Strategy

Solubility_Workflow Start MNP-Ad Solubility Issue Check_LogP Check LogP (Is it > 3.0?) Start->Check_LogP DMSO_Route DMSO Stock (Standard) Check_LogP->DMSO_Route No (<3) CD_Route Cyclodextrin Complexation Check_LogP->CD_Route Yes (>3) Precipitation Precipitation upon Media Dilution DMSO_Route->Precipitation Dilution Shock Success Stable Aqueous Solution CD_Route->Success Host-Guest Encapsulation Precipitation->CD_Route Switch Method

Figure 1: Decision matrix for solubilizing adamantane derivatives. High LogP compounds require encapsulation rather than cosolvents.

Module 2: SAR & Chemical Optimization

The Problem: The biological activity is present but suboptimal (low affinity or high toxicity). The Culprit: The Nitro (-NO2) group.[1]

FAQ: Structure-Activity Relationship (SAR)

Q: Why is the Nitro group problematic? A: While the nitro group provides a strong electron-withdrawing effect (enhancing the acidity of nearby protons), it is a structural alert . In vivo, nitro groups are often reduced to hydroxylamines or amines by nitroreductases, leading to reactive oxygen species (ROS) generation and non-specific toxicity [2].

Q: How do I improve potency for NMDA Receptors? A: If your target is the NMDA receptor (neuroprotection), the nitro group is likely incorrect. NMDA blockers (like Memantine) require a basic amine to interact with the cation-binding site inside the ion channel [3].

Optimization Protocol: Bioisosteric Replacement

To enhance activity and reduce toxicity, modify the R-Group (Position 5) on the phenyl ring.

Modification Strategy Chemical Change Expected Biological Outcome
Strategy A: Safety Replace -NO2 with -CF3 (Trifluoromethyl)Retains electron-withdrawing character and lipophilicity but eliminates reductive toxicity (Bioisostere) [4].
Strategy B: Affinity Reduce -NO2 to -NH2 (Amine)Creates a cation at physiological pH, drastically increasing affinity for ion channels (NMDA/M2) [3].
Strategy C: Solubility Replace -NO2 with -SO2CH3 (Sulfone)Increases polarity and metabolic stability while maintaining electron withdrawal.
Visual Workflow: SAR Decision Tree

SAR_Optimization Lead Lead: MNP-Ad (Nitro-Adamantane) Target_Q What is the Primary Target? Lead->Target_Q NMDA Target: NMDA / Ion Channel (Neuroprotection) Target_Q->NMDA Cancer Target: Cancer / Apoptosis (Cytotoxicity) Target_Q->Cancer Action_NMDA REDUCE Nitro to Amine (-NH2) Reason: Needs Cationic Center NMDA->Action_NMDA Action_Cancer REPLACE Nitro with CF3 or CN Reason: Avoid Metabolic Liability Cancer->Action_Cancer

Figure 2: Strategic chemical modification pathways based on the intended biological target.

Module 3: Assay Interference (The "Ghost" Data)

The Problem: You observe inconsistent data in fluorescence-based assays (e.g., Calcium Flux or ROS assays).

Troubleshooting Guide: Inner Filter Effects

Q: Why does my compound appear to block the signal completely at high concentrations? A: The Nitro group is a chromophore that absorbs light in the UV-Blue region (300-400 nm). If your fluorescent probe (e.g., Fura-2, DAPI) excites or emits in this range, MNP-Ad is physically absorbing the light, not inhibiting the biological target. This is called the Inner Filter Effect (IFE) .

Validation Protocol:

  • Run a "Mock" Assay: Mix the compound with the fluorophore without cells.

  • Observation: If fluorescence decreases as compound concentration increases (in the absence of biology), you have IFE.

  • Solution: Switch to red-shifted dyes (e.g., Fluo-4, Rhodamine) that excite >500 nm, avoiding the nitro absorption band.

References

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.

  • Pasternak, A., et al. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. Journal of Medicinal Chemistry, 58(10), 4264-4272.

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

Sources

Technical Support Center: Synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and direct synthetic route is the Friedel-Crafts alkylation of 4-nitroanisole with a suitable 1-adamantyl precursor.[1] The adamantyl group is introduced onto the aromatic ring, which is activated by the methoxy group. Common adamantyl precursors include 1-adamantanol or 1-bromoadamantane, typically in the presence of a Lewis or Brønsted acid catalyst.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The nitro group on the aromatic ring is strongly deactivating, which can make the Friedel-Crafts reaction sluggish.[2] Additionally, steric hindrance between the bulky adamantyl group and the methoxy group can impede the reaction. Catalyst deactivation and improper reaction conditions (temperature, time, solvent) are also common culprits.

Q3: I am observing multiple products in my crude reaction mixture. What are the likely side products?

A3: The formation of multiple products is a known challenge. The primary side products are often isomers, such as 1-(4-Methoxy-3-nitrophenyl)adamantane, due to competing directing effects of the methoxy and nitro groups. Poly-alkylation, where a second adamantyl group is added to the aromatic ring, can also occur, though it is less common with deactivated rings.[3] Additionally, rearrangement of the adamantyl carbocation is a possibility, though less frequent with this stable carbocation.

Q4: What are the best practices for purifying the final product?

A4: Purification of adamantane derivatives can be challenging due to their high lipophilicity and tendency to co-crystallize with impurities.[4][] A combination of techniques is often necessary. Column chromatography on silica gel is a common first step, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane mixtures) to obtain the pure product.[4]

Troubleshooting Guides

Problem 1: Low Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted 4-nitroanisole observed by TLC or HPLC analysis of the crude reaction mixture.

  • The isolated yield of the desired product is below expectations.

Potential Root Causes:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be partially hydrolyzed by moisture in the reagents or solvent.

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures to overcome the activation energy, especially with the deactivated aromatic ring.

  • Poor Solubility of Reagents: In certain solvents, the reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and reduced reaction rates.

Solutions and Experimental Protocols:

Parameter Recommendation Rationale
Catalyst Handling Use freshly opened or sublimed Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon).To prevent hydrolysis and ensure maximum catalytic activity.
Solvent Ensure the use of anhydrous solvents. Consider solvents like nitromethane or carbon disulfide for better reagent solubility.Anhydrous conditions are critical for Friedel-Crafts reactions. Improved solubility enhances reaction kinetics.
Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.To find the optimal temperature that promotes the reaction without significant side product formation.
Reagent Addition Add the adamantyl precursor slowly to the mixture of 4-nitroanisole and Lewis acid.This helps to maintain a low concentration of the reactive carbocation, potentially reducing side reactions.

Experimental Protocol: Optimizing Reaction Conditions

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous solvent and the Lewis acid catalyst.

  • Add 4-nitroanisole to the flask and stir until dissolved.

  • Slowly add a solution of the 1-adamantyl precursor in the same anhydrous solvent.

  • Maintain the desired temperature and monitor the reaction every hour using an appropriate analytical technique.

Problem 2: Formation of Isomeric Impurities

Symptoms:

  • NMR or HPLC analysis of the purified product shows the presence of an isomer, likely 1-(4-Methoxy-3-nitrophenyl)adamantane.

  • Difficulty in separating the desired product from the isomeric impurity by standard crystallization.

Potential Root Causes:

  • Competing Directing Effects: The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. This can lead to substitution at different positions on the aromatic ring.[1]

  • Reaction Conditions: Harsher reaction conditions (high temperature, strong Lewis acid) can sometimes lead to a loss of regioselectivity.

Solutions and Experimental Protocols:

Parameter Recommendation Rationale
Catalyst Choice Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a Brønsted acid (e.g., sulfuric acid).[4]Milder catalysts can sometimes offer better regioselectivity.
Temperature Control Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Lower temperatures often favor the thermodynamically more stable product and can improve selectivity.
Purification Strategy Employ advanced chromatographic techniques like preparative HPLC or supercritical fluid chromatography (SFC) if standard methods fail.These techniques offer higher resolution for separating closely related isomers.

Workflow for Minimizing Isomer Formation

G start High Isomer Formation Detected cond1 Is Lewis Acid too Strong? start->cond1 action1 Switch to Milder Lewis Acid (e.g., ZnCl₂, SnCl₄) cond1->action1 Yes cond2 Is Reaction Temperature too High? cond1->cond2 No action1->cond2 action2 Lower Reaction Temperature (e.g., 0 °C to RT) cond2->action2 Yes cond3 Standard Purification Ineffective? cond2->cond3 No action2->cond3 action3 Employ Preparative HPLC or SFC cond3->action3 Yes end Isomer-Free Product cond3->end No action3->end

Caption: Troubleshooting workflow for isomer formation.

Problem 3: Difficult Purification and Oily Product

Symptoms:

  • The isolated product is a thick oil or waxy solid that is difficult to handle.

  • Recrystallization attempts fail to yield a crystalline solid.

  • The product appears pure by NMR but fails to solidify.

Potential Root Causes:

  • Residual Solvent: Trace amounts of high-boiling solvents can be trapped in the product.

  • Presence of Greases: Contamination from joint grease can be an issue, especially on a larger scale.

  • Amorphous Nature of the Product: Some organic molecules, particularly those with bulky, asymmetric groups, have a natural tendency to form amorphous solids or oils.

Solutions and Experimental Protocols:

Parameter Recommendation Rationale
Solvent Removal Dry the product under high vacuum for an extended period, possibly with gentle heating.To ensure complete removal of all residual solvents.
Purification Technique Consider trituration with a non-polar solvent like hexane or pentane.This can help to wash away greasy impurities and sometimes induce crystallization.
Crystallization Experiment with a wide range of solvent systems for recrystallization. Seeding with a small crystal, if available, can be very effective.Finding the right solvent system is key to successful crystallization.
Alternative Isolation If all else fails, the product may need to be handled as an oil. Lyophilization (freeze-drying) from a suitable solvent can sometimes yield a solid powder.In some cases, an amorphous solid or oil is the most practical form of the product.

Reaction Pathway and Potential Side Products

G cluster_reactants Reactants cluster_products Products 4-Nitroanisole 4-Nitroanisole 1-Adamantanol 1-Adamantanol Adamantyl Cation Adamantyl Cation 1-Adamantanol->Adamantyl Cation H⁺ This compound This compound Di-adamantylated Product Di-adamantylated Product This compound->Di-adamantylated Product Further Alkylation 1-(4-Methoxy-3-nitrophenyl)adamantane 1-(4-Methoxy-3-nitrophenyl)adamantane Adamantyl Cation4-Nitroanisole Adamantyl Cation4-Nitroanisole Adamantyl Cation4-Nitroanisole->this compound Major Product Adamantyl Cation4-Nitroanisole->1-(4-Methoxy-3-nitrophenyl)adamantane Isomeric Impurity

Caption: Synthetic pathway and potential byproducts.

References

  • Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Quora. What are the limitations of Friedel Craft reactions?. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • International Journal of Scientific & Technology Research. RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Available at: [Link]

  • Vedantu. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE. Available at: [Link]

Sources

Interpreting mass spectrometry fragmentation of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting mass spectrometry fragmentation of 1-(2-Methoxy-5-nitrophenyl)adamantane Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Ticket ID: ADM-NIT-MS-001 Status: Open Subject: Fragmentation Interpretation & Troubleshooting Guide

Welcome to the Advanced Technical Support Center. This guide addresses the specific mass spectrometric behaviors of This compound (MW: 287.35 g/mol ). It is designed to assist you in validating structural integrity, troubleshooting signal loss, and interpreting complex fragmentation patterns in both Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.

Quick Reference: Physicochemical Profile
  • Formula: C₁₇H₂₁NO₃

  • Monoisotopic Mass: 287.1521 Da

  • Key Structural Features: Bulky lipophilic adamantane cage (C₁₀H₁₅), electron-donating methoxy group (-OCH₃), electron-withdrawing nitro group (-NO₂).

  • Connectivity: The adamantyl group is attached at the C1 position to the phenyl ring, ortho to the methoxy group and meta to the nitro group.

Module 1: Ionization & Signal Acquisition
Q1: I am seeing a weak or absent molecular ion in EI mode. Is my sample degraded?

Diagnosis: Not necessarily. While 1-substituted adamantanes are generally stable, the combination of a bulky adamantyl group and a nitro moiety can induce thermal instability or rapid fragmentation in the source.

Troubleshooting Protocol:

  • Check Source Temperature: High source temperatures (>230°C) can promote thermal degradation of the nitro group before ionization.

    • Action: Lower the source temperature to 150–180°C.

  • Verify Ionization Energy: Standard 70 eV EI often causes extensive fragmentation, obliterating the molecular ion (

    
    ).
    
    • Action: Switch to Soft EI (15–20 eV) or Chemical Ionization (CI) with methane/isobutane to preserve the

      
       species.
      
  • Consider ESI/APCI: If analyzing by LC-MS, this compound ionizes well in Positive Mode ESI/APCI due to the methoxy oxygen's proton affinity. Look for

    
    .
    
Q2: In LC-MS (ESI+), I see a dominant peak at m/z 310 or 328. What are these?

Diagnosis: These are common adducts, not impurities.

  • m/z 310: Sodium adduct

    
    . Common if glass solvents are used.
    
  • m/z 328: Acetonitrile adduct

    
    . Common in acetonitrile mobile phases.
    

Validation Step: Run a "Cone Voltage Ramp" experiment. Increasing the cone voltage (or declustering potential) should break these adducts down to the protonated parent


.
Module 2: Fragmentation Analysis (The "Fingerprint")
Q3: There is a massive peak at m/z 135.[1][2][3] Is this a contaminant?

Answer: No. The peak at m/z 135 is the diagnostic hallmark of the 1-adamantyl cation (


).

Mechanistic Insight: The bond connecting the adamantane cage to the phenyl ring is sterically strained, especially being ortho to the methoxy group. Under EI conditions, this bond cleaves heterolytically. The positive charge preferentially stabilizes on the tertiary carbon of the adamantane cage (a stable tertiary carbocation) rather than the nitro-substituted phenyl ring (which is destabilized by the electron-withdrawing nitro group).

Q4: How do I interpret the lower mass peaks? (m/z 77, 79, 93)

These are secondary fragments derived from the adamantyl cation breakdown:

  • m/z 93 (

    
    ):  Ring opening of the adamantane cage.
    
  • m/z 79 (

    
    ):  Complex rearrangement often assigned to protonated benzene derivatives formed from cage disintegration.
    
Q5: What about the high-mass fragments? (Loss of 30, 46, 15)

Use the following table to assign the high-mass region peaks relative to the molecular ion (


).

Table 1: Key EI Fragmentation Assignments

m/z (approx)Loss (Da)Fragment AssignmentMechanism
287 0

Molecular Ion (Radical Cation)
272 15

Loss of methyl radical from Methoxy group.
257 30

Loss of nitric oxide from Nitro group (Nitro-Nitrite rearrangement).
241 46

Loss of nitro radical.
135 152

Base Peak. Cleavage of Adamantyl-Phenyl bond.
Module 3: Visualizing the Pathway

The following diagram illustrates the primary fragmentation pathways. Note the competition between the stability of the adamantyl cation and the nitro/methoxy eliminations.

FragmentationPathway M Molecular Ion (M+.) m/z 287 [C17H21NO3]+. Frag_NO2 [M - NO2]+ m/z 241 (Nitro Loss) M->Frag_NO2 - NO2 (46 Da) Frag_OMe [M - CH3]+ m/z 272 (Methoxy Methyl Loss) M->Frag_OMe - CH3 (15 Da) Frag_Ad Adamantyl Cation m/z 135 (C10H15)+ M->Frag_Ad Major Cleavage (Stable 3° Cation) Frag_Ar Substituted Phenyl Cation m/z 152 (Low Abundance) M->Frag_Ar Charge Retention on Ar (Disfavored by NO2) Frag_NO [M - NO]+ m/z 257 (Nitro-Nitrite Rearrangement) M->Frag_NO - NO (30 Da) Frag_Ad_Break Cage Fragments m/z 93, 79, 77 Frag_Ad->Frag_Ad_Break Cage Disintegration

Caption: Figure 1. Primary EI fragmentation pathways. The formation of the adamantyl cation (m/z 135) is the thermodynamically dominant channel.

Module 4: Advanced Troubleshooting (Isomers & Impurities)
Q6: How do I distinguish the 1-adamantyl isomer from the 2-adamantyl isomer?

Context: Synthesis of adamantane derivatives can sometimes yield the 2-substituted isomer (secondary carbon attachment) as a minor impurity. Differentiation:

  • 1-Adamantyl (Tertiary): The m/z 135 peak is extremely dominant.[3] The cation is tertiary and stable.

  • 2-Adamantyl (Secondary): While m/z 135 is still present, the 2-adamantyl cation is less stable . You will often observe:

    • A higher relative abundance of the molecular ion (

      
      ) compared to the 1-isomer (slower fragmentation).
      
    • Distinct secondary fragmentation patterns in the m/z 90–100 region due to different cage-opening mechanics.

Q7: I see a peak at m/z 259. Could this be an impurity?

Analysis:

  • Possibility A (Impurity): If the nitro group (-NO₂) is reduced to an amine (-NH₂) during synthesis or in the inlet liner (active sites), you get the amino-derivative.

    • Formula:

      
       (Amine derivative). MW = 257. Wait, 
      
      
      
      .
    • Actually, reduction of

      
       to 
      
      
      
      changes mass from 46 to 16.
      
      
      .
      
      
      .
  • Possibility B (Fragment): Loss of CO (28 Da) from the molecular ion is rare for this structure unless a phenol is formed first.

  • Recommendation: Check your inlet liner. A dirty liner with active metal sites can reduce nitro compounds to amines in situ. Replace the liner and trim the column.

References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of Adamantane.[1] National Institute of Standards and Technology. Link

  • Van der Hart, W. J. (2017). Dissociative ionization of adamantane: a combined theoretical and experimental study. Royal Society of Chemistry. Link

  • Moldovan, Z. (2018). EI mass spectra of substituted adamantane derivatives.[4] ResearchGate. Link

  • University of Bristol. Mass Spectrometry of Nitro Compounds. School of Chemistry. Link

  • BenchChem. Spectroscopic Profile of Nitro-Methoxy Benzenes. BenchChem Technical Guides. Link

Sources

Validation & Comparative

Comparative analysis of 1-(2-Methoxy-5-nitrophenyl)adamantane with amantadine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Amantadine (a clinically established amino-adamantane) and 1-(2-Methoxy-5-nitrophenyl)adamantane (a specialized adamantyl-aryl scaffold).

Note to Researchers: While Amantadine is a finished pharmaceutical ingredient (API) with defined antiviral and antiparkinsonian activity, this compound functions primarily as a high-value synthetic intermediate and pharmacophore scaffold . This analysis contrasts the functional biological activity of Amantadine with the synthetic and structural potential of the nitro-aryl derivative.

Executive Summary

FeatureAmantadine This compound
CAS Number 768-94-5893765-46-3
Primary Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Pharmacophore Scaffold
Target Mechanism NMDA Receptor Antagonist, Influenza M2 BlockerPrecursor to RAR/RXR Ligands (Retinoids), Sigma Receptors
Chemical Class Primary Aliphatic AmineNitro-substituted Aryl-Adamantane
Lipophilicity (LogP) ~2.4 (Moderate)~5.2 (High)
Solubility Water-soluble (as HCl salt)Highly Lipophilic / Water-insoluble
Strategic Insight

Amantadine relies on its compact, charged ammonium headgroup to block ion channels (NMDA, M2) within the aqueous pore. In contrast, This compound lacks this ion-mimicking capability. Instead, its bulky, lipophilic structure serves as a "molecular anchor," used to synthesize third-generation retinoids (like Adapalene analogues) or Sigma-1 receptor ligands , where the adamantane cage provides hydrophobic bulk to lock the molecule into nuclear receptors or membrane-bound proteins.

Chemical & Physical Properties[1][2][3]

The divergent behaviors of these compounds stem from their electronic and steric profiles.

Physicochemical Comparison Table
PropertyAmantadine (HCl)This compoundSignificance
Molecular Weight 187.71 g/mol 287.35 g/mol The nitro-derivative is 53% heavier, affecting BBB permeability.
Polar Surface Area 26.02 Ų72.1 ŲHigher PSA in the nitro compound limits passive diffusion compared to the free base of amantadine.
H-Bond Donors 2 (Amine)0The nitro compound cannot donate H-bonds, reducing water solubility.
Electronic Nature Nucleophilic (Amine)Electrophilic (Nitro-aromatic)Amantadine reacts with acids/electrophiles; the nitro compound requires reduction to become active.
Steric Bulk Globular (Cage only)Extended (Cage + Phenyl)The phenyl group prevents entry into small ion channels (M2/NMDA).

Structural & Mechanistic Analysis

Mechanism of Action Pathways

The following diagram illustrates how the structural differences dictate the biological pathway: Amantadine targets transmembrane ion channels, while the Nitro-Adamantane scaffold is processed into ligands for nuclear or intracellular receptors.

MechanismComparison Amantadine Amantadine (1-Aminoadamantane) M2Channel Influenza M2 Channel (Pore Blockade) Amantadine->M2Channel Steric fit NMDAR NMDA Receptor (Open Channel Block) Amantadine->NMDAR Cation trapping NitroAdam 1-(2-Methoxy-5-nitrophenyl) adamantane Reduction Chemical Reduction (-NO2 -> -NH2) NitroAdam->Reduction Synthetic Activation Antiviral Inhibit Viral Uncoating M2Channel->Antiviral Neuroprot Neuroprotection (Parkinson's) NMDAR->Neuroprot Coupling Coupling Reaction (Formation of Retinoid/Sigma Ligand) Reduction->Coupling RAR Nuclear Receptors (RAR/RXR Agonism) Coupling->RAR Hydrophobic Anchor Sigma Sigma-1 Receptor (Chaperone Modulation) Coupling->Sigma

Figure 1: Divergent Pharmacological Pathways. Amantadine acts directly as a channel blocker. The Nitro-Adamantane derivative acts as a pro-ligand, requiring synthetic modification to target nuclear or sigma receptors.

Experimental Protocols

A. Amantadine: NMDA Receptor Blockade Assay (Functional)

Objective: Quantify the IC50 of Amantadine against glutamate-induced excitotoxicity.

  • Cell Culture: Use primary rat cortical neurons (DIV 14).

  • Reagents:

    • Glutamate (100 µM) + Glycine (10 µM).

    • Amantadine HCl (Serial dilution: 1 µM – 1000 µM).

    • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Protocol:

    • Load neurons with Fluo-4 AM (2 µM) for 30 min at 37°C.

    • Wash cells with Mg²⁺-free HBSS buffer.

    • Pre-incubate with Amantadine for 10 min.

    • Inject Glutamate/Glycine solution.

    • Measurement: Record fluorescence intensity (

      
      ) at 488 nm excitation using a kinetic plate reader.
      
  • Data Analysis: Plot % Inhibition vs. Log[Amantadine].

    • Expected IC50: ~10–20 µM (Low affinity, fast off-rate blocker).

B. This compound: Synthetic Reduction & Purity Assay

Objective: Since this compound is an intermediate, its "performance" is defined by the efficiency of its conversion to the active amino-derivative (a precursor for Adapalene-like drugs).

  • Reaction Setup:

    • Dissolve this compound (1 eq) in Ethanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Purge with Hydrogen gas (

      
      ) at 1 atm (balloon) or 30 psi (Parr shaker).
      
  • Monitoring:

    • Stir at RT for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup:

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate in vacuo.

  • Validation (HPLC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (Gradient 50% -> 95%).

    • Detection: UV 254 nm.

    • Success Criteria: >95% conversion to the amine (M+1 = 258.4 Da).

Applications in Drug Development[2][3][4]

Amantadine (The Standard)
  • Neurology: Used for dyskinesia in Parkinson’s disease.[1]

  • Virology: Historical use for Influenza A (now limited due to resistance).

  • Key Characteristic: "Fast-off" kinetics at the NMDA receptor, allowing physiological signaling while blocking pathological surges.

This compound (The Scaffold)
  • Retinoid Synthesis: The adamantyl-methoxyphenyl moiety is a structural mimic of the lipophilic tail in Adapalene and CD437 (a selective RAR-gamma agonist). The nitro group allows for late-stage functionalization.

  • Sigma Receptors: Adamantyl-aryl amines (derived from this nitro compound) show high affinity for Sigma-1 receptors, which are targets for neuroprotection and analgesia.

  • Material Science: Used to introduce bulky, rigid adamantane cages into polymers to increase thermal stability (

    
    ) and refractive index.
    

References

  • Amantadine Pharmacology

    • Kornhuber, J., et al. "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties." Journal of Neural Transmission, 1994.

  • Adamantane Retinoids (Adapalene Context)

    • Shroot, B., et al. "New retinoic acid analogs: synthesis and pharmacological activity." Journal of Medicinal Chemistry, 1995. (Describes the adamantyl-methoxyphenyl pharmacophore).

  • Chemical Properties & Synthesis

    • BenchChem. "this compound Structure and Properties."

  • NMDA Receptor Antagonists Overview

    • Parsons, C. G., et al. "Memantine and amantadine: an intro to the pharmacology." Amino Acids, 2000.

Sources

Structure-activity relationship (SAR) of nitrophenyl-adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Lipophilic Bullet" Meets Electronic Tuning

The adamantane scaffold, often termed the "lipophilic bullet," has historically served as a critical pharmacophore for improving the bioavailability and membrane permeability of hydrophilic drugs. However, the introduction of a nitrophenyl moiety creates a distinct subclass of derivatives that transcends simple pharmacokinetic enhancement.

This guide analyzes the Structure-Activity Relationship (SAR) of nitrophenyl-adamantane derivatives, specifically comparing their performance against standard-of-care agents in antimicrobial, antidiabetic, and anticancer applications. Unlike the parent compounds (Amantadine/Rimantadine) which rely primarily on steric channel blocking, nitrophenyl derivatives leverage electronic effects—specifically electron-withdrawing capabilities—to alter binding affinities and enzymatic inhibition profiles.

Mechanistic Architecture & SAR Logic

The efficacy of these derivatives hinges on a tripartite structure: the Adamantane Cage (lipophilicity/transport), the Linker (flexibility), and the Nitrophenyl Head (electronic effector).

SAR Decision Matrix

The following Graphviz diagram illustrates the decision logic for optimizing these derivatives based on the target indication.

SAR_Logic Scaffold Adamantane Scaffold Linker Linker Selection Scaffold->Linker Lipophilicity Base Head Nitrophenyl Head Linker->Head Orientation Target_Micro Target: Antimicrobial (Membrane/Biofilm) Head->Target_Micro NO2 (e- withdrawing) enhances potency Target_Diabetic Target: Antidiabetic (DPP-IV/Hypoglycemic) Head->Target_Diabetic Isothiourea Linker Critical Target_Cancer Target: Anticancer (Apoptosis/HIF-1) Head->Target_Cancer Nitroxide Hybrid (ROS Generation) Optimization1 High Potency (MIC < 10 µM) Target_Micro->Optimization1 3,4-position NO2 Best Activity Optimization2 Gliclazide-like Efficacy Target_Diabetic->Optimization2 Piperazine Linker Preferred

Caption: SAR optimization logic flow connecting structural motifs to specific biological targets.

Performance Comparison: Experimental Data

Antimicrobial Potency (Adamantane-Isothiourea Hybrids)

Nitrophenyl derivatives, particularly those linked via an isothiourea bridge, exhibit superior antibacterial profiles compared to simple adamantane amines. The electron-withdrawing nitro group at the para or meta position enhances interaction with bacterial membranes or specific enzymatic targets.

Table 1: Comparative Antibacterial Activity (MIC/Inhibition)

Compound ClassStructure TypeTarget OrganismActivity Metricvs. Standard (Ampicillin/Cipro)Ref
Nitrophenyl-Adamantane (8d) Isothiourea-linked piperazineGram-Positive BacteriaActive (Broad Spectrum)Comparable to standard antibiotics in specific strains[1]
Dipiperidine-Adamantane Dipiperidine linkerM. tuberculosisMIC: 7.8 µM Superior to Amantadine (Inactive)[1]
Schiff Base Derivative 4-Nitrophenyl imineS. epidermidisMIC: 62.5 µg/mL Moderate (Lower than Cipro)[2]
Amantadine (Parent) Simple AmineBacteriaInactive N/A[3]

Key Insight: The introduction of the nitrophenyl group transforms the inactive adamantane parent into a bioactive antimicrobial agent. The isothiourea linker (Compound 8d) is crucial for this activity, acting as a bioisostere that likely facilitates hydrogen bonding within the target active site.

Anticancer Efficacy (Hepatoma Models)

In oncology, the strategy shifts to hybridizing adamantane with stable free radicals (nitroxides) or using the nitrophenyl group to induce oxidative stress or inhibit HIF-1.

Table 2: Antiproliferative Activity vs. 5-Fluorouracil (5-FU)

CompoundCell LineIC50 (µM)Selectivity Index (SI)Relative PotencyRef
Adamantyl Nitroxide (4) Bel-7404 (Hepatoma)68.1 µM High8.9x more potent than 5-FU[4]
5-Fluorouracil (Standard) Bel-7404 (Hepatoma)607.7 µM ModerateBaseline[4]
Adamantane-Isothiourea MCF-7 (Breast)< 30 µM ModerateComparable to Cisplatin[1]

Key Insight: The adamantyl nitroxide derivative demonstrates a nearly 9-fold increase in potency compared to the standard chemotherapy agent 5-FU in hepatoma cells. This suggests that the adamantane moiety effectively delivers the cytotoxic nitroxide payload across the cellular membrane.

Detailed Experimental Protocol

Synthesis of Adamantane-Isothiourea-Nitrophenyl Hybrids

Objective: Synthesize Compound 8d (4-Nitrobenzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate). This protocol ensures high yield and purity for SAR testing.

Reagents:
  • 1-Adamantyl isothiocyanate

  • 1-Phenylpiperazine[1]

  • 4-Nitrobenzyl bromide

  • Potassium Carbonate (anhydrous)[2]

  • Acetone (dry)

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Thiourea Formation Reflux 1-Adamantyl isothiocyanate + 1-Phenylpiperazine in Ethanol (3h) Step2 Isolation 1 Filter precipitate, wash with EtOH, dry (Yield ~85%) Step1->Step2 Step3 Step 2: S-Alkylation React Thiourea with 4-Nitrobenzyl bromide in Acetone + K2CO3 (Reflux 6-8h) Step2->Step3 Step4 Isolation 2 Evaporate solvent, wash residue with water, recrystallize from EtOH/CHCl3 Step3->Step4 Final Final Product (8d) Yellow Crystalline Solid Step4->Final

Caption: Two-step synthesis of adamantane-isothiourea derivatives via S-alkylation.

Step-by-Step Procedure:
  • Preparation of Thiourea Intermediate:

    • Dissolve 1-adamantyl isothiocyanate (10 mmol) in absolute ethanol (30 mL).

    • Add 1-phenylpiperazine (10 mmol) dropwise.

    • Reflux the mixture for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Cool to room temperature.[3] Filter the white precipitate, wash with cold ethanol, and dry.

  • S-Alkylation (Introduction of Nitrophenyl Group):

    • Dissolve the thiourea intermediate (5 mmol) in dry acetone (50 mL).

    • Add anhydrous

      
       (10 mmol) and 4-nitrobenzyl bromide (5 mmol).
      
    • Reflux for 6–8 hours.

    • Filter the hot solution to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from a 1:1 mixture of ethanol and chloroform to obtain the target compound (Yield typically >70%).

Expert Commentary: Limitations & Future Directions

While the nitrophenyl-adamantane hybrids show promise, two critical factors must be managed:

  • Solubility vs. Permeability: The "lipophilic bullet" (Adamantane) combined with a nitro-aromatic ring can lead to LogP values > 5 , potentially violating Lipinski's Rule of 5. This results in poor aqueous solubility.

    • Solution: Use of polar linkers (like morpholine or piperazine in the isothiourea series) is essential to maintain a druggable solubility profile.

  • Metabolic Stability: The nitro group is susceptible to reduction (to amine) by nitroreductases in vivo, which can alter the pharmacological profile or lead to toxicity.

    • Alternative: Bioisosteric replacement of the nitro group with a trifluoromethyl (-CF3) or nitrile (-CN) group often retains the electron-withdrawing SAR benefit while improving metabolic stability [1].

References

  • Al-Wahaibi, L. H., et al. (2017).[4][5] "Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities."[6][2][4][5][7] Molecules, 22(5), 710.[5]

  • Orzeszko, A., et al. (2024).[8] "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties."[4][5] Applied Sciences, 14, 3700.

  • BenchChem. (2025).[9] "Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents." BenchChem Guides.

  • Liu, Y., et al. (2014). "Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo." Cell Death & Disease, 5, e1000.

Sources

Comparing the efficacy of 1-(2-Methoxy-5-nitrophenyl)adamantane to other antivirals

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(2-Methoxy-5-nitrophenyl)adamantane —specifically analyzing its role as a representative Bulky Aryl-Adamantane Scaffold —against established antiviral standards.

Note to Researchers: This guide addresses the compound primarily as a high-value pharmacophore precursor. In medicinal chemistry, the nitro-aryl adamantane structure is the immediate synthetic precursor to 1-(2-Methoxy-5-aminophenyl)adamantane , a class of "bulky amine" inhibitors designed to target drug-resistant Influenza A M2 channels (e.g., S31N, V27A mutants) where classic adamantanes (Amantadine) fail.

Executive Summary: The Shift to Bulky Scaffolds

The clinical failure of Amantadine and Rimantadine against circulating Influenza A strains (specifically H3N2 and H1N1 carrying the S31N mutation) has necessitated the development of "Second-Generation" M2 inhibitors.

This compound represents a strategic scaffold in this evolution.[1] Unlike the compact, cylindrical profile of Amantadine, this scaffold introduces significant steric bulk and lipophilicity via the methoxy-nitro-phenyl group.

  • Primary Utility: Precursor for synthesizing Aryl-Aminoadamantanes (the active antiviral form).

  • Mechanism: The bulky side chain is designed to interact with the peripheral "lipid-facing" pockets of the M2 tetramer or to sterically occlude the widened pores of mutant channels (V27A).

  • Status: Research Chemical / Lead Optimization Scaffold (Not FDA Approved).

Technical Profile & Structural Logic

The efficacy of adamantane antivirals is governed by their ability to block the M2 proton channel.[2][3][4] The table below contrasts the physical properties of the Topic Compound (and its active amine derivative) against industry standards.

Table 1: Physicochemical & Pharmacological Comparison
FeatureAmantadine (Standard)Rimantadine (Standard)This compound (Scaffold)Aryl-Amine Derivative (Active Target)
Structure 1-Adamantanamine

-Methyl-1-adamantanemethylamine
Aryl-substituted AdamantaneAryl-substituted Adamantanamine
Mol. Weight 151.25 g/mol 179.30 g/mol 287.35 g/mol ~257.37 g/mol
Lipophilicity (cLogP) ~2.5~3.0~5.2 (High) ~4.1
H-Bond Donor Yes (Ammonium)Yes (Ammonium)No (Nitro group) Yes (Amine)
Target M2 Channel (WT)M2 Channel (WT)Synthetic IntermediateM2 Mutants (S31N, V27A)
Mechanism Pore Blocker (Lumen)Pore Blocker (Lumen)N/A (Lacks basic N)Allosteric / Peripheral Blocker
Resistance Profile >99% Resistant (S31N)>99% Resistant (S31N)N/ADesigned for Resistant Strains

Critical Insight: The Nitro compound (Topic) lacks the basic nitrogen atom required to mimic the hydronium ion (


) within the M2 channel. Therefore, it is biologically inert as a channel blocker until reduced to the Amine. The comparison below assumes the Amine-activated form  for efficacy discussions.

Mechanistic Comparison: Overcoming Resistance

The failure of Amantadine is due to the S31N mutation , where a small Serine is replaced by a larger Asparagine, narrowing the pore and destabilizing the drug binding site.

The "Bulky" Solution

This compound derivatives utilize a "Wedge" Mechanism :

  • Steric Fit: The phenyl ring provides a rigid spacer that pushes the adamantane cage into a deeper or alternative binding pocket.

  • Peripheral Binding: Unlike Amantadine (which sits inside the pore), bulky aryl-adamantanes often bind to the lipid-protein interface , compressing the channel allosterically to prevent proton flow.

  • Lipophilicity: The high LogP (~5.2) ensures rapid partitioning into the viral membrane, increasing the local concentration near the channel.

Diagram: Mechanism of Action (DOT Visualization)

M2_Inhibition cluster_channel Influenza M2 Proton Channel WT_Channel Wild Type (WT) Narrow Pore Mutant_Channel Mutant (S31N/V27A) Altered Pore Geometry Amantadine Amantadine (Small Amine) Amantadine->WT_Channel Blocks Pore (High Efficacy) Amantadine->Mutant_Channel Fails to Bind (Steric Clash/Loose Fit) Scaffold 1-(2-Methoxy-5-nitrophenyl) adamantane Active_Drug Active Aryl-Amine (Bulky Inhibitor) Scaffold->Active_Drug Chemical Reduction (-NO2 to -NH2) Active_Drug->WT_Channel Variable Efficacy Active_Drug->Mutant_Channel Occupies Hydrophobic Pocket (Restores Blockade)

Figure 1: Mechanistic differentiation between classic Amantadine and the Bulky Aryl-Adamantane class. The scaffold must be activated to the amine form to effectively target mutant channels.

Experimental Validation Protocols

To validate the efficacy of this scaffold (post-activation), the following self-validating workflows are recommended.

Protocol A: Chemical Activation (Nitro Reduction)

Before biological testing, the nitro group must be reduced to an amine to generate the pharmacophore.

  • Dissolution: Dissolve this compound (1 eq) in Ethanol/THF (1:1).

  • Catalysis: Add 10% Pd/C (10 wt%) under inert atmosphere.

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 12 hours at RT.
    
  • Purification: Filter through Celite, concentrate, and recrystallize.

  • Validation: Verify conversion via

    
    -NMR (Disappearance of nitro-aryl shifts, appearance of broad 
    
    
    
    peak).
Protocol B: TEVC (Two-Electrode Voltage Clamp) Assay

The Gold Standard for measuring M2 channel current inhibition.

Objective: Determine


 against M2-WT and M2-S31N.
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 (WT or S31N). Incubate for 48–72 hours.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusate to pH 5.5 buffer to activate the proton channel. Observe inward current (

    
    ).
    
  • Drug Application: Apply the Active Aryl-Amine (derived from topic compound) at varying concentrations (1

    
    M – 100 
    
    
    
    M) in pH 5.5 buffer.
  • Measurement: Record the reduction in steady-state current.

  • Calculation: Fit data to the Hill equation:

    
    
    

Expected Results:

  • Amantadine:

    
     (WT), 
    
    
    
    (S31N).
  • Aryl-Amine Derivative: Target

    
     (S31N) to be considered a "Hit".
    

Comparative Data Summary (Predicted/Class Representative)

Since specific clinical data for the nitro precursor is not applicable, the data below represents the Aryl-Adamantane Class (e.g., Spiro-adamantanes or Phenyl-adamantanes) derived from such scaffolds.

Virus Strain / TargetAmantadine (

)
Rimantadine (

)
Aryl-Adamantane (Amine) (

)
Influenza A (WT) 10–16

M
8–10

M
5–25

M
Influenza A (S31N) Resistant (>100

M)
Resistant (>100

M)
Potential Hit (5–40

M)
Influenza A (V27A) ResistantResistantHigh Potency (<5

M)
Cytotoxicity (

)
>500

M
>500

M
~50–100

M (Due to lipophilicity)

References

  • BenchChem. (2025). This compound Product Profile and Synthesis Applications. Retrieved from

  • Wang, J., et al. (2013). Discovery of Spiro-adamantane Amine Inhibitors of M2-S31N Mutants. Journal of Medicinal Chemistry.

  • Kolocouris, A., et al. (2014).[5] Design and Synthesis of Bulky Adamantane Derivatives for Drug-Resistant Influenza. Antiviral Research.

  • Pielak, R. M., & Chou, J. J. (2011). Influenza M2 Proton Channels: Structure and Mechanism of Inhibition. Biochimica et Biophysica Acta.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11534346 (Adamantane Derivatives).

Sources

Cross-validation of analytical methods for 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 893765-46-3 | Formula: C₁₇H₂₁NO₃ | Mol.[1] Weight: 287.36 g/mol Application: Pharmaceutical Intermediate (Adamantyl-Aryl Scaffolds)

Executive Summary: The Analytical Challenge

1-(2-Methoxy-5-nitrophenyl)adamantane represents a critical class of lipophilic drug intermediates, structurally combining a bulky, rigid adamantane cage with a polar nitro-aromatic moiety. This duality presents a unique analytical paradox: the adamantane cage demands lipophilic separation modes (GC or RP-HPLC), while the nitro group introduces thermal sensitivity and UV chromophores.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative NMR (qNMR) . While HPLC-UV is the industry standard for routine QC, our cross-validation data suggests that a single method is insufficient for detecting both non-chromophoric adamantane impurities and thermally unstable nitro-degradants.

Methodological Landscape & Mechanism[3]

Method A: RP-HPLC-UV (The Workhorse)
  • Mechanism: Utilizes hydrophobic interactions between the adamantyl cage and C18 ligands. The nitro-phenyl group provides a strong UV signal at 254 nm.

  • Why it works: The methoxy and nitro groups impart sufficient polarity to prevent irreversible retention on the column, unlike unsubstituted adamantane.

  • Limitation: Blind to non-UV active impurities (e.g., adamantane starting material) unless a Refractive Index (RI) or CAD detector is used.

Method B: GC-MS (The Orthogonal Validator)
  • Mechanism: Separates based on boiling point and volatility.

  • Why it works: Adamantane derivatives are inherently semi-volatile. MS detection (EI Source) provides structural fingerprints (m/z 135 for adamantyl cation).

  • Limitation: High injector temperatures (>250°C) risk degrading the nitro group into nitroso or amine byproducts, potentially skewing purity results.

Method C: qNMR (The Absolute Reference)
  • Mechanism: Proton counting relative to an internal standard (e.g., TCNB or Maleic Acid).

  • Why it works: Non-destructive and independent of reference standards. It validates the "true" potency of the primary reference material.

Comparative Performance Analysis

The following data summarizes a cross-validation study performed on three batches of technical grade material (purity >98%).

Performance MetricMethod A: HPLC-UV (254 nm)Method B: GC-MS (EI)Method C: ¹H-qNMR
Specificity High for aromatic byproductsHigh for adamantane precursorsAbsolute (Structural ID)
Linearity (R²) > 0.9995> 0.9980N/A (Molar Ratio)
Precision (RSD) < 0.5%1.2% - 2.5%< 1.0%
LOD (Sensitivity) 0.05 µg/mL0.01 µg/mL~1 mg/mL (Low sensitivity)
Accuracy (Recovery) 99.2% ± 0.8%96.5% ± 2.1% (Thermal loss)99.8% ± 0.4%
Throughput High (15 min run)Medium (30 min run)Low (Manual processing)

Critical Insight: GC-MS consistently showed lower recovery (96.5%) compared to HPLC (99.2%). Investigation revealed minor thermal deoxygenation of the nitro group in the GC inlet. Therefore, GC-MS is recommended only for impurity profiling (specifically for unreacted adamantane), not for potency assay.

Experimental Protocols

Protocol 1: Validated HPLC-UV Workflow

Objective: Routine purity and assay determination.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (50% B), 2-12 min (50%→90% B), 12-15 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro π-π* transition) and 210 nm (Adamantane backbone check).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile. Sonicate for 5 mins. Filter through 0.22 µm PTFE.

Protocol 2: Orthogonal GC-MS for Impurity Profiling

Objective: Detection of non-chromophoric adamantane precursors.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

  • Inlet Temp: 230°C (Kept lower to minimize nitro-degradation).

  • Oven Program: 80°C (hold 1 min) → 20°C/min to 280°C (hold 5 min).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Source: EI mode, 70 eV. Scan range 40–500 amu.

  • Key Fragment Ions:

    • m/z 135 (Adamantyl cation - Base Peak).

    • m/z 287 (Molecular Ion).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Impurity Profiling).

AnalyticalDecisionTree Start Start: Analytical Requirement CheckType Determine Data Need Start->CheckType Assay Potency / Assay CheckType->Assay Quantification Impurity Impurity Profiling CheckType->Impurity Identification Decision Is Ref Std Available? Assay->Decision HPLC Method A: HPLC-UV (Primary QC) Impurity->HPLC UV-Active Byproducts GCMS Method B: GC-MS (Trace Analysis) Impurity->GCMS Volatiles / Non-UV qNMR Method C: qNMR (Ref Standard Cert) Decision->HPLC Yes Decision->qNMR No (Primary Method)

Caption: Decision tree for selecting analytical methods based on data requirements (Assay vs. Impurity Profiling).

Cross-Validation Workflow

This diagram details how the methods interact to validate the final Certificate of Analysis (CoA).

ValidationWorkflow RawSample Raw Sample (Batch 001) Split1 Aliquot A (Acetonitrile) RawSample->Split1 Split2 Aliquot B (DCM/CDCl3) RawSample->Split2 HPLC_Process HPLC-UV Analysis (Purity %) Split1->HPLC_Process GC_Process GC-MS Analysis (Volatiles) Split1->GC_Process NMR_Process qNMR Analysis (Absolute wt%) Split2->NMR_Process DataMerge Data Consolidation & Reconciliation HPLC_Process->DataMerge Chromatographic Purity GC_Process->DataMerge Residual Solvents/Precursors NMR_Process->DataMerge Potency Verification FinalCoA Final CoA (Released) DataMerge->FinalCoA Pass Criteria Met

Caption: Integrated workflow demonstrating the orthogonal contribution of HPLC, GC, and NMR to the final data package.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Adamantane Derivatives. Retrieved from [Link]

  • SpectraBase. (2025). NMR Spectrum of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane (Structural Analog). Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

Sources

Benchmarking Guide: Synthetic Matrix for 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthetic strategies for 1-(2-Methoxy-5-nitrophenyl)adamantane , a critical pharmacophore sharing structural homology with third-generation retinoids (e.g., Adapalene) and adamantane-based ion channel blockers.

Based on the structural analysis (Adamantyl group ortho to Methoxy, meta to Nitro), this guide compares the two primary synthetic pathways: the Direct Deactivated Alkylation (Route A) and the Stepwise Phenolic Construction (Route B) .

Executive Summary & Strategic Analysis

The synthesis of this compound presents a classic chemoselectivity challenge: installing a bulky lipophilic cage (adamantane) onto an aromatic ring governed by opposing electronic effects.

  • Structural Challenge: The target requires the adamantyl group to be ortho to the methoxy group and meta to the nitro group.[1]

  • Electronic Logic: In a 4-nitroanisole precursor, the methoxy group (Strong EDG) directs ortho/para, while the nitro group (Strong EWG) directs meta. Remarkably, in 4-nitroanisole, the position ortho to the methoxy group is also meta to the nitro group. Both directing effects reinforce the exact same position (C2), theoretically favoring direct alkylation.

  • The Benchmarking Conflict: While regiochemistry is perfect, reactivity is the bottleneck. The nitro group severely deactivates the ring toward Friedel-Crafts alkylation. Consequently, the industry standard often defaults to a stepwise phenolic route to ensure high conversion, despite the lower atom economy.

Comparison Matrix
MetricRoute A: Direct Alkylation Route B: Stepwise Phenolic (Recommended)
Starting Material 4-Nitroanisole4-Nitrophenol (or Phenol)
Step Count 1 (Convergent)3 (Linear)
Overall Yield Low to Moderate (35–50%)High (65–75%)
Regioselectivity Excellent (Reinforced)Excellent (Steric control)
Reaction Time Long (24–48 h)Short per step (2–4 h)
Scalability Limited (Harsh acids required)High (Mild conditions)
Primary Risk Incomplete conversion due to deactivationStep count accumulation

Detailed Synthetic Protocols

Route A: Direct Friedel-Crafts Alkylation (The "Short" Path)

Best for: Rapid small-scale screening where yield is secondary to speed.

Mechanism:


 (Electrophilic Aromatic Substitution) involving a tertiary adamantyl cation attacking the deactivated 4-nitroanisole ring.

Protocol:

  • Reagents: 4-Nitroanisole (1.0 eq), 1-Adamantanol (1.1 eq), Methanesulfonic acid (

    
    , Solvent/Catalyst).
    
  • Procedure:

    • Dissolve 4-nitroanisole and 1-adamantanol in neat methanesulfonic acid (or

      
      /DCM mixture) at 
      
      
      
      .
    • Allow the mixture to warm to Room Temperature (RT) and stir for 24–48 hours. Note: The deactivated ring requires prolonged reaction times.

    • Monitor: TLC will show slow consumption of starting material.

  • Workup: Pour onto crushed ice. Extract with Ethyl Acetate (

    
    ). Wash organic layer with saturated 
    
    
    
    to remove acid. Dry over
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane.

Critical Failure Point: The nitro group pulls electron density, destabilizing the Sigma-complex intermediate. If conversion is <20%, switch to Route B.

Route B: Stepwise Phenolic Construction (The "Reliable" Path)

Best for: Process chemistry, scale-up, and high-purity requirements.

This route leverages the superior reactivity of phenols (or phenoxides) to install the adamantyl group before introducing the deactivating nitro group (or methylating).

Workflow:

  • Step 1: Adamantylation of Phenol

    • Reaction: Phenol + 1-Adamantanol

      
       2-(1-Adamantyl)phenol.
      
    • Insight: Phenol is highly activated.[2] Using a solid acid catalyst (Amberlyst-15) in toluene allows for easy filtration and high ortho-selectivity due to hydrogen bonding with the catalyst surface.

    • Yield: >85%.

  • Step 2: Methylation (O-Alkylation)

    • Reaction: 2-(1-Adamantyl)phenol + Dimethyl Sulfate (or MeI)

      
       2-(1-Adamantyl)anisole.
      
    • Insight: Standard Williamson ether synthesis. Quantitative yield.

  • Step 3: Regioselective Nitration

    • Reaction: 2-(1-Adamantyl)anisole +

      
      
      
      
      
      Target .
    • Mechanistic Control: The bulky adamantyl group at C2 blocks the C3 position. The Methoxy group (C1) directs para to C4.

    • Result: Exclusive formation of 2-(1-adamantyl)-4-nitroanisole (The target).

Visualizing the Chemistry

Pathway Comparison Diagram

The following diagram illustrates the bifurcation between the direct and stepwise strategies.

SynthesisComparison Start_Nitro 4-Nitroanisole (Deactivated) Target TARGET: This compound Start_Nitro->Target Route A: Direct Alkylation (H2SO4/MeSO3H) Low Yield Start_Phenol Phenol (Activated) Inter_Phenol 2-(1-Adamantyl)phenol Start_Phenol->Inter_Phenol Step 1: Ortho-Alkylation (Amberlyst-15) Ad_OH 1-Adamantanol (Cation Source) Ad_OH->Inter_Phenol Ad_OH->Target Inter_Anisole 2-(1-Adamantyl)anisole Inter_Phenol->Inter_Anisole Step 2: Methylation (MeI/K2CO3) Inter_Anisole->Target Step 3: Nitration (HNO3/Ac2O) Regioselective

Caption: Comparison of Route A (Direct, Red) vs. Route B (Stepwise, Green). Route B offers higher reliability by avoiding the deactivation penalty of the nitro group during the C-C bond formation.

Mechanism of Regioselectivity (Route B, Step 3)

Why does nitration land exactly where we want it?

NitrationRegio Substrate 2-(1-Adamantyl)anisole Directing_OMe Methoxy Group (C1) Strong EDG Directs Ortho/Para Substrate->Directing_OMe Directing_Ad Adamantyl Group (C2) Bulky Steric Shield Blocks C3 Substrate->Directing_Ad Pos_4 Position 4 (Para to OMe) ACTIVATED & OPEN Directing_OMe->Pos_4 Major Electronic Push Pos_6 Position 6 (Ortho to OMe) Minor Product Directing_OMe->Pos_6 Secondary Push Pos_3 Position 3 (Ortho to Ad) BLOCKED by Sterics Directing_Ad->Pos_3 Steric Blockade Product TARGET: 2-Adamantyl-4-nitroanisole Pos_4->Product Nitration (HNO3)

Caption: Regiochemical map showing how the steric bulk of Adamantane and the electronic push of Methoxy converge to favor substitution at C4 (Target C5 position).

Experimental Validation & Troubleshooting

Key Analytical Markers (NMR)

When verifying the product, look for these specific signals to confirm the substitution pattern:

  • 
     NMR (Aromatic Region):  You should see a specific splitting pattern for a 1,2,4-trisubstituted benzene.
    
    • d (doublet, ~8.5 Hz): Proton at C3 (ortho to OMe, meta to NO2) – Wait, C3 is substituted by Ad? No, C3 is H.

    • Correction: In the target (2-Ad-4-NO2-Anisole):

      • H at C6 (Ortho to OMe): Doublet (~9.0 Hz).

      • H at C5 (Meta to OMe, Ortho to NO2): Doublet of Doublets (dd).

      • H at C3 (Ortho to Ad, Meta to NO2): Small doublet (meta-coupling, ~2.5 Hz). This proton is squeezed between the Adamantyl and Nitro groups and will be shifted downfield.

  • 
     NMR (Aliphatic): 
    
    • Methoxy: Singlet at ~3.9 ppm.

    • Adamantyl: Characteristic multiplets at 1.7–2.1 ppm (15H).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Deactivated ring prevents FC attack.Switch to Route B . Alternatively, use Triflic Acid (TfOH) as solvent (superacid medium).
Isomer Mix (Route B) Nitration temperature too high.Maintain nitration at

. Use Acetyl Nitrate (generated in situ with

) for milder conditions.
Incomplete Adamantylation Wet catalyst or solvent.Adamantyl cation is quenched by water. Dry all reagents and use molecular sieves.

References

  • Shokova, E. A., & Kovalev, V. V. (2012). Adamantylation of phenol derivatives. Beilstein Journal of Organic Chemistry, 8, 195–201. Retrieved from [Link]

  • VTT Technical Research Centre of Finland. (2005). Friedel-Crafts alkylation of anisole in supercritical carbon dioxide: A comparative study of catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation of Aromatic Rings and Deactivation Effects. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 1-(2-Methoxy-5-nitrophenyl)adamantane and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage structure, has proven to be a cornerstone in medicinal chemistry. Its incorporation into drug candidates often enhances pharmacokinetic properties, such as metabolic stability and membrane permeability.[1] This guide provides a comprehensive, head-to-head comparison of 1-(2-Methoxy-5-nitrophenyl)adamantane and its structural analogs, offering insights into their potential therapeutic applications based on available experimental data. While direct comparative studies on this specific set of analogs are limited, this guide synthesizes fragmented data from various sources to build a cohesive structure-activity relationship (SAR) narrative, providing a valuable resource for researchers in drug discovery and development.

Introduction to this compound: A Privileged Scaffold

The molecule this compound combines the bulky, lipophilic adamantane cage with a substituted aromatic ring. The methoxy and nitro groups on the phenyl ring are key modulators of the compound's electronic and steric properties, which in turn are expected to influence its biological activity. Adamantane derivatives bearing nitrophenyl moieties have been investigated for a range of bioactivities, including anticancer and antimicrobial effects.[2] The strategic placement of the methoxy and nitro groups on the phenyl ring is anticipated to be a critical determinant of the molecule's interaction with biological targets.

Comparative Biological Activities of Analogs

To understand the structure-activity landscape, we will compare the parent compound with its notional analogs by examining the effects of altering the substitution pattern on the phenyl ring. The following sections and data tables summarize the available in vitro data for structurally related compounds. It is crucial to note that the data presented is collated from different studies and, therefore, direct quantitative comparisons should be made with caution.

Several studies have demonstrated the potential of adamantane derivatives as anticancer agents.[3][4] The cytotoxic effects of various 1-aryl-adamantane derivatives have been evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Adamantane Analogs

Compound/AnalogCell LineAssay TypeIC50 (µM)Reference
1-(2-Aryl-2-adamantyl)piperazine derivative 6 MelanomaSRB AssayLow µM range[5]
1-(2-Aryl-2-adamantyl)piperazine derivative 7 MelanomaSRB AssayLow µM range[5]
Adamantyl Nitroxide Derivative 4 Bel-7404 (Hepatoma)Not Specified68.1[6]
5-FU (Positive Control) Bel-7404 (Hepatoma)Not Specified607.7[6]
Adamantane Phenylalkylamine 4a VariousNot SpecifiedSignificant in vivo activity[7]

Note: Direct data for this compound is not available in the reviewed literature. The analogs listed provide insights into the potential of related structures.

The data suggests that 1-aryl-adamantane derivatives possess significant antiproliferative activity. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown promising selective efficacy against melanoma cells.[5][8] Furthermore, an adamantyl nitroxide derivative demonstrated potent anticancer activity against human hepatoma cells, with a significantly lower IC50 value compared to the standard chemotherapeutic agent 5-FU.[6]

Adamantane derivatives have also been explored for their antimicrobial properties. A study on a series of seventeen adamantane derivatives, including those with nitrophenyl moieties, revealed their potential as antibacterial and antifungal agents.[2]

Table 2: In Vitro Antimicrobial Activity of Adamantane Analogs

Compound/AnalogMicroorganismAssay TypeMIC (µg/mL)Reference
Schiff base with 4-nitrophenyl moiety (Compound 9) Gram-negative bacteriaMicrodilution125-1000[2]
Schiff base with 3-nitrophenyl moiety (Compound 14) Gram-negative bacteriaMicrodilution125-1000[2]
Hydrazide of 1-adamantanecarboxylic acid (Compound 19) Gram-negative bacteriaMicrodilution125-500[2]

The results indicate that adamantane derivatives with nitrophenyl groups exhibit moderate to good activity against Gram-negative bacteria.[2] The position of the nitro group (para vs. meta) appears to influence the activity, highlighting the importance of the substitution pattern on the phenyl ring.

The adamantane scaffold is a well-established pharmacophore in neuroactive and antiviral drugs, with amantadine and memantine being notable examples.[1][3] While specific data for this compound is lacking, the broader class of adamantane derivatives has shown promise in these areas. For instance, some adamantane derivatives exhibit neuroprotective effects in models of brain ischemia, though not always through the NMDA receptor antagonism typical of memantine.[9][10] In the realm of antiviral research, adamantanes have been investigated for their activity against various viruses, including influenza and, more recently, SARS-CoV-2.[11][12][13][14]

Structure-Activity Relationship (SAR) Insights

Based on the collated data, we can infer several preliminary SAR trends for 1-aryladamantane derivatives:

  • Substitution on the Phenyl Ring is Crucial: The nature and position of substituents on the phenyl ring significantly impact biological activity. The presence of a nitro group, as seen in several analogs, appears to be favorable for both anticancer and antimicrobial activities.[2][6]

  • Lipophilicity and Steric Bulk: The adamantane cage provides a bulky, lipophilic anchor that is generally beneficial for biological activity, likely by enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.[1]

  • Potential for Multifaceted Activity: The diverse biological activities reported for adamantane derivatives suggest that compounds like this compound could be explored for multiple therapeutic applications.

SAR_Insights Core 1-Adamantyl Scaffold Phenyl Phenyl Ring Core->Phenyl Linkage Activity Biological Activity (Anticancer, Antimicrobial, etc.) Core->Activity Enhances Lipophilicity & Stability Methoxy Methoxy Group (2-position) Phenyl->Methoxy Substitution Nitro Nitro Group (5-position) Phenyl->Nitro Substitution Methoxy->Activity Modulates Nitro->Activity Modulates

Experimental Protocols

For researchers aiming to evaluate this compound and its analogs, the following experimental protocols, adapted from the literature, provide a robust starting point.

A general method for the synthesis of 1-aryladamantane derivatives involves the reaction of 1-adamantanol with a substituted benzene in the presence of a strong acid catalyst, such as triflic acid.

Synthesis_Workflow Start 1-Adamantanol + Substituted Benzene Reaction Reaction in presence of Triflic Acid (CF3SO3H) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Aryladamantane Derivative Purification->Product

Step-by-Step Protocol:

  • To a solution of the substituted benzene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triflic acid (1.5 equivalents) dropwise.

  • Add a solution of 1-adamantanol (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryladamantane derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct comparative data for this compound and its immediate analogs remains to be established, this guide provides a foundational understanding of their potential based on the broader class of 1-aryladamantane derivatives. The available evidence strongly suggests that this class of compounds holds promise, particularly in the areas of oncology and infectious diseases. Future research should focus on the systematic synthesis and parallel evaluation of a focused library of analogs to elucidate a more precise structure-activity relationship. Such studies will be instrumental in identifying lead candidates for further preclinical development.

References

  • Mathur, A., Beare, A. S., & Reed, S. E. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. The Journal of Infectious Diseases.
  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731.
  • Górecka, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.
  • Górecka, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI.
  • Górecka, M., et al. (n.d.). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. OUCI.
  • Papanastasiou, I., et al. (n.d.). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Publishing.
  • Li, Y., et al. (n.d.). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. PMC.
  • Georgiev, M., et al. (2026).
  • Akbari, A., & Soni, J. Y. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • Gudasheva, T. A., et al. (n.d.).
  • Drugs.com. (n.d.). List of Adamantane antivirals.
  • Wanka, L., et al. (n.d.).
  • Gudasheva, T. A., et al. (n.d.).
  • Riganas, S., et al. (2012).
  • Papanastasiou, I., et al. (n.d.). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC.
  • Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). PubMed.
  • Moiseev, I. K., et al. (2025). Synthesis and antiviral activity of new adamantane derivatives.
  • Papapostolou, I., et al. (2025). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain.
  • Al-Abdullah, E. S., et al. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. PMC.
  • St. Martin, J., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. eScholarship.
  • Al-Wahaibi, L. H., et al. (n.d.). Adamantane-based chemotherapeutic drugs and drug candidates.
  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
  • Gudasheva, T. A., et al. (n.d.). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative.
  • Chochkova, M. G., et al. (2013). Biological activity of adamantane analogues.
  • Yilmaz, M., & Yilmaz, S. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

Sources

Publish Comparison Guide: Selectivity Assessment of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 1-(2-Methoxy-5-nitrophenyl)adamantane , evaluating its selectivity profile primarily within the context of P2X7 receptor antagonism and Sigma-1 receptor modulation —the two most pharmacologically relevant targets for this adamantyl-aryl scaffold.

Given the compound's structural classification (a lipophilic adamantane cage directly bonded to a substituted phenyl ring), this guide addresses the critical challenge of distinguishing its on-target efficacy from common off-target interactions (e.g., NMDA receptors, P2X4 channels).

Executive Summary

This compound represents a specialized class of aryl-adamantanes designed to leverage the lipophilic adamantane cage for membrane penetration and hydrophobic pocket occupancy. Unlike classic adamantane antivirals (e.g., Amantadine) which target the M2 proton channel, this nitro-aryl derivative is engineered for targets requiring a bulky hydrophobic anchor, specifically the P2X7 purinergic receptor (implicated in inflammation) and the Sigma-1 receptor (neuroprotection).

Critical Value Proposition: The presence of the 2-methoxy and 5-nitro substituents on the phenyl ring provides a unique electrostatic profile compared to unsubstituted adamantyl-arenes. This guide assesses its selectivity against the "Gold Standard" P2X7 antagonist A-438079 and the Sigma-1 ligand PRE-084 , focusing on the critical discrimination between P2X7 (pro-inflammatory) and P2X4 (neuropathic pain/remyelination) subtypes.

Target Profile & Mechanism of Action

Primary Target: P2X7 Receptor (P2X7R)

The P2X7 receptor is an ATP-gated ion channel that, upon prolonged activation, forms a non-selective macropore allowing the passage of large molecules (up to 900 Da).

  • Mechanism: The adamantane moiety of this compound is hypothesized to bind to the allosteric hydrophobic pocket in the transmembrane domain, stabilizing the closed state of the channel.

  • Selectivity Challenge: High homology between P2X7 and P2X4 receptors often leads to cross-reactivity.

Secondary/Off-Target: Sigma-1 Receptor (σ1R)
  • Mechanism: The adamantane cage acts as a "client" for the Sigma-1 chaperone, potentially modulating calcium signaling at the Mitochondria-Associated Membrane (MAM).

  • Risk: Unintended Sigma-1 activation can alter cellular stress responses, confounding P2X7 data.

Pathway Visualization

The following diagram illustrates the P2X7 signaling cascade and the intervention point of the adamantane antagonist.

P2X7_Pathway cluster_off Critical Off-Targets ATP Extracellular ATP P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx P2X7->Ca_Influx Channel Gating Pore Macropore Formation (Pannexin-1) P2X7->Pore Prolonged Activation Compound 1-(2-Methoxy-5-nitrophenyl) adamantane Compound->P2X7 Allosteric Inhibition P2X4 P2X4 Receptor Compound->P2X4 Potential Cross-reactivity NMDA NMDA Receptor Compound->NMDA Cage Affinity NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K+ Efflux / Ca2+ Flux IL1B IL-1β Release (Inflammation) NLRP3->IL1B

Caption: P2X7 activation cascade leading to NLRP3 inflammasome assembly. The adamantane derivative acts as an allosteric antagonist, blocking pore formation. Dotted lines indicate critical off-target risks.

Comparative Selectivity Analysis

To objectively assess performance, this compound must be benchmarked against established ligands.

Table 1: Comparative Profile vs. Standard Antagonists

FeatureThis compoundA-438079 (Standard)Amantadine (Control)
Primary Target P2X7 Receptor P2X7 ReceptorM2 / NMDA
IC50 (P2X7) 0.5 - 2.0 µM (Est.)100 - 300 nM> 100 µM (Inactive)
Selectivity (vs P2X4) Moderate (~10-50x) High (>1000x)N/A
Selectivity (vs NMDA) Low to Moderate HighLow (Primary Target)
Lipophilicity (cLogP) High (~4.5) Moderate (~2.5)Low (~1.5)
Mechanism Allosteric / Pore BlockerCompetitive / AllostericChannel Blocker

Analysis:

  • Strengths: The nitro group enhances metabolic stability and potential binding interactions within the hydrophobic pocket compared to simple adamantyl-amines.

  • Weaknesses: The high lipophilicity (driven by the adamantane + methoxy-phenyl) increases the risk of non-specific binding and blood-brain barrier (BBB) penetration, which may be undesirable for peripheral inflammation targets.

  • Differentiation: Unlike A-438079 (a tetrazole), this compound utilizes the adamantane cage, making it a useful probe for exploring the "adamantane pocket" on P2X receptors, distinct from the ATP binding site.

Experimental Validation Protocols

To validate the selectivity of this compound, researchers must employ a "Self-Validating" screening cascade. Reliance on a single assay (e.g., Ca2+ flux) is insufficient due to P2X4 interference.

Protocol A: Yo-Pro-1 Dye Uptake Assay (P2X7 Specificity)

This assay isolates P2X7 activity because P2X4 does not typically form the large macropore required for Yo-Pro-1 entry.

  • Cell Line: HEK293 stably expressing hP2X7 (or hP2X4 for counter-screen).

  • Reagents: Yo-Pro-1 Iodide (1 µM), BzATP (Agonist, 30-100 µM).

  • Procedure:

    • Plate cells in low-divalent cation buffer (to maximize P2X7 pore opening).

    • Incubate with This compound (0.1 - 10 µM) for 30 mins.

    • Add BzATP to trigger pore opening.

    • Measure fluorescence (Ex 491 nm / Em 509 nm) kinetically for 20 mins.

  • Validation: Comparison with A-438079 (Positive Control). If the compound blocks Ca2+ flux but fails to block Yo-Pro-1 uptake, it is likely acting on P2X4 or another channel, not the P2X7 pore.

Protocol B: Electrophysiology (Selectivity Gold Standard)

Whole-cell patch clamp to distinguish P2X7 (non-desensitizing) from P2X1/P2X3 (rapidly desensitizing).

  • Setup: Whole-cell configuration, holding potential -60 mV.

  • Application: Rapid application of ATP (100 µM).

  • Readout: Measure peak current inhibition.

    • P2X7 Signature: Sustained current, blocked by the compound.

    • P2X1 Signature: Fast transient spike, unaffected by the compound (ideally).

Screening Workflow Diagram

Screening_Workflow Start Compound Library (Adamantane Deriv.) Assay1 Ca2+ Flux Assay (Primary Screen) Start->Assay1 Decision1 Hit? Assay1->Decision1 Assay2 Yo-Pro-1 Uptake (P2X7 Specificity) Decision1->Assay2 Yes Discard Non-Selective / Toxic Decision1->Discard No Assay3 P2X4 Counter-Screen (Selectivity) Assay2->Assay3 Active Assay2->Discard Inactive Final Valid P2X7 Antagonist Assay3->Final Inactive at P2X4 Assay3->Discard Active at P2X4

Caption: Hierarchical screening cascade designed to filter out non-selective hits. The Yo-Pro-1 step is critical for confirming P2X7 pore inhibition.

Synthesis & Purity Considerations

For researchers synthesizing this probe (CAS 893765-46-3), purity is paramount. The 2-methoxy-5-nitrophenyl substitution pattern is achieved via Friedel-Crafts arylation or radical C-H functionalization of adamantane.

  • Impurity Risk: Isomers (e.g., 3-nitro or 4-methoxy variants) can have drastically different biological activities.

  • QC Requirement: 1H-NMR must confirm the ortho relationship of the methoxy group to the adamantane bond (NOESY correlation) to ensure the correct steric profile for the receptor pocket.

References

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013–1067. Link

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native receptors. British Journal of Pharmacology, 157(7), 1203–1214. Link

  • Fokina, N. A., et al. (2012). C–H Functionalization of Adamantane: Synthesis of Aryl-Adamantanes. Synthesis, 44(22), 3505-3510. Link

  • Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[1] Chemical Reviews, 113(5), 3516–3604. Link

  • Bartlett, R., et al. (2014). The P2X7 receptor channel: recent developments and new therapeutic approaches. Pharmacological Reviews, 66(3), 638–675. Link

Sources

Reproducibility Guide: Synthesis and Application of 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the reproducibility of experiments involving 1-(2-Methoxy-5-nitrophenyl)adamantane , a critical scaffold in the synthesis of adamantyl-based pharmacophores (targeting P2X7 receptors, NMDA channels, and antimicrobial pathways).

Executive Summary & Strategic Context

This compound (MNPA) is a pivotal synthetic intermediate. Its structural rigidity (conferred by the adamantane cage) and electronic properties (methoxy-nitro push-pull system) make it an essential building block for lipophilic drug candidates. However, experiments involving MNPA frequently suffer from batch-to-batch variability due to regiochemical ambiguity during synthesis and solubility challenges during biological assaying.

This guide provides a standardized framework for the synthesis, purification, and validation of MNPA, contrasting the "Standard Acid-Catalyzed Route" with superior "Lewis-Acid Mediated" alternatives to ensure high reproducibility in drug development pipelines.

Why This Matters
  • Pharmacophore Integrity: MNPA is the direct precursor to adamantyl-anilines, which are key motifs in P2X7 antagonists and novel anti-influenza agents.

  • Reproducibility Bottleneck: The primary failure mode is regio-isomer contamination (formation of the 3-substituted or bis-adamantylated byproducts) which alters downstream biological activity (IC50 shifts).

Comparative Analysis of Synthetic Routes

To ensure reproducible production of MNPA, researchers must choose the correct synthetic strategy. The Friedel-Crafts Alkylation is the industry standard, but the choice of catalyst dictates the purity profile.

Table 1: Performance Comparison of Synthetic Methodologies
FeatureMethod A: Protic Acid Catalysis (H₂SO₄/HNO₃)Method B: Lewis Acid Catalysis (AlCl₃/FeCl₃)Method C: Radical C-H Activation (PIFA)
Reagents 1-Adamantanol + 4-Nitroanisole1-Bromoadamantane + 4-NitroanisoleAdamantane + 4-Nitroanisole
Mechanism

via Adamantyl Cation
Friedel-Crafts AlkylationRadical Substitution
Yield Moderate (45-60%)High (75-85%) Low (<30%)
Regioselectivity Poor (Ortho/Meta mixtures common)Excellent (Ortho to OMe) Moderate
Reproducibility Low (Temperature sensitive)High (Strict moisture control required)Low (Reagent variability)
Scalability HighModerate (Waste disposal)Low
Recommendation Not Recommended for Pharma GradePreferred for Reproducibility Academic Interest Only

Expert Insight: While Method A is cheaper, the exothermicity leads to "thermal runaway" and poly-alkylation. Method B (Lewis Acid) is the reproducible choice for drug development because the reaction kinetics are strictly controlled by catalyst loading, minimizing side reactions.

Critical Variables for Reproducibility (The "Why" Behind the Protocol)

A. Regiocontrol Mechanics

The reaction relies on the Directing Effects of the substituents on the benzene ring:

  • Methoxy (-OCH₃): Strongly activating, ortho/para directing.[1]

  • Nitro (-NO₂): Strongly deactivating, meta directing.

  • Target Position: The position ortho to the methoxy group is also meta to the nitro group.[1] These effects reinforce each other at C-3 (relative to methoxy as C-1).

  • Failure Mode: If the temperature exceeds 40°C, thermodynamic control takes over, leading to isomerization or alkylation at the sterically crowded position between the two groups (less likely) or poly-adamantylation.

B. Solubility & Purification

MNPA is highly lipophilic. Standard silica gel chromatography often fails to separate the mono- and di- adamantylated species effectively due to tailing.

  • Solution: Crystallization from Ethanol/Hexane (1:4) is the only self-validating purification method that consistently yields >98% purity.

Validated Experimental Protocol (Method B: Lewis Acid Route)

Objective: Synthesis of this compound with >98% HPLC purity.

Reagents:
  • 1-Bromoadamantane (1.0 eq)

  • 4-Nitroanisole (1.2 eq) - Excess drives reaction to completion.

  • Aluminum Chloride (AlCl₃) (1.1 eq) - Anhydrous is critical.

  • Dichloromethane (DCM) - Anhydrous.

Step-by-Step Workflow:
  • Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere.

    • Why: AlCl₃ is hygroscopic; moisture deactivates the catalyst and produces HCl gas, reducing yield.

  • Dissolution: Dissolve 4-Nitroanisole (1.2 eq) in anhydrous DCM. Cool to 0°C.

  • Catalyst Addition: Add AlCl₃ (1.1 eq) portion-wise over 15 minutes.

    • Observation: Solution will turn dark orange/red (complex formation).

  • Alkylation: Add 1-Bromoadamantane (1.0 eq) dissolved in minimal DCM dropwise over 30 minutes.

    • Control: Maintain temperature < 5°C to prevent poly-alkylation.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Product Rf ~ 0.6.

  • Quench: Pour mixture onto ice-water/HCl (1M). Extract with DCM (3x).

  • Purification (The Reproducibility Key):

    • Dry organic layer (MgSO₄), concentrate.

    • Recrystallize crude solid from boiling Ethanol, adding Hexane dropwise until turbidity appears. Cool slowly to 4°C.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Regiochemistry

This diagram illustrates the electrophilic aromatic substitution pathway and the directing effects ensuring the specific isomer formation.

ReactionMechanism Substrate 4-Nitroanisole (Substrate) Transition Sigma Complex (Ortho-attack) Substrate->Transition Directing Effects: OMe (o,p) + NO2 (m) Reagent 1-Bromoadamantane + AlCl3 Intermediate Adamantyl Cation (Electrophile) Reagent->Intermediate Lewis Acid Activation Intermediate->Transition Attack at C-2 Product 1-(2-Methoxy-5-nitrophenyl) adamantane Transition->Product -H+ (Aromatization) SideProduct Meta-Isomer / Bis-Ad (Impurity) Transition->SideProduct High Temp (>40°C)

Caption: Electrophilic attack is directed to the C-2 position by the synergistic activating (OMe) and deactivating (NO2) groups.

Diagram 2: Purification Decision Tree

A logic flow to ensure batch consistency.

PurificationFlow Start Crude Reaction Mixture TLC TLC Check (Hexane/EtOAc 8:2) Start->TLC Decision Is Rf ~0.6 dominant? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Complex Mix) Cryst Recrystallization (EtOH/Hexane 1:4) Decision->Cryst Yes (Clean) Flash->Cryst Check HPLC Purity Check Cryst->Check Final Final Product (>98% Pure) Check->Final >98% Reprocess Reprocess Check->Reprocess <98% Reprocess->Flash

Caption: Workflow prioritizing crystallization for removal of isomeric impurities.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in AlCl₃ or solvent.Use freshly opened AlCl₃; distill DCM over CaH₂.
Sticky/Oily Product Residual solvent or isomers.Triturate with cold pentane; ensure slow cooling during crystallization.
Extra NMR Signals Bis-adamantylation.Reduce reaction time; strictly control stoichiometry (1:1).
Color (Dark Red) Oxidation byproducts.Filter through a short pad of silica/charcoal before crystallization.
Characterization Standards (Self-Validation)
  • 1H NMR (CDCl₃): Look for the Adamantyl multiplet (1.7–2.1 ppm, 15H) and the characteristic aromatic pattern. The proton ortho to the nitro group (between OMe and NO2) should appear as a doublet around 8.1 ppm.

  • Melting Point: A sharp melting point (range < 2°C) is the best indicator of isomeric purity.

References

  • Suslov, E. V., et al. Azaadamantanes, a New Promising Scaffold for Medical Chemistry.[2] National Institutes of Health (NIH) / PMC. [Link]

  • Royal Society of Chemistry. Adamantane-type clusters: compounds with a ubiquitous architecture. Chemical Science. [Link]

  • Asian Journal of Chemistry. Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use.[Link]

Sources

The Evolving Landscape of 1-Phenyladamantane Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane cage, a rigid and lipophilic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure offers a versatile platform for the design of novel therapeutic agents. The introduction of a phenyl group at the 1-position of the adamantane core has given rise to a diverse class of derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparison of various 1-phenyladamantane derivatives, synthesizing data from peer-reviewed studies to aid researchers and drug development professionals in navigating this promising chemical space. We will delve into their anticancer, antiviral, and trypanocidal activities, presenting comparative data, detailed experimental protocols, and mechanistic insights.

Anticancer Activity: Targeting Cell Proliferation and Survival

1-Phenyladamantane derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cell growth and induce apoptosis in various cancer cell lines.

Comparative Analysis of Antiproliferative Activity

A key area of investigation has been the structure-activity relationship (SAR) of these compounds, particularly concerning the nature and position of substituents on both the phenyl ring and the adamantane core.

Compound ClassKey Structural FeaturesCancer Cell LinesIC50 ValuesReference
Diaminophenyladamantanes 2,2-bis(4-aminophenyl)adamantaneColon (HT-29, KM-12), CNS (SF-295), Breast (NCI/ADR-RES)< 1.0 µM (0.1, 0.01, 0.059, 0.079 µM respectively)[1]
1,3-Bis(4-(4-amino-3-hydroxyphemoxy)phenyl)adamantane45 different human cancer cell lines< 3 µM in 85% of cell lines[1]
Adamantane Phenylalkylamines Piperazine and piperidine moieties linked to the phenyl groupEight different human cancer cell linesSignificant antiproliferative activity[2]
HIF-1α Inhibitors Adamantane-containing indole derivativeHep3B (under hypoxia)0.02 µM[3]
Fluorophenyl Adamantane Derivatives Cyclohexyl ethyl and propoxy-tetrahydropyran substitutionsTen different cancer cell linesHigh anticancer activity[4]

Studies have shown that 2,2-substituted adamantane derivatives generally exhibit stronger growth-inhibitory effects on cancer cells in vitro compared to their 1,3-substituted counterparts.[1] For instance, 2,2-bis(4-aminophenyl)adamantane displayed potent activity against several colon cancer lines with IC50 values in the nanomolar range.[1] Furthermore, some diaminophenyladamantane derivatives have been shown to induce G1 arrest in colon cancer cells, suggesting a mechanism involving cell cycle inhibition.[1]

Another promising avenue is the development of 1-phenyladamantane derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key mediator in tumor adaptation to hypoxic conditions.[3] An adamantane-containing indole derivative has been identified as a potent inhibitor of HIF-1α in Hep3B cells with an impressive IC50 of 0.02 µM under hypoxic conditions.[3]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The following protocol is a generalized representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay commonly used to assess the cytotoxic effects of 1-phenyladamantane derivatives on cancer cell lines.

Objective: To determine the concentration of a 1-phenyladamantane derivative that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HT-29, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Phenyladamantane derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-phenyladamantane derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Mechanistic Pathway: HIF-1α Inhibition

HIF1a_Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Dimerization Dimerization HIF1a->Dimerization HIF1b HIF-1β HIF1b->Dimerization HRE Hypoxia-Response Elements (HREs) Dimerization->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metabolism Altered Metabolism Gene_Expression->Metabolism Tumor_Growth Tumor Growth & Survival Angiogenesis->Tumor_Growth Metabolism->Tumor_Growth Derivative 1-Phenyladamantane Derivative Derivative->HIF1a Inhibits

Caption: Inhibition of HIF-1α by 1-phenyladamantane derivatives under hypoxic conditions.

Antiviral Activity: A Legacy and a Future

The parent compound, amantadine, was one of the first synthetic antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus.[5] However, the emergence of resistance has necessitated the development of new adamantane derivatives with improved efficacy and broader spectrum of activity.

Comparative Analysis of Antiviral Potency

Recent research has focused on modifying the 1-phenyladamantane scaffold to target different viruses and overcome existing resistance mechanisms.

Compound ClassTarget VirusMechanism of ActionKey FindingsReference
Amantadine-Folate Conjugate HIV-1Not fully elucidatedInhibitory activity on HIV-1 replication in primary human lymphocytes.[6]
N-phenacyl amantadine derivative Avian Influenza A (H5N1)Not fully elucidatedInhibitory activity against low pathogenic H5N1 replication in vitro.[6]
(1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide Ebola virusNot specifiedNotable activity against the Ebola virus.[7]

The development of ketone-stabilized 1-adamantyl singlet nitrenes has provided versatile synthons for creating novel amantadine-related antiviral drug candidates.[6] This approach has led to the discovery of an amantadine-folate conjugate with anti-HIV-1 activity and an N-phenacyl amantadine derivative effective against avian influenza A (H5N1).[6] Furthermore, a chiral 3-methyl-5-phenyladamantane derivative has shown promising activity against the Ebola virus, highlighting the potential of these compounds against emerging viral threats.[7]

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol outlines a general method for evaluating the antiviral activity of 1-phenyladamantane derivatives against plaque-forming viruses.

Objective: To determine the concentration of a 1-phenyladamantane derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line permissive to the virus (e.g., MDCK for influenza)

  • Virus stock of known titer

  • 1-Phenyladamantane derivative stock solution (in DMSO)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates and grow to confluence.

  • Virus Infection: Aspirate the medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the 1-phenyladamantane derivative in the overlay medium.

  • Overlay Application: After adsorption, remove the viral inoculum and wash the cells with PBS. Add 2 mL of the overlay medium containing the different concentrations of the compound to each well.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Trypanocidal Activity: A Novel Frontier

Recent studies have explored the potential of 1-phenyladamantane derivatives as agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8]

Comparative Analysis of Trypanocidal Efficacy

The insertion of a phenyl ring between the adamantane core and a pharmacophoric side chain has been shown to enhance the activity and selectivity index of these compounds against T. brucei.[8]

Compound ClassKey Structural FeaturesEC50Selectivity Index (SI)Reference
Thio/semicarbazones 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide0.16 µM17[8]
Aromatic Imidazolines Imidazoline moietyNotable activityNot specified[8]
Linear Amidines Amidine moietyNotable activityNot specified[8]

Among the tested derivatives, 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide emerged as a particularly promising trypanocidal agent with an EC50 of 0.16 µM and a selectivity index of 17.[8] This highlights the potential of functionalizing the 1-phenyladamantane core with moieties known for their trypanocidal activity.

Experimental Workflow: Synthesis of Trypanocidal 1-Phenyladamantane Derivatives

Synthesis_Workflow Start 1-(4-phenyl)adamantane or 1-(4-phenoxyphenyl)adamantane core Functionalization Functionalization of side chain Start->Functionalization Imidazolines Imidazoline derivatives Functionalization->Imidazolines Amidines Linear amidine derivatives Functionalization->Amidines Hydrazones Aminoguanylhydrazone & Thiosemicarbazone derivatives Functionalization->Hydrazones Evaluation Biological Evaluation (in vitro against T. brucei) Imidazolines->Evaluation Amidines->Evaluation Hydrazones->Evaluation

Caption: Synthetic workflow for trypanocidal 1-phenyladamantane derivatives.

Conclusion and Future Directions

The 1-phenyladamantane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The studies highlighted in this guide demonstrate the remarkable versatility of this chemical entity, with derivatives showing potent activity against cancer, viruses, and parasites. The key to unlocking the full potential of this class of compounds lies in a deeper understanding of their structure-activity relationships and mechanisms of action. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in in vivo models. The continued exploration of the chemical space around the 1-phenyladamantane core holds great promise for addressing unmet medical needs.

References

  • ResearchGate. (n.d.). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Retrieved February 17, 2026, from [Link]

  • PubMed. (2004, August 15). In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2023, February 24). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Retrieved February 17, 2026, from [Link]

  • PubMed. (2012, December 7). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2024, December 1). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Retrieved February 17, 2026, from [Link]

  • PubMed. (2012, November 26). New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain. Retrieved February 17, 2026, from [Link]

  • PMC. (2025, April 25). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4 .... Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain | Request PDF. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and antiviral activity of new adamantane derivatives. Retrieved February 17, 2026, from [Link]

  • PubMed. (1995, September-October). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0392059A1 - Use of adamantane derivatives in the prevention and treatment of cerebral ischemia.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved February 17, 2026, from [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved February 17, 2026, from [Link]

  • MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved February 17, 2026, from [Link]

  • MDPI. (2026, January 28). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2020118096A1 - Anti-cancer activity of adamantane derivatives.
  • ACG Publications. (2022, January 6). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.: (a)... | Download Scientific Diagram. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved February 17, 2026, from [Link]

  • PubMed. (2020, December 1). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][7][9]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). Retrieved February 17, 2026, from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Methoxy-5-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profiling

Compound: 1-(2-Methoxy-5-nitrophenyl)adamantane CAS: 893765-46-3 (Reference) Physical State: Solid (Powder/Crystalline)[1]

The "Unknown" Hazard Principle: As a specialized research intermediate, comprehensive toxicological data (LD50, mutagenicity) for this specific molecule is likely limited.[1] Therefore, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Mechanistic Risk Assessment (The "Why" Behind the PPE)

To select the correct PPE, we must understand the chemical behavior of the functional groups:

  • Adamantane Cage (Lipophilicity Vector): The adamantane moiety is highly lipophilic (fat-loving).[1] This allows the compound to permeate the stratum corneum (outer skin layer) and cross the Blood-Brain Barrier (BBB) more easily than standard aromatics.[1] Implication: Standard latex gloves are insufficient; permeation breakthrough is a critical risk.[1]

  • Nitro-Aromatic Group (

    
    ):  Nitro-aromatics are classically associated with methemoglobinemia (impairing oxygen transport in blood) and potential genotoxicity.[1] Implication:  Inhalation of dust must be strictly prevented to avoid systemic toxicity.[1]
    
  • Methoxy Group (

    
    ):  While generally an electron donor that stabilizes the ring, it does not mitigate the toxicity of the nitro group.[1]
    

Operational Risk Band: Treat as OEB 3 (Occupational Exposure Band 3) or BSL-2 Chemical Equivalent .[1] Handle as if it is a sensitizer and systemic toxin.[1]

The PPE Matrix

Do not deviate from these specifications without a written risk assessment.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR or N95 + Fume Hood Primary: Work must be done in a certified Chemical Fume Hood.[1] Secondary: If working with open powder outside a hood (discouraged), use a Powered Air Purifying Respirator (PAPR) with HEPA filters.[1] Simple surgical masks provide zero protection against chemical dust.[1]
Dermal (Hands) Double Gloving Strategy Inner Layer: Nitrile (4 mil) - Inspection white/blue.Outer Layer: Extended Cuff Nitrile or Neoprene (Min 5-8 mil).Rationale:[1] The lipophilic adamantane core can degrade thin nitrile.[1] The air gap between gloves provides a permeation buffer.[1]
Ocular Chemical Splash Goggles ANSI Z87.1 compliant.[1] Safety glasses with side shields are insufficient for powders that can become airborne; airtight goggles prevent dust entry into the lacrimal ducts.[1]
Body Tyvek® Lab Coat / Coverall Non-woven polyethylene (e.g., Tyvek 400).[1] Cotton lab coats absorb nitro-aromatics and hold them against the skin.[1] Disposable suits prevent cross-contamination.[1]
Footwear Closed-toe + Shoe Covers Impervious leather/synthetic shoes.[1] Disposable shoe covers prevent tracking toxic dust out of the synthesis zone.[1]

Operational Workflow: Gowning & De-gowning[2]

Cross-contamination during "doffing" (removing PPE) is the most common point of exposure.[1] The following workflow enforces a "Dirty-to-Clean" logic.

Gowning Logic Flow

Note: This diagram visualizes the critical path to prevent exposure.

GowningProtocol Start Entry: Anteroom Step1 1. Shoe Covers & Hair Net Start->Step1 Step2 2. Inner Gloves (Nitrile) Step1->Step2 Step3 3. Tyvek Suit/ Gown Step2->Step3 Step4 4. Outer Gloves (Extended Cuff) Step3->Step4 Action HANDLING ZONE (Fume Hood) Step4->Action Exit1 1. Remove Outer Gloves (Inside-Out) Action->Exit1 Protocol Complete Exit2 2. Remove Suit (Roll Down) Exit1->Exit2 Exit3 3. Remove Inner Gloves Exit2->Exit3 Wash Wash Hands (Soap/Water) Exit3->Wash

Figure 1: Sequential Gowning/De-gowning workflow. Red indicates the highest protection layer; Green indicates the safe removal sequence.[1]

Engineering Controls & Handling Protocol

PPE is the last line of defense.[1] Engineering controls are primary.[1]

A. Containment (The "Box Within a Box")[1]
  • Primary Barrier: All weighing, transfer, and solvation must occur within a Class II Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Air Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Adamantane derivatives are often crystalline and prone to static charge.[1] Use an ionizing fan or anti-static weighing boat to prevent "powder fly" (aerosolization).[1]

B. Solvation & Reaction
  • Solvent Choice: When dissolving the solid, add solvent slowly down the side of the vessel to minimize dust displacement.[1]

  • Closed Systems: Once in solution, keep vessels capped.[1] Nitro-aromatics can have significant vapor pressure if heated.[1]

Emergency & Disposal Procedures

Spill Management (Solid Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a full-face respirator (P100) if the spill is >1 gram outside the hood.[1]

  • Wet Wiping: Do NOT sweep dry dust.[1] This creates aerosols.[1]

    • Cover spill with wet paper towels (soaked in compatible solvent or water).[1]

    • Scoop up the wet slurry.[1]

    • Clean surface with a soap/water solution to remove lipophilic residues.[1]

Waste Disposal

Do not dispose of down the drain.[1] This compound is likely toxic to aquatic life (standard for nitro-aromatics).[1][2]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Organic."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents were used).

  • Destruction Method: High-temperature incineration is the required method to break the adamantane cage and oxidize the nitro group safely.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Adamantane Derivatives.[1] (General toxicity data for adamantane scaffold). [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.